2,5-Dimethoxybenzyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156147. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(chloromethyl)-1,4-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-11-8-3-4-9(12-2)7(5-8)6-10/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBICLSFUUJIDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00303028 | |
| Record name | 2-(chloromethyl)-1,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3840-27-5 | |
| Record name | 3840-27-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156147 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(chloromethyl)-1,4-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00303028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-Dimethoxybenzyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,5-Dimethoxybenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 2,5-Dimethoxybenzyl chloride (CAS No: 3840-27-5), a key reagent in organic synthesis and a building block for various molecules in drug discovery. This document outlines its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and relevant safety and handling information.
Chemical and Physical Properties
This compound is a substituted aromatic compound with the chemical formula C9H11ClO2.[1][2][3] Its fundamental properties are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 3840-27-5 |
| Molecular Formula | C9H11ClO2 |
| Molecular Weight | 186.64 g/mol [1][2][3] |
| Synonyms | 2-(chloromethyl)-1,4-dimethoxybenzene[4] |
| Purity | Typically ≥95%[1][5] |
| Appearance | Off-white solid |
| Melting Point | 40-42 °C |
Safety and Hazard Information
This compound is classified as a hazardous substance and requires careful handling.[4] The GHS hazard classifications are provided below, highlighting the primary risks associated with this compound.
| Hazard Class | GHS Classification |
| Skin Corrosion/Irritation | H315: Causes skin irritation[4][6] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[4][6] |
| Respiratory Sensitization | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[4][6] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation[4][6] |
Precautionary Measures: When handling this compound, it is crucial to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[7] Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of dust or vapors.[7]
Experimental Protocols
3.1. Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 2,5-dimethoxybenzyl alcohol with thionyl chloride.[8]
Materials:
-
2,5-dimethoxybenzyl alcohol (150 g)
-
Thionyl chloride (108 g)
-
2,4,6-Collidine (108 g)
-
Methylene chloride (750 ml)
-
2 N Hydrochloric acid
-
Water
-
Magnesium sulfate (MgSO4)
Procedure:
-
A mixture of 2,5-dimethoxybenzyl alcohol (150 g), 2,4,6-collidine (108 g), and methylene chloride (750 ml) is stirred at room temperature.[8]
-
Thionyl chloride (108 g) is added slowly to the stirred mixture over a period of 1 hour. The reaction is noted to be slightly exothermic.[8]
-
After the addition is complete, the mixture is stirred for an additional 30 minutes.[8]
-
The reaction mixture is then washed with 2 N hydrochloric acid and subsequently with water.[8]
-
The organic layer is dried over magnesium sulfate (MgSO4).[8]
-
The solvent is removed by evaporation, yielding a residue of this compound which crystallizes upon standing (127 g).[8]
3.2. Purification and Analysis
For many applications, the crude product from the synthesis can be used directly. However, for more sensitive applications, purification by silica gel column chromatography may be required.
Analytical Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to confirm the structure and purity of the final product.
-
Gas Chromatography (GC): GC analysis can be employed to determine the purity of the compound and to detect any residual starting materials or byproducts.
Visualized Workflows and Pathways
4.1. Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
4.2. Logical Relationship in Synthesis
This diagram shows the logical progression from starting materials to the final product.
Caption: Logical flow of the synthesis of this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | 3840-27-5 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C9H11ClO2 | CID 291194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3840-27-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. Edit chemical label this compound | chemical-label.com [chemical-label.com]
- 7. fishersci.com [fishersci.com]
- 8. prepchem.com [prepchem.com]
An In-depth Technical Guide to 2,5-Dimethoxybenzyl Chloride
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides comprehensive information on the chemical properties, synthesis, and core applications of 2,5-Dimethoxybenzyl chloride, a key reagent in organic synthesis.
Core Properties and Identification
This compound is an aromatic organic compound widely used as a building block and a protecting group in the synthesis of more complex molecules. Its reactivity is centered around the benzylic chloride group, which is susceptible to nucleophilic substitution.
Data Presentation: Chemical and Physical Properties
All quantitative data for this compound has been summarized in the table below for easy reference and comparison.
| Property | Value | Citations |
| Molecular Weight | 186.64 g/mol | [1][2][3][4] |
| Molecular Formula | C₉H₁₁ClO₂ | [1][3][4][5] |
| CAS Number | 3840-27-5 | [1][2][3][5] |
| IUPAC Name | 2-(chloromethyl)-1,4-dimethoxybenzene | [5] |
| Synonyms | α-Chloro-2,5-dimethoxytoluene, Veratryl chloride | [6] |
| Appearance | Off-white solid | [4] |
| Melting Point | 40-42 °C | [4] |
Experimental Protocols: Synthesis
The synthesis of this compound is most commonly achieved through the chlorination of 2,5-dimethoxybenzyl alcohol. The following protocol provides a detailed methodology for this conversion.
Protocol: Chlorination of 2,5-Dimethoxybenzyl Alcohol
This protocol is based on the reaction of 2,5-dimethoxybenzyl alcohol with thionyl chloride in the presence of a base.
Materials:
-
2,5-dimethoxybenzyl alcohol (150 g)
-
Thionyl chloride (108 g)
-
2,4,6-Collidine (108 g) or Pyridine
-
Methylene chloride (CH₂Cl₂) (750 ml) or Diethyl ether (Et₂O)
-
Hydrochloric acid (2 N)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a suitable reaction vessel, a stirred mixture of 2,5-dimethoxybenzyl alcohol (150 g), 2,4,6-collidine (108 g), and methylene chloride (750 ml) is prepared at room temperature.[7]
-
Thionyl chloride (108 g) is added slowly to the mixture over a period of 1 hour. The reaction is noted to be slightly exothermic.[7]
-
After the addition is complete, the mixture is stirred for an additional 30 minutes at room temperature to ensure the reaction goes to completion.[7]
-
The reaction mixture is then transferred to a separatory funnel and washed sequentially with 2 N hydrochloric acid and water.[7]
-
The organic layer is separated and dried over anhydrous magnesium sulfate (MgSO₄).[7]
-
The solvent is removed by evaporation under reduced pressure, yielding a residue of this compound which crystallizes upon standing. The expected yield is approximately 127 g.[7]
Visualization of Synthetic Pathway
The following diagrams illustrate the key workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Core Applications & Reactions
This compound is a versatile reagent primarily utilized for:
-
Protecting Group Chemistry: The 2,5-dimethoxybenzyl (DMB) group is used to protect hydroxyl functions in organic synthesis. It is stable under a variety of conditions but can be selectively removed, often under oxidative conditions.
-
Alkylation Reagent: As a reactive benzylic halide, it readily alkylates a variety of nucleophiles, including amines, thiols, and carbanions, to introduce the DMB moiety.[8]
-
Precursor for Wittig Reagents: It reacts with triphenylphosphine to form the corresponding phosphonium salt.[9] This salt can be deprotonated to generate a Wittig reagent, which is then used to convert aldehydes and ketones into alkenes.[8]
The electron-donating methoxy groups on the aromatic ring activate it, influencing the stability of intermediates and the overall reactivity of the molecule. Professionals should handle this compound with appropriate caution, as it is classified as an irritant to the skin, eyes, and respiratory system.[5]
References
- 1. scbt.com [scbt.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3,5-Dimethoxybenzyl chloride synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | C9H11ClO2 | CID 291194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. prepchem.com [prepchem.com]
- 8. benchchem.com [benchchem.com]
- 9. endotherm-lsm.com [endotherm-lsm.com]
An In-depth Technical Guide to the Chemical Properties of 2,5-Dimethoxybenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 2,5-Dimethoxybenzyl chloride, a versatile reagent in organic synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other areas of chemical research.
Core Chemical Properties
This compound is a substituted aromatic compound with the chemical formula C₉H₁₁ClO₂.[1][2] It is primarily utilized in organic synthesis as a protecting group and as an intermediate in the formation of more complex molecules.
Structure and Identification
Physicochemical Data
Quantitative data for this compound is summarized in the table below. It is important to note that while computed values are available for several properties, experimentally determined values for melting and boiling points are not consistently reported in the literature.
| Property | Value | Source |
| Molecular Weight | 186.63 g/mol | PubChem[1] |
| Exact Mass | 186.0447573 Da | PubChem (Computed)[1] |
| Appearance | Crystalline solid | PrepChem.com[4] |
| Solubility | Soluble in organic solvents such as methylene chloride and diethyl ether. | PrepChem.com[4] |
Reactivity and Stability
This compound is a reactive compound, primarily due to the presence of the benzylic chloride functional group. The electron-donating methoxy groups on the aromatic ring further influence its reactivity.
The compound is sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis of the benzyl chloride group. It is incompatible with strong oxidizing agents, strong bases, and nucleophiles.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the chlorination of 2,5-dimethoxybenzyl alcohol using thionyl chloride.[4]
Materials:
-
2,5-dimethoxybenzyl alcohol
-
Thionyl chloride
-
2,4,6-collidine
-
Methylene chloride
-
2 N Hydrochloric acid
-
Water
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a stirred mixture of 2,5-dimethoxybenzyl alcohol (150 g) and 2,4,6-collidine (108 g) in methylene chloride (750 ml) at room temperature, slowly add thionyl chloride (108 g) over a period of 1 hour. The reaction is slightly exothermic.
-
After the addition is complete, continue stirring the mixture for an additional 30 minutes.
-
Wash the reaction mixture with 2 N hydrochloric acid and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Evaporate the solvent to yield a residue of this compound, which crystallizes upon standing (yield: 127 g).[4]
General Protocol for the Protection of Amines
This compound is frequently used to introduce the 2,5-dimethoxybenzyl (DMB) protecting group onto primary and secondary amines. The DMB group is stable under a variety of reaction conditions but can be readily cleaved under acidic conditions.
Materials:
-
Amine substrate
-
This compound
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile)
Procedure:
-
Dissolve the amine substrate in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the non-nucleophilic base to the solution.
-
Add a solution of this compound in the anhydrous solvent dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture until the starting amine is consumed, as monitored by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction is typically worked up by washing with water and brine, followed by drying and evaporation of the organic solvent.
-
The resulting N-(2,5-dimethoxybenzyl) protected amine can be purified by chromatography or recrystallization.
Visualizations
As this compound is a synthetic reagent, a biological signaling pathway is not applicable. Instead, the following diagrams illustrate a typical experimental workflow for its use as a protecting group in organic synthesis.
Caption: Workflow for the protection of an amine with this compound, subsequent synthetic modifications, and final deprotection.
Caption: Logical flow from the synthesis of this compound to its application as a protecting group in a multi-step synthesis.
References
Technical Guide: Physical Properties of 2,5-Dimethoxybenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 2,5-Dimethoxybenzyl chloride, a key intermediate in organic synthesis. The information is presented to support research and development activities where this compound is utilized.
Chemical Identity and Structure
This compound is an aromatic organic compound. Its structure consists of a benzene ring substituted with two methoxy groups at positions 2 and 5, and a chloromethyl group at position 1.
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₁ClO₂ | PubChem[1][2] |
| Molecular Weight | 186.64 g/mol | SCBT[1], PubChem[2] |
| CAS Number | 3840-27-5 | SCBT[1] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available | |
| XLogP3 (Computed) | 2.3 | PubChem[2] |
| Topological Polar Surface Area (Computed) | 18.5 Ų | PubChem[2] |
Note on Isomers: For context, the isomeric compound 3,4-Dimethoxybenzyl chloride (CAS No. 7306-46-9) is a solid with a reported melting point of 50-53 °C.[3] This suggests that this compound is also likely to be a solid at room temperature.
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not extensively reported. However, standard methodologies would be employed for their measurement.
-
Melting Point: Determination would typically be carried out using a calibrated melting point apparatus. The sample is heated at a controlled rate, and the temperature range from the appearance of the first liquid drop to the complete liquefaction of the material is recorded.
-
Boiling Point: The boiling point would be determined by distillation at atmospheric pressure or under reduced pressure for high-boiling substances. The temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure is recorded as the boiling point.
-
Density: The density of a solid form could be determined using gas pycnometry. For a liquid form, a calibrated pycnometer or a digital density meter would be used at a specified temperature.
-
Solubility: Solubility would be determined by adding a known amount of this compound to a specific volume of a solvent (e.g., water, ethanol, acetone) at a constant temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is measured, often by spectroscopic or chromatographic methods.
Logical Relationship of Physical Properties
The physical properties of a chemical compound are logically interconnected. The molecular formula dictates the molecular weight, which in turn influences bulk properties like boiling and melting points.
Caption: Interrelation of the physical properties of this compound.
Safety and Handling
While specific toxicological data for this compound is limited, it should be handled with care as a potentially hazardous chemical. Based on data for related benzyl chloride compounds, it may be corrosive and a lachrymator. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
In-Depth Technical Guide to the NMR Spectra Analysis of 2,5-Dimethoxybenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2,5-Dimethoxybenzyl chloride. This document outlines the predicted ¹H and ¹³C NMR spectral data, presents detailed experimental protocols for its synthesis and NMR analysis, and includes visualizations to aid in the interpretation of the molecular structure and spectral assignments.
Predicted NMR Spectral Data
Due to the limited availability of public experimental NMR spectra for this compound, the following data is based on established NMR prediction models. These predictions provide a reliable estimation of the chemical shifts and coupling patterns expected for this compound.
¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The proton assignments correspond to the molecular structure shown in Figure 1.
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |
| H-6 | ~6.95 | d | 1H | ~3.0 |
| H-3 | ~6.85 | d | 1H | ~9.0 |
| H-4 | ~6.78 | dd | 1H | ~9.0, 3.0 |
| -CH₂Cl | ~4.60 | s | 2H | - |
| -OCH₃ (C5) | ~3.82 | s | 3H | - |
| -OCH₃ (C2) | ~3.78 | s | 3H | - |
¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum of this compound in CDCl₃ is detailed in the table below. The carbon assignments are also referenced in Figure 1.
| Assignment | Chemical Shift (ppm) |
| C-2 | ~153.5 |
| C-5 | ~150.0 |
| C-1 | ~126.0 |
| C-4 | ~113.0 |
| C-3 | ~112.5 |
| C-6 | ~111.0 |
| -OCH₃ (C5) | ~56.0 |
| -OCH₃ (C2) | ~55.8 |
| -CH₂Cl | ~41.0 |
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the chlorination of 2,5-Dimethoxybenzyl alcohol.
Materials:
-
2,5-Dimethoxybenzyl alcohol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Anhydrous diethyl ether (Et₂O)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottomed flask
-
Addition funnel
-
Separatory funnel
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and an addition funnel, dissolve 2,5-Dimethoxybenzyl alcohol in anhydrous diethyl ether.
-
Add a catalytic amount of pyridine to the solution.
-
Cool the flask in an ice bath.
-
Slowly add thionyl chloride dropwise from the addition funnel to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture into a separatory funnel containing ice-cold water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
NMR Spectroscopy Protocol
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the purified this compound for ¹H NMR analysis, and 50-100 mg for ¹³C NMR analysis.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube and ensure it is properly labeled.
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Acquire the NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, acquisition time, and relaxation delay). For ¹³C NMR, proton decoupling is typically applied.
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
Visualization
The following diagrams illustrate the molecular structure with NMR assignments and a conceptual workflow for the synthesis and analysis process.
An In-depth Technical Guide to the ¹H NMR Spectrum of 2,5-Dimethoxybenzyl Chloride
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR spectral data for 2,5-dimethoxybenzyl chloride. These predictions are based on the analysis of substituent effects on the chemical shifts of aromatic and benzylic protons, as well as typical coupling constants observed in similar structures. The spectrum is predicted for a solution in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |
| H-6 | ~ 6.95 | d | 1H | J ≈ 3.0 Hz |
| H-3 | ~ 6.85 | d | 1H | J ≈ 8.5 Hz |
| H-4 | ~ 6.78 | dd | 1H | J ≈ 8.5, 3.0 Hz |
| -CH₂Cl | ~ 4.60 | s | 2H | N/A |
| -OCH₃ (C5) | ~ 3.82 | s | 3H | N/A |
| -OCH₃ (C2) | ~ 3.80 | s | 3H | N/A |
Structural Representation and Proton Assignments
The structure of this compound and the assignment of its chemically distinct protons are illustrated in the following diagram.
Caption: Molecular structure of this compound with proton assignments.
Experimental Protocol for ¹H NMR Spectrum Acquisition
This section provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.
3.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃, 99.8 atom % D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube.
3.2. Spectrometer Setup and Calibration
-
Instrumentation: A 400 MHz (or higher field) NMR spectrometer is recommended for good signal dispersion.
-
Sample Insertion: Insert the NMR tube into the spectrometer's probe.
-
Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure optimal sensitivity.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
3.3. Data Acquisition Parameters
The following is a standard set of acquisition parameters for a routine ¹H NMR spectrum:
| Parameter | Value | Purpose |
| Pulse Program | zg30 | Standard 30° pulse experiment |
| Number of Scans (NS) | 16 | To improve signal-to-noise ratio |
| Relaxation Delay (D1) | 2.0 s | To allow for sufficient relaxation of protons between scans |
| Acquisition Time (AQ) | ~4.0 s | To ensure good digital resolution |
| Spectral Width (SW) | 20 ppm | To cover the entire expected range of proton chemical shifts |
| Receiver Gain (RG) | Set automatically | To optimize signal detection without saturation |
| Temperature | 298 K | Standard room temperature measurement |
3.4. Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) and perform a Fourier transformation.
-
Phasing: Manually or automatically phase correct the spectrum to obtain pure absorption peaks.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate all the signals in the spectrum to determine the relative number of protons for each resonance.
-
Peak Picking: Identify and label the chemical shifts of all peaks.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow from sample preparation to final data analysis.
Caption: Workflow for ¹H NMR analysis of this compound.
In-Depth Technical Guide: 13C NMR Data for 2,5-Dimethoxybenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) data for 2,5-Dimethoxybenzyl chloride. Due to the limited availability of experimentally verified and published 13C NMR data for this specific compound, this report presents predicted chemical shifts generated from computational models. A comprehensive, representative experimental protocol for the acquisition of such data is also included for research and laboratory applications.
Predicted 13C NMR Data
The following table summarizes the predicted 13C NMR chemical shifts for this compound. These values were computationally generated and are intended to serve as a reference for spectral analysis and compound identification. The assignments are based on the molecular structure provided in the diagram below.
| Carbon Atom | Predicted Chemical Shift (ppm) | Assignment |
| C1 | 126.5 | Quaternary aromatic carbon |
| C2 | 152.0 | Aromatic carbon bonded to methoxy group |
| C3 | 113.5 | Aromatic CH |
| C4 | 111.8 | Aromatic CH |
| C5 | 153.8 | Aromatic carbon bonded to methoxy group |
| C6 | 113.1 | Aromatic CH |
| C7 | 41.0 | Methylene carbon (-CH2Cl) |
| C8 | 56.2 | Methoxy carbon (-OCH3 at C2) |
| C9 | 55.9 | Methoxy carbon (-OCH3 at C5) |
Molecular Structure and Carbon Numbering
The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for correlation with the 13C NMR data table.
Caption: Molecular structure of this compound with numbered carbons.
Experimental Protocol for 13C NMR Data Acquisition
This section outlines a standard operating procedure for the acquisition of 13C NMR data for aromatic compounds such as this compound.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl3) is a commonly used solvent for this type of compound.
-
Concentration: Dissolve approximately 20-50 mg of the this compound sample in 0.6-0.7 mL of the deuterated solvent.
-
NMR Tube: Transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.0 ppm).
2. NMR Spectrometer Setup:
-
Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for good resolution and sensitivity.
-
Probe Tuning: Tune and match the NMR probe to the 13C frequency.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
3. Data Acquisition Parameters:
-
Experiment Type: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on a Bruker spectrometer).
-
Pulse Program: Use a standard 30-degree pulse angle to allow for faster repetition rates.
-
Acquisition Time (AQ): Typically 1-2 seconds.
-
Relaxation Delay (D1): A delay of 2 seconds is generally sufficient for most carbons, but a longer delay (5-10 seconds) may be necessary for quaternary carbons to ensure full relaxation and accurate integration.
-
Number of Scans (NS): A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio. This can range from a few hundred to several thousand scans depending on the sample concentration and spectrometer sensitivity.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is typically sufficient to cover the expected range of chemical shifts for organic molecules.
-
Temperature: The experiment is usually performed at room temperature (e.g., 298 K).
4. Data Processing:
-
Fourier Transformation: Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing: Manually or automatically phase the resulting spectrum.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm or the solvent residual peak to its known value (e.g., 77.16 ppm for CDCl3).
-
Peak Picking: Identify and list the chemical shifts of all peaks in the spectrum.
Logical Workflow for 13C NMR Analysis
The following diagram illustrates the logical workflow from sample preparation to final data analysis in a typical 13C NMR experiment.
Caption: A streamlined workflow for 13C NMR experimentation and analysis.
An In-depth Technical Guide to the Infrared Spectroscopy of 2,5-Dimethoxybenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2,5-dimethoxybenzyl chloride. It details the expected characteristic absorption bands, provides standardized experimental protocols for obtaining the spectrum, and outlines the logical workflow for spectral analysis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, materials science, and drug development who work with or synthesize this and related compounds.
Introduction to the Infrared Spectroscopy of this compound
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. By measuring the absorption of infrared radiation by a sample at various wavelengths, an IR spectrum is generated, which serves as a unique molecular "fingerprint." For this compound (C₉H₁₁ClO₂), IR spectroscopy is instrumental in confirming the presence of its key structural features: the dimethoxy-substituted aromatic ring, the benzylic chloride moiety, and the methylene group. Understanding the characteristic vibrational frequencies of these functional groups is crucial for structural verification and purity assessment.
Expected Infrared Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~ 3100 - 3000 | Medium to Weak | C-H Stretch | Aromatic C-H |
| ~ 2960 - 2850 | Medium | C-H Stretch | Methylene (CH₂) Asymmetric & Symmetric |
| ~ 1600, 1500 | Medium to Strong | C=C Stretch | Aromatic Ring Skeletal Vibrations |
| ~ 1465 | Medium | CH₂ Scissoring (Bending) | Methylene (CH₂) |
| ~ 1250 | Strong | Asymmetric C-O-C Stretch | Aryl Ether (Ar-O-CH₃) |
| ~ 1040 | Strong | Symmetric C-O-C Stretch | Aryl Ether (Ar-O-CH₃) |
| ~ 850 - 550 | Medium to Strong | C-Cl Stretch | Alkyl Halide (Benzylic Chloride) |
| ~ 810 - 840 | Strong | C-H Out-of-Plane Bending | 1,2,4-Trisubstituted Benzene Ring |
Note: The exact peak positions can be influenced by the physical state of the sample (solid, liquid, or gas) and the sample preparation method.
Experimental Protocols for Infrared Spectroscopy
The acquisition of a high-quality IR spectrum of this compound, which is a solid at room temperature, requires appropriate sample preparation. The following are detailed methodologies for key experimental techniques.
3.1. Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
This is often the simplest and most rapid method for obtaining an IR spectrum of a solid sample.
-
Apparatus : A Fourier Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Procedure :
-
Ensure the ATR crystal surface is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or acetone) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small amount of solid this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR's anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
-
After the measurement, clean the crystal and anvil thoroughly.
-
3.2. Thin Solid Film Method
This method involves dissolving the solid sample in a volatile solvent and depositing it onto an IR-transparent salt plate.[1]
-
Apparatus : FT-IR spectrometer, IR-transparent salt plates (e.g., NaCl or KBr), a beaker or vial, a pipette or dropper, and a volatile solvent (e.g., methylene chloride or acetone).
-
Procedure :
-
Dissolve a small amount (approximately 10-20 mg) of this compound in a minimal amount (a few drops) of a suitable volatile solvent.[1]
-
Using a pipette, apply a drop or two of the solution to the center of a clean, dry salt plate.[1]
-
Allow the solvent to evaporate completely, which will leave a thin film of the solid sample on the plate.[1]
-
Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Acquire the IR spectrum. If the absorption peaks are too intense, the film is too thick and can be thinned by washing the plate with a small amount of pure solvent. If the peaks are too weak, another drop of the solution can be added and the solvent evaporated.[1]
-
After analysis, clean the salt plates thoroughly with a dry solvent and store them in a desiccator.
-
3.3. Nujol Mull Method
In this technique, the solid sample is ground into a fine powder and dispersed in a mulling agent (Nujol, a mineral oil) to create a paste.
-
Apparatus : FT-IR spectrometer, agate mortar and pestle, IR-transparent salt plates (e.g., NaCl or KBr), and Nujol.
-
Procedure :
-
Place a small amount (5-10 mg) of this compound into an agate mortar.
-
Add one to two drops of Nujol to the solid.
-
Grind the mixture with the pestle until a smooth, uniform paste (mull) is formed.
-
Spread a thin layer of the mull onto one salt plate and cover it with a second plate, rotating the plates to ensure an even film with no air bubbles.
-
Place the "sandwiched" plates into the sample holder of the FT-IR spectrometer.
-
Acquire the IR spectrum. Note that the spectrum will show absorption bands for Nujol (alkane C-H stretches and bends), which will overlay the sample's spectrum in those regions.
-
Visualization of the Analytical Workflow
The following diagrams illustrate the logical workflow for the IR spectroscopic analysis of this compound.
References
Mass Spectrometry of 2,5-Dimethoxybenzyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of 2,5-Dimethoxybenzyl chloride (C₉H₁₁ClO₂), a compound of interest in synthetic chemistry and potentially in drug development. This document outlines a detailed experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS), presents a predictive summary of its mass spectral data, and illustrates its probable fragmentation pathway.
Predicted Mass Spectrometry Data
While a publicly available, experimentally derived mass spectrum for this compound is not readily accessible, a fragmentation pattern can be predicted based on established principles of mass spectrometry for substituted aromatic compounds. The molecular weight of this compound is 186.64 g/mol .[1][2] The expected quantitative data from an Electron Ionization (EI) mass spectrum is summarized in Table 1. The presence of chlorine would result in a characteristic M+2 isotope peak for chlorine-containing fragments.
| Predicted Fragment Ion | Structure | m/z (Mass-to-Charge Ratio) | Proposed Origin |
| Molecular Ion | [C₉H₁₁O₂Cl]⁺ | 186/188 | Ionization of the parent molecule |
| [M-Cl]⁺ | [C₉H₁₁O₂]⁺ | 151 | Loss of a chlorine radical |
| [M-CH₂Cl]⁺ | [C₈H₉O₂]⁺ | 137 | Cleavage of the chloromethyl group |
| [M-OCH₃]⁺ | [C₈H₈OCl]⁺ | 155/157 | Loss of a methoxy radical |
| [M-Cl-CO]⁺ | [C₈H₁₁O]⁺ | 123 | Loss of CO from the [M-Cl]⁺ ion |
| Tropylium-type ion | [C₈H₉]⁺ | 105 | Rearrangement and fragmentation |
| Benzyl-type ion | [C₇H₇]⁺ | 91 | Fragmentation of the aromatic ring |
Table 1: Predicted Quantitative Mass Spectrometry Data for this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
The following protocol outlines a standard procedure for the analysis of this compound using GC-MS with electron ionization.
Sample Preparation
-
Dissolution: Prepare a 1 mg/mL stock solution of this compound in a volatile, high-purity solvent such as dichloromethane or ethyl acetate.
-
Dilution: Create a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL to establish a calibration curve.
-
Internal Standard: For quantitative analysis, add a suitable internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) to all samples and standards.
Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
GC Column: A nonpolar or mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Injection Mode: Splitless or split (e.g., 20:1 split ratio)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Scan Range: m/z 40-400
-
Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent peak).
Data Analysis
-
Peak Identification: Identify the peak corresponding to this compound based on its retention time.
-
Mass Spectrum Extraction: Extract the mass spectrum for the identified peak.
-
Fragmentation Analysis: Analyze the fragmentation pattern to confirm the structure of the analyte by comparing it with the predicted fragments in Table 1 and known fragmentation mechanisms.
-
Quantification: For quantitative analysis, construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. Use this curve to determine the concentration of this compound in unknown samples.
Visualizations
The following diagrams illustrate the experimental workflow and the predicted fragmentation pathway of this compound.
References
Navigating the Solubility of 2,5-Dimethoxybenzyl Chloride: A Technical Guide for Researchers
For Immediate Release
This technical guide offers an in-depth analysis of the solubility characteristics of 2,5-Dimethoxybenzyl chloride (CAS No: 3840-27-5), a crucial reagent and intermediate in the fields of organic synthesis and pharmaceutical development. A thorough understanding of its solubility is paramount for optimizing reaction conditions, developing robust purification strategies, and formulating active pharmaceutical ingredients. This document provides a summary of solubility properties, a detailed experimental protocol for solubility determination, and a visual workflow to support experimental design.
Core Concepts in Solubility
The dissolution of a solid compound, such as this compound, in a liquid solvent to form a homogeneous solution is governed by the principle of "like dissolves like." This principle suggests that substances with similar polarities are more likely to be miscible. The molecular structure of this compound, featuring a moderately polar benzyl chloride group and two electron-donating methoxy groups, influences its interaction with various organic solvents. Factors such as solvent polarity, temperature, and the potential for intermolecular forces like hydrogen bonding and van der Waals interactions play a critical role in its solubility profile.
Solubility Profile of this compound
While extensive quantitative solubility data for this compound is not widely available in published literature, its structural characteristics allow for a qualitative assessment of its solubility in common organic solvents. Generally, it is expected to exhibit good solubility in a range of polar aprotic and non-polar organic solvents due to its aromatic nature and the presence of ether linkages.
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Predicted Solubility | Rationale |
| Dichloromethane (DCM) | CH₂Cl₂ | 9.1 | Soluble | A polar aprotic solvent capable of dissolving a wide range of organic compounds. Its polarity is compatible with the functional groups of this compound. |
| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | Soluble | A polar aprotic ether that is a good solvent for many organic compounds. |
| Acetone | C₃H₆O | 21 | Soluble | A polar aprotic solvent known for its broad solvency. |
| Ethyl Acetate | C₄H₈O₂ | 6.0 | Soluble | A moderately polar solvent commonly used in organic synthesis and chromatography. |
| Toluene | C₇H₈ | 2.4 | Soluble | A non-polar aromatic solvent that can dissolve other aromatic compounds. |
| Hexanes | C₆H₁₄ | 1.9 | Sparingly Soluble to Insoluble | A non-polar aliphatic solvent, likely to be a poor solvent for the moderately polar this compound. |
| Methanol | CH₃OH | 33 | Soluble | A polar protic solvent that can engage in hydrogen bonding, which may enhance solubility. |
| Ethanol | C₂H₅OH | 24.5 | Soluble | Similar to methanol, this polar protic solvent is expected to be effective. |
Note: This table is based on general principles of solubility and should be confirmed by experimental determination.
Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method
The most reliable method for determining the equilibrium solubility of a solid in a liquid is the isothermal shake-flask method.[1][2][3] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Temperature-controlled orbital shaker or water bath
-
Analytical balance
-
Vials with tight-fitting caps (e.g., screw-cap glass vials)
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system.
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately add a known volume of the selected organic solvent to each vial. The amount of solid should be sufficient to ensure a solid phase remains at equilibrium.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired experimental temperature.
-
Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended.[4]
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.
-
Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standard solutions.
-
Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the solubility by taking into account the dilution factor. The result is typically expressed in units such as mg/mL or mol/L.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for solubility determination via the shake-flask method.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While quantitative data remains sparse, the provided qualitative assessment and detailed experimental protocol for the isothermal shake-flask method offer researchers and drug development professionals a robust framework for determining this critical physicochemical property. Accurate solubility data is indispensable for the successful design and execution of synthetic routes, purification procedures, and formulation development involving this versatile chemical intermediate.
References
An In-depth Technical Guide on the Reactivity of 2,5-Dimethoxybenzyl Chloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,5-Dimethoxybenzyl chloride is a valuable reagent in organic synthesis, frequently employed for the introduction of the 2,5-dimethoxybenzyl protecting group or as a reactive intermediate in the synthesis of more complex molecules. Its reactivity is characterized by the lability of the benzylic chloride, which is readily displaced by a wide range of nucleophiles. This guide provides a comprehensive overview of the core reactivity of this compound with common nucleophiles, including amines, alcohols, and thiols. It details the underlying reaction mechanisms, provides adaptable experimental protocols, and presents quantitative data to inform reaction optimization.
Core Reactivity Principles
The reactivity of this compound is fundamentally governed by its structure. As a benzylic halide, it is susceptible to nucleophilic substitution reactions. The presence of two electron-donating methoxy groups on the aromatic ring significantly influences the reaction mechanism, primarily by stabilizing the formation of a carbocation intermediate. This electronic effect makes the compound amenable to both SN1 (unimolecular nucleophilic substitution) and SN2 (bimolecular nucleophilic substitution) pathways, with the predominant mechanism being highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.
The general mechanism for the reaction of this compound with a nucleophile (Nu-) can be depicted as follows:
An In-depth Technical Guide to the Electrophilicity of 2,5-Dimethoxybenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilicity of 2,5-dimethoxybenzyl chloride, a key reactive intermediate in organic synthesis. The presence of two electron-donating methoxy groups on the aromatic ring significantly influences the reactivity of the benzylic chloride, primarily by stabilizing the corresponding carbocation. This guide explores the mechanistic dichotomy between SN1 and SN2 reaction pathways, supported by comparative kinetic data from related substituted benzyl chlorides. Detailed experimental protocols for the synthesis of this compound and its subsequent use in nucleophilic substitution reactions are provided. Furthermore, this document includes visualizations of reaction mechanisms and experimental workflows to facilitate a deeper understanding of its chemical behavior.
Introduction
This compound is a valuable reagent in organic synthesis, frequently employed as a protecting group for alcohols and in the construction of more complex molecular architectures. The core of its reactivity lies in the electrophilic nature of the benzylic carbon, which is susceptible to attack by a wide range of nucleophiles. The substitution pattern of the methoxy groups on the benzene ring plays a pivotal role in modulating this electrophilicity, steering the reaction mechanism towards either a unimolecular (SN1) or bimolecular (SN2) pathway. Understanding the factors that govern this reactivity is crucial for designing efficient and selective synthetic routes in drug discovery and development.
Electronic Effects of Methoxy Substituents
The two methoxy groups at the 2- and 5-positions of the benzene ring exert a strong electron-donating effect through resonance (+M effect). This effect is particularly pronounced at the ortho and para positions relative to the methoxy groups. In the case of this compound, the methoxy group at the 2-position (ortho to the benzylic carbon) and the methoxy group at the 5-position (meta to the benzylic carbon) collectively increase the electron density of the aromatic ring.
This electron-donating character has a profound impact on the stability of the benzylic carbocation that would be formed in an SN1 reaction. The positive charge on the benzylic carbon can be effectively delocalized into the electron-rich aromatic ring, a phenomenon that is significantly enhanced by the presence of the methoxy groups. This stabilization of the carbocation intermediate strongly favors the SN1 pathway, especially in polar protic solvents.[1]
Mechanistic Considerations: SN1 vs. SN2 Pathways
The nucleophilic substitution at the benzylic carbon of this compound can proceed through two distinct mechanisms:
-
SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism involving the formation of a carbocation intermediate in the rate-determining step. The rate of an SN1 reaction is primarily dependent on the concentration of the substrate.[2] Given the high stability of the 2,5-dimethoxybenzyl carbocation, this pathway is highly probable.
-
SN2 (Substitution Nucleophilic Bimolecular): This is a one-step, concerted mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The rate of an SN2 reaction depends on the concentration of both the substrate and the nucleophile.[1] While the primary nature of the benzylic carbon might suggest SN2 reactivity, the electronic stabilization favoring a carbocation makes the SN1 pathway highly competitive.
The choice between these two pathways is influenced by several factors, including the nature of the nucleophile, the solvent polarity, and the reaction temperature. Strong nucleophiles and polar aprotic solvents tend to favor the SN2 mechanism, whereas weak nucleophiles and polar protic solvents promote the SN1 pathway.[1]
Figure 1. Competing SN1 and SN2 pathways for this compound.
Quantitative Analysis of Electrophilicity
Table 1: Solvolysis Rate Constants of Substituted Benzyl Chlorides
| Substituent | Solvent System | Temperature (°C) | First-Order Rate Constant (k, s⁻¹) |
| 4-Methoxy | 20% Acetonitrile in Water | 25 | 2.2 |
| 3,4-Dimethoxy | Not specified | Not specified | Data not available |
| Unsubstituted | 20% Acetonitrile in Water | 25 | Significantly slower than 4-methoxy |
| 3,4-Dinitro | 20% Acetonitrile in Water | 25 | 1.1 x 10⁻⁸ |
Data for 4-methoxy and 3,4-dinitro substituted benzyl chlorides are from a study on the solvolysis of a broad series of substituted benzyl chlorides.[3]
The data in Table 1 clearly demonstrates the profound effect of electron-donating groups on the rate of solvolysis. The 4-methoxy group, a strong electron-donating group, accelerates the reaction by several orders of magnitude compared to the unsubstituted and electron-withdrawn counterparts. This is consistent with a mechanism that proceeds through a carbocation intermediate (SN1), where the positive charge is stabilized by the methoxy group.
Based on these trends, it is reasonable to predict that this compound will also exhibit a high rate of solvolysis, likely comparable to or even exceeding that of 4-methoxybenzyl chloride, due to the presence of two electron-donating methoxy groups.
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from 2,5-dimethoxybenzyl alcohol.[3]
Materials:
-
2,5-Dimethoxybenzyl alcohol
-
Thionyl chloride
-
2,4,6-Collidine
-
Methylene chloride
-
2 N Hydrochloric acid
-
Water
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a stirred mixture of 2,5-dimethoxybenzyl alcohol (150 g), 2,4,6-collidine (108 g), and methylene chloride (750 ml) at room temperature, slowly add thionyl chloride (108 g) over 1 hour. The reaction is slightly exothermic.
-
After the addition is complete, continue stirring for an additional 30 minutes.
-
Wash the reaction mixture with 2 N hydrochloric acid and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Evaporate the solvent to obtain a residue of this compound, which should crystallize upon standing.
Figure 2. Synthesis workflow for this compound.
Williamson Ether Synthesis using this compound
This protocol provides a general procedure for the synthesis of ethers from an alcohol and this compound.
Materials:
-
Alcohol (R-OH)
-
Sodium hydride (60% dispersion in mineral oil)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq) and anhydrous DMF (or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.05 eq) in anhydrous DMF (or THF) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Conclusion
This compound is a highly reactive electrophile due to the strong electron-donating nature of its two methoxy substituents. These groups effectively stabilize the benzylic carbocation, making the SN1 pathway a dominant reaction mechanism, particularly in polar protic solvents. While direct kinetic data for this specific isomer is limited, comparative analysis with other substituted benzyl chlorides strongly supports its high reactivity. The provided experimental protocols offer a practical guide for the synthesis and utilization of this compound in various synthetic applications. A thorough understanding of its electrophilic character and mechanistic tendencies is essential for its effective use in the development of novel pharmaceuticals and other functional molecules.
References
Stability of 2,5-Dimethoxybenzyl Chloride Under Acidic Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the chemical stability of 2,5-dimethoxybenzyl chloride in acidic environments. Due to its chemical structure, this compound is of significant interest as a reactive intermediate and as a precursor to the 2,5-dimethoxybenzyl (DMB) protecting group in organic synthesis. Understanding its stability is critical for its effective use and for the development of robust chemical processes. While specific kinetic data for the acid-catalyzed degradation of this compound is not extensively published, this guide extrapolates from well-established principles of physical organic chemistry and available data on analogous compounds to provide a thorough understanding of its expected behavior.
Executive Summary
This compound is anticipated to be highly unstable under acidic conditions. The presence of two electron-donating methoxy groups on the benzene ring significantly stabilizes the formation of a benzyl carbocation, thereby facilitating rapid solvolysis or hydrolysis via a unimolecular nucleophilic substitution (SN1) mechanism. This inherent reactivity necessitates careful handling and consideration in acidic media to prevent unwanted degradation. This guide outlines the mechanistic basis for this instability, provides comparative data from related compounds, details experimental protocols for stability assessment, and presents visual workflows and reaction pathways.
Mechanistic Rationale for Instability
The degradation of this compound in the presence of an acid and a nucleophile (such as water) is expected to proceed through an SN1 pathway. This mechanism involves the formation of a carbocation intermediate in the rate-determining step. The two methoxy groups at the 2- and 5-positions play a crucial role in stabilizing this intermediate through resonance effects, thereby accelerating the rate of the reaction.
The key steps in the acid-catalyzed degradation are:
-
Carbocation Formation: The chloride ion departs, facilitated by a protic or Lewis acid, to form a resonance-stabilized 2,5-dimethoxybenzyl carbocation. This is the rate-limiting step.
-
Nucleophilic Attack: A nucleophile present in the medium (e.g., water, alcohol) rapidly attacks the carbocation.
-
Deprotonation: If the nucleophile was neutral (like water), a final deprotonation step yields the final product, 2,5-dimethoxybenzyl alcohol.
The resonance stabilization of the carbocation intermediate is the primary driver for the high reactivity of this compound in acidic solutions.
Quantitative Data and Comparative Analysis
Direct quantitative kinetic data for the hydrolysis of this compound is scarce in the literature. However, the effect of methoxy substituents on the solvolysis rates of other benzyl chlorides has been studied and provides a strong basis for comparison. Electron-donating groups, particularly at the para position, are known to dramatically increase the rate of solvolysis.
The following table summarizes the relative solvolysis rates of various substituted benzyl chlorides, illustrating the powerful accelerating effect of methoxy substitution.
| Compound | Relative Rate of Solvolysis (in 80% aqueous ethanol) |
| Benzyl chloride | 1 |
| 4-Methylbenzyl chloride | 30 |
| 4-Methoxybenzyl chloride | ~100,000 |
| 3,4-Dimethoxybenzyl chloride | Very High (qualitative)[1] |
| This compound | Expected to be Very High |
Note: The data for 4-methoxybenzyl chloride highlights the significant rate enhancement. It is reasonable to infer that this compound would also have a very high rate of solvolysis due to the presence of two electron-donating groups.
Experimental Protocols for Stability Assessment
To quantitatively determine the stability of this compound under specific acidic conditions, a systematic experimental approach is required. The following protocol outlines a general method for such an analysis.
Objective
To determine the degradation kinetics of this compound in an acidic solution at a constant temperature.
Materials and Equipment
-
This compound
-
HPLC-grade acetonitrile and water
-
A suitable acid (e.g., hydrochloric acid, sulfuric acid)
-
A suitable buffer system if pH control is needed
-
Volumetric flasks, pipettes, and autosampler vials
-
HPLC system with a UV detector
-
Thermostatted reaction vessel or water bath
Procedure
-
Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Preparation of Acidic Medium: Prepare the desired acidic solution (e.g., 0.1 M HCl in a water/acetonitrile mixture). The use of a co-solvent like acetonitrile is necessary due to the low water solubility of the benzyl chloride.
-
Initiation of the Reaction:
-
Equilibrate the acidic medium to the desired temperature (e.g., 25°C) in a thermostatted vessel.
-
At time t=0, add a small, known volume of the this compound stock solution to the acidic medium and mix thoroughly.
-
-
Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by diluting it with a neutral or slightly basic mobile phase to prevent further degradation.
-
HPLC Analysis:
-
Inject the quenched samples into an HPLC system.
-
Column: A C18 reverse-phase column is typically suitable.[2]
-
Mobile Phase: A gradient of acetonitrile and water is often effective.[2]
-
Detection: Monitor the elution of this compound and its primary degradation product, 2,5-dimethoxybenzyl alcohol, using a UV detector at a suitable wavelength (e.g., 220 nm or 280 nm).
-
Quantification: Determine the concentration of the remaining this compound at each time point by comparing its peak area to a calibration curve.
-
Data Analysis
-
Plot the concentration of this compound versus time.
-
Determine the order of the reaction and calculate the rate constant (k). For an expected first-order reaction, a plot of ln[Concentration] vs. time will be linear, with the slope equal to -k.
-
Calculate the half-life (t1/2) of the compound under the tested conditions using the formula: t1/2 = 0.693 / k.
Visualizations
Reaction Pathway
Caption: Proposed SN1 degradation pathway of this compound in aqueous acid.
Experimental Workflow
Caption: General experimental workflow for assessing the stability of this compound.
Conclusion
This compound is expected to exhibit low stability in acidic environments due to the resonance-stabilizing effects of its two methoxy substituents, which favor a rapid SN1 degradation pathway. For applications in chemical synthesis, particularly when used to introduce the DMB protecting group, anhydrous and non-acidic conditions are paramount. For any process involving this compound in the presence of acids, it is essential to conduct stability studies, such as the one outlined in this guide, to quantify its degradation rate and ensure the integrity of the process. Researchers and drug development professionals should exercise caution and implement appropriate controls when handling this compound in acidic media.
References
Stability of 2,5-Dimethoxybenzyl Chloride Under Basic Conditions: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Concepts: Reactivity of Benzyl Chlorides
Benzyl chlorides are known to be reactive alkyl halides. Their reactivity is largely governed by the stability of the benzylic carbocation that can form upon cleavage of the carbon-chlorine bond. The presence of electron-donating groups on the aromatic ring, such as methoxy groups, significantly stabilizes this carbocation through resonance, thereby increasing the susceptibility of the molecule to nucleophilic substitution reactions.
Under basic conditions, the primary degradation pathway for 2,5-dimethoxybenzyl chloride is expected to be hydrolysis, yielding 2,5-dimethoxybenzyl alcohol. This reaction can proceed through either an SN1 or SN2 mechanism, with the former being favored by polar protic solvents and stabilizing electron-donating groups. The hydroxide ion can act as a nucleophile, attacking the benzylic carbon and displacing the chloride ion.
Predicted Degradation Pathway
The principal degradation of this compound in a basic aqueous environment is the nucleophilic substitution of the chloride by a hydroxide ion, leading to the formation of 2,5-dimethoxybenzyl alcohol and a chloride salt.
Caption: Predicted hydrolysis pathway of this compound.
Quantitative Data on Analogous Compounds
While specific kinetic data for the base-catalyzed hydrolysis of this compound is scarce, the solvolysis rates of various substituted benzyl chlorides in aqueous solutions provide valuable insights into the electronic effects of substituents on their reactivity. The following table summarizes first-order rate constants (ksolv) for the solvolysis of selected benzyl chlorides in 20% acetonitrile in water. It is important to note that these are not under basic conditions but illustrate the inherent reactivity.
| Compound | Substituent(s) | ksolv (s⁻¹) |
| 4-Methoxybenzyl chloride | 4-OCH₃ | 2.2 |
| 3,4-Dimethoxybenzyl chloride | 3,4-(OCH₃)₂ | Data not specified, but synthesis mentioned[1] |
| Benzyl chloride | None | (Reference) |
| 3-Nitrobenzyl chloride | 3-NO₂ | (Significantly slower than electron-donating groups) |
| 3,4-Dinitrobenzyl chloride | 3,4-(NO₂)₂ | 1.1 x 10⁻⁸[1] |
Data extracted from a study on the solvolysis of substituted benzyl chlorides[1].
The data clearly indicates that electron-donating groups like methoxy substituents dramatically increase the rate of solvolysis, implying a higher susceptibility to nucleophilic attack. Conversely, electron-withdrawing groups significantly decrease the reaction rate. Given the presence of two electron-donating methoxy groups, this compound is expected to be highly reactive towards bases.
Experimental Protocols for Stability Assessment
A robust stability study is essential to quantify the degradation of this compound under basic conditions. The following is a detailed experimental protocol that can be adapted for this purpose.
Objective:
To determine the degradation rate of this compound in the presence of a base at various temperatures.
Materials:
-
This compound (high purity)
-
Sodium hydroxide (NaOH), analytical grade
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector
-
Thermostatically controlled water bath or oven
Experimental Workflow
Caption: Workflow for the stability assessment of this compound.
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh approximately 100 mg of this compound and dissolve it in acetonitrile in a 100 mL volumetric flask to prepare a stock solution of approximately 1 mg/mL.
-
-
Preparation of Reaction Solutions:
-
Prepare aqueous solutions of sodium hydroxide at the desired concentrations (e.g., 0.1 M, 0.05 M, and 0.01 M).
-
For each kinetic run, pipette a known volume of the this compound stock solution into a thermostatically controlled reaction vessel containing the basic solution. The final concentration of the substrate should be significantly lower than the base to ensure pseudo-first-order kinetics.
-
-
Incubation and Sampling:
-
Maintain the reaction mixtures at constant temperatures (e.g., 25 °C, 40 °C, and 50 °C).
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture. The frequency of sampling will depend on the reaction rate and should be adjusted to obtain a sufficient number of data points during the course of the reaction.
-
-
Sample Quenching and Preparation:
-
Immediately quench the reaction in the withdrawn aliquot by diluting it in a solution that neutralizes the base (e.g., a solution of acetonitrile and a suitable acidic buffer) to prevent further degradation.
-
Filter the quenched sample through a 0.45 µm syringe filter before HPLC analysis.
-
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is suitable. For example, a starting gradient of 50:50 (acetonitrile:water) ramped up to 90:10 over 15 minutes can effectively separate the relatively nonpolar this compound from the more polar 2,5-dimethoxybenzyl alcohol.
-
Detector: A UV detector set at a wavelength where both the reactant and product have significant absorbance (e.g., 220 nm or 254 nm) should be used.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: 10-20 µL.
Data Analysis:
-
The concentration of this compound at each time point can be determined from a calibration curve prepared using standards of known concentrations.
-
The natural logarithm of the concentration of this compound is plotted against time. For a pseudo-first-order reaction, this should yield a straight line with a slope equal to -kobs (the observed rate constant).
-
The effect of base concentration and temperature on the rate constant can then be evaluated to determine the reaction order with respect to the base and the activation energy of the degradation process.
Conclusion
This compound is an inherently reactive molecule, and its stability is significantly compromised under basic conditions. The primary degradation pathway is hydrolysis to 2,5-dimethoxybenzyl alcohol, a reaction that is expected to be rapid due to the presence of two electron-donating methoxy groups that stabilize the carbocation intermediate. While specific quantitative data on its degradation kinetics in basic media is not widely published, the principles of physical organic chemistry and data from analogous compounds strongly suggest that careful control of pH is necessary during its use and storage. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the stability of this compound under their specific experimental conditions, enabling better process control and optimization in synthetic applications.
References
2,5-Dimethoxybenzyl Chloride: A Technical Safety and Hazard Whitepaper
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and hazard information for 2,5-Dimethoxybenzyl chloride (CAS No: 3840-27-5). The information presented herein is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields. This document summarizes the known hazards, handling precautions, and toxicological profile based on available data and regulatory classifications.
Chemical and Physical Properties
This compound is a substituted aromatic compound. A summary of its key chemical and physical properties is provided in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₁ClO₂[1] |
| Molecular Weight | 186.63 g/mol [1] |
| CAS Number | 3840-27-5[1] |
| IUPAC Name | 2-(chloromethyl)-1,4-dimethoxybenzene[1] |
| Synonyms | α-Chloro-2,5-dimethoxytoluene |
| Appearance | Data not available |
| Boiling Point | Data not available |
| Melting Point | Data not available |
| Solubility | Data not available |
GHS Hazard Classification and Statements
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard classifications and corresponding statements are crucial for understanding the potential risks associated with this chemical.
| Hazard Class | Category | GHS Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation.[1] |
| Respiratory Sensitization | 1 | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] |
| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation.[1] |
Signal Word: Danger
Hazard Pictograms:
-
Health Hazard
-
Irritant
Toxicological Information
Skin Irritation
This compound is classified as a skin irritant.[1] Contact with the skin is likely to cause redness, itching, and inflammation. Prolonged or repeated contact may lead to more severe dermatitis.
Eye Irritation
The compound is classified as causing serious eye irritation.[1] Direct contact with the eyes can result in pain, redness, and swelling. Without prompt first aid, there is a risk of damage to the eye tissue.
Respiratory Sensitization
A significant hazard associated with this compound is its potential to act as a respiratory sensitizer.[1] Inhalation of dust, vapors, or aerosols may lead to the development of an allergic response in susceptible individuals. Subsequent exposure, even at very low levels, can trigger asthma-like symptoms, including coughing, wheezing, and shortness of breath.
Specific Target Organ Toxicity (Single Exposure) - Respiratory Irritation
Inhalation of this compound may cause irritation to the respiratory tract, leading to symptoms such as a sore throat and coughing.[1]
Experimental Protocols for Hazard Assessment
While specific experimental reports for this compound are not available, the following sections describe the standard methodologies that would be employed to assess the hazards identified by its GHS classification. These are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).
Skin Irritation/Corrosion Testing (Based on OECD Guideline 404)
Objective: To determine the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.
Methodology:
-
Test System: Healthy young adult albino rabbits are typically used.
-
Procedure: A small area of the animal's dorsal skin is clipped free of fur. 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the skin under a gauze patch.
-
Exposure: The patch is held in place with a semi-occlusive dressing for a period of 4 hours.
-
Observation: After the exposure period, the patch is removed, and the skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
Scoring: The severity of the skin reactions is scored using a standardized system. The reversibility of the effects is also observed over a period of up to 14 days.
Serious Eye Damage/Eye Irritation Testing (Based on OECD Guideline 405)
Objective: To assess the potential of a substance to produce irritation or damage to the eye.
Methodology:
-
Test System: Healthy young adult albino rabbits are the recommended test species.
-
Procedure: A single dose of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation. Observations include the cornea (opacity), iris (inflammation), and conjunctiva (redness and swelling).
-
Scoring: The severity of the ocular lesions is scored according to a standardized scale. The reversibility of any observed effects is also monitored.
Handling, Storage, and First Aid
Given the hazardous nature of this compound, strict safety protocols must be followed in the laboratory.
Personal Protective Equipment (PPE) and Engineering Controls
The following workflow outlines the necessary protective measures when handling this chemical.
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
First Aid Measures
The following diagram illustrates the immediate first aid response in case of exposure.
Conclusion
This compound is a hazardous chemical that requires careful handling and adherence to strict safety protocols. The primary hazards are skin and eye irritation, and respiratory sensitization. While specific toxicological data for this compound is limited, the GHS classification provides a clear indication of the necessary precautions. Researchers and all personnel handling this substance must use appropriate engineering controls and personal protective equipment to minimize exposure and mitigate risks. In the event of an exposure, immediate and appropriate first aid should be administered, followed by professional medical attention.
Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always refer to the SDS provided by the supplier for the most current and complete safety and handling information.
References
A Comprehensive Technical Guide to the Safe Handling and Storage of 2,5-Dimethoxybenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety protocols and handling procedures for 2,5-Dimethoxybenzyl chloride (CAS No: 3840-27-5). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and to maintain the integrity of the chemical.
Hazard Identification and Classification
This compound is a corrosive and hazardous chemical that requires careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified with the following hazards:
-
Skin Corrosion/Irritation: Causes skin irritation and in some cases, severe skin burns.[1][2]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation and damage.[1][2]
-
Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1]
It is also identified as a lachrymator, a substance that can cause tearing.[3]
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment must be worn when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[4] | Protects against splashes and vapors that can cause severe eye damage. |
| Hand Protection | Wear appropriate protective gloves. | Prevents skin contact which can lead to irritation and burns. |
| Body Protection | A protective lab coat or chemical-resistant suit. | Protects the skin from accidental splashes or spills. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced. A recommended filter type is for organic gases and vapors (Type A, Brown, conforming to EN14387).[4] | Protects against inhalation of harmful vapors that can cause respiratory irritation and sensitization. |
Handling Procedures
Proper handling of this compound is crucial to prevent accidents and exposure.
General Handling
-
Always handle this chemical within a well-ventilated area or a chemical fume hood.[2][5]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][4]
-
Wash hands and any exposed skin thoroughly after handling.[2][4]
-
Keep away from heat, sparks, open flames, and hot surfaces.[4]
Experimental Protocols
While specific experimental protocols are beyond the scope of this handling guide, any procedure involving this compound should be designed to minimize the generation of dust and vapors. All transfers and reactions should be conducted in a closed system or under effective local exhaust ventilation.
Storage and Incompatibility
Correct storage is vital for maintaining the stability of this compound and preventing hazardous reactions.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry, and well-ventilated place.[2][4] Refrigeration is recommended.[3] | To minimize thermal degradation. |
| Atmosphere | Store under an inert gas (e.g., nitrogen or argon).[2][6] | To prevent degradation from atmospheric moisture and oxygen. |
| Container | Keep in a tightly sealed, original container.[2][4] | To protect from moisture and contamination. |
| Storage Area | Store in a designated corrosives area and ensure it is locked up.[2][4] | To segregate from incompatible materials and prevent unauthorized access. |
Incompatible Materials
This compound is incompatible with the following and should be stored separately:
Exposure to these substances can lead to vigorous and potentially hazardous reactions.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][4] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. Seek immediate medical attention.[2][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[2][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][4] |
Spills and Leaks
-
Remove all sources of ignition.[4]
-
Ventilate the area of the spill.
-
Wear appropriate personal protective equipment.
-
Absorb the spill with inert material such as sand, silica gel, or universal binder.[4]
-
Collect the absorbed material into a suitable, closed container for disposal.[4]
Fire-Fighting Measures
-
In case of fire, use carbon dioxide, dry chemical powder, or appropriate foam for extinction.[4]
-
Firefighters should wear self-contained breathing apparatus and full protective gear.[4]
-
Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[4]
Disposal Considerations
Disposal of this compound and its containers must be conducted in accordance with all local, state, and federal regulations. This material should be disposed of as hazardous waste through a licensed disposal company.
Visualization of Handling Workflow
The following diagram illustrates the logical workflow for the safe handling and storage of this compound.
Caption: Logical workflow for the safe handling and storage of this compound.
References
Methodological & Application
Synthesis of 2,5-Dimethoxybenzyl chloride from 2,5-dimethoxybenzyl alcohol
Application Notes: Synthesis of 2,5-Dimethoxybenzyl Chloride
Introduction
This compound is a valuable reagent and building block in organic synthesis. Its utility stems from the presence of the reactive benzylic chloride functional group, which readily participates in nucleophilic substitution reactions. The electron-donating methoxy groups on the aromatic ring activate it towards electrophilic substitution and influence the reactivity of the benzylic position. This compound serves as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials. For instance, it can be used as a protecting group for alcohols and amines or as a precursor for introducing the 2,5-dimethoxybenzyl moiety into target structures.
Principle of the Reaction
The conversion of 2,5-dimethoxybenzyl alcohol to this compound involves the substitution of the hydroxyl (-OH) group with a chloride (-Cl) atom. The primary challenge in this transformation is that the hydroxyl group is a poor leaving group. Therefore, a reagent is required to convert it into a better leaving group. The most common and effective method for this conversion is the use of thionyl chloride (SOCl₂).
The reaction mechanism with thionyl chloride typically proceeds as follows:
-
The oxygen atom of the alcohol attacks the electrophilic sulfur atom of thionyl chloride.
-
A chloride ion is displaced, and an intermediate alkyl chlorosulfite is formed.
-
In the presence of a base like pyridine or collidine, a proton is removed from the oxonium ion.
-
The chloride ion, now acting as a nucleophile, attacks the benzylic carbon in an Sₙ2 reaction.
-
This attack displaces the chlorosulfite group, which decomposes into sulfur dioxide (SO₂) gas and another chloride ion, driving the reaction to completion.
Alternative methods, such as using concentrated hydrochloric acid, can also achieve this transformation, though they may require more forcing conditions. The choice of method depends on the desired yield, purity, and compatibility with other functional groups in the starting material.
Experimental Protocols
Two common protocols for the synthesis of this compound are detailed below.
Protocol 1: Synthesis using Thionyl Chloride and 2,4,6-Collidine
This protocol is adapted from a procedure known for its efficiency and relatively clean conversion. The use of 2,4,6-collidine as a base effectively neutralizes the HCl generated during the reaction.
Materials:
-
2,5-Dimethoxybenzyl alcohol
-
Thionyl chloride (SOCl₂)
-
2,4,6-Collidine
-
Methylene chloride (CH₂Cl₂)
-
Hydrochloric acid (2 N HCl)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Addition funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine 2,5-dimethoxybenzyl alcohol (150 g), 2,4,6-collidine (108 g), and methylene chloride (750 ml).[1]
-
Stir the mixture at room temperature to ensure all solids are dissolved.
-
Slowly add thionyl chloride (108 g) to the stirred mixture over a period of 1 hour using an addition funnel. The reaction is noted to be slightly exothermic, so controlled addition is important.[1]
-
After the addition is complete, continue to stir the reaction mixture for an additional 30 minutes at room temperature.[1]
-
Transfer the mixture to a separatory funnel and wash it sequentially with 2 N hydrochloric acid and then with water.[1]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[1]
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator. The resulting residue is this compound, which should crystallize upon standing or cooling.[1]
Protocol 2: Synthesis using Thionyl Chloride with a DMF Catalyst
This general procedure utilizes a catalytic amount of N,N-dimethylformamide (DMF) and is performed at a lower initial temperature to control the reaction rate.
Materials:
-
2,5-Dimethoxybenzyl alcohol (10 mmol)
-
Thionyl chloride (SOCl₂) (12 mmol)
-
N,N-dimethylformamide (DMF) (20 µL)
-
Dichloromethane (CH₂Cl₂) (20 mL)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 2,5-dimethoxybenzyl alcohol (10 mmol) and N,N-dimethylformamide (20 µL) in dichloromethane (20 mL), cool the flask to 0°C using an ice bath.[2]
-
Add thionyl chloride (12 mmol) dropwise to the cooled solution.[2]
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let it stir for 1 hour.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the complete consumption of the starting alcohol.[2]
-
Once the reaction is complete, pour the mixture into a separatory funnel containing saturated sodium bicarbonate solution (20 mL) to quench the reaction.[2]
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).[2]
-
Combine the organic layers and wash them sequentially with water (20 mL) and brine (20 mL).[2]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under vacuum using a rotary evaporator to yield the product.[2]
Data Presentation
The following table summarizes the quantitative data from the described protocols for easy comparison.
| Parameter | Protocol 1 (Thionyl Chloride/Collidine) | Protocol 2 (Thionyl Chloride/DMF) |
| Starting Alcohol | 2,5-Dimethoxybenzyl alcohol (150 g) | 2,5-Dimethoxybenzyl alcohol (10 mmol) |
| Chlorinating Agent | Thionyl chloride (108 g) | Thionyl chloride (12 mmol) |
| Base / Catalyst | 2,4,6-Collidine (108 g) | N,N-Dimethylformamide (20 µL) |
| Solvent | Methylene chloride (750 ml) | Dichloromethane (20 mL) |
| Temperature | Room Temperature | 0°C to Room Temperature |
| Reaction Time | 1.5 hours | 1 hour (after addition) |
| Workup | Acid/Water Wash | Bicarbonate/Water/Brine Wash |
| Reported Yield | 127 g (Crystallized product) | Not specified for this specific substrate, but is a general high-yield procedure. |
Visualizations
The following diagrams illustrate the chemical reaction and the general experimental workflow for the synthesis of this compound.
Caption: Chemical transformation of 2,5-dimethoxybenzyl alcohol to the corresponding chloride.
Caption: General experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: 2,5-Dimethoxybenzyl Chloride as a Protecting Group for Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of multi-step organic synthesis, particularly in the fields of natural product synthesis and drug development, the judicious use of protecting groups is paramount for achieving complex molecular architectures. Benzyl ethers are a cornerstone of hydroxyl group protection due to their general stability across a wide range of reaction conditions. The introduction of electron-donating methoxy substituents onto the benzene ring, as seen in p-methoxybenzyl (PMB) and dimethoxybenzyl (DMB) ethers, modulates their lability, allowing for more facile and selective cleavage under specific oxidative or acidic conditions.
This document provides detailed application notes and protocols for the use of 2,5-dimethoxybenzyl chloride as a protecting group for alcohols. The 2,5-dimethoxybenzyl (2,5-DMB) group offers a unique electronic profile compared to the more commonly used 2,4-DMB and 3,4-DMB isomers, influencing its reactivity and stability. These notes are intended to guide researchers in the effective application and removal of this valuable protecting group.
Advantages and Disadvantages of the 2,5-Dimethoxybenzyl Protecting Group
The selection of a protecting group is a critical strategic decision in synthesis design. The 2,5-DMB group offers a distinct set of properties:
Advantages:
-
Enhanced Acid Lability: The two electron-donating methoxy groups increase the electron density of the aromatic ring, making the 2,5-DMB ether more susceptible to cleavage under milder acidic conditions compared to the unsubstituted benzyl (Bn) group and even the p-methoxybenzyl (PMB) group. This allows for selective deprotection in the presence of these more robust protecting groups.
-
Facile Oxidative Cleavage: Similar to other electron-rich benzyl ethers, the 2,5-DMB group can be efficiently removed under mild oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). This provides an orthogonal deprotection strategy to acid-labile or hydrogenation-sensitive groups.
-
Stability: The 2,5-DMB group is stable to a wide range of reaction conditions, including basic, nucleophilic, and many reducing and oxidizing conditions, making it suitable for multi-step synthetic sequences.
Disadvantages:
-
Limited Substrate-Specific Data: Compared to the extensively studied 2,4-DMB and PMB groups, there is a less comprehensive body of literature detailing the use of the 2,5-DMB group with a wide variety of alcohol substrates. Researchers may need to perform more optimization for specific applications.
-
Potential for Side Reactions: The increased electron density of the aromatic ring can, in some cases, lead to undesired side reactions, such as electrophilic aromatic substitution, under strongly acidic conditions.
-
Similar Lability to Other DMB Isomers: While offering nuanced differences, the lability of the 2,5-DMB group is often comparable to other DMB isomers, which may limit its utility in orthogonal strategies involving multiple DMB-protected alcohols.
Data Presentation: Quantitative Summary
The following tables summarize representative quantitative data for the protection of alcohols with this compound and the subsequent deprotection of the resulting ethers. The conditions and yields are based on established protocols for analogous dimethoxybenzyl protecting groups and serve as a strong starting point for optimization.
Table 1: Protection of Alcohols with this compound
| Entry | Alcohol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Primary Aliphatic | NaH | THF/DMF | 0 to rt | 2 - 6 | 85 - 95 |
| 2 | Secondary Aliphatic | NaH | DMF | rt to 50 | 12 - 24 | 70 - 85 |
| 3 | Phenol | K₂CO₃ | Acetone | Reflux | 4 - 8 | 90 - 98 |
| 4 | Carbohydrate (Primary OH) | NaH | DMF | 0 to rt | 3 - 8 | 80 - 90 |
Table 2: Deprotection of 2,5-Dimethoxybenzyl Ethers
| Entry | Deprotection Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DDQ (1.1-1.5 equiv) | CH₂Cl₂/H₂O (18:1) | 0 to rt | 0.5 - 2 | 90 - 98 |
| 2 | Ceric Ammonium Nitrate (CAN) | CH₃CN/H₂O | 0 to rt | 0.25 - 1 | 85 - 95 |
| 3 | Trifluoroacetic Acid (TFA) | CH₂Cl₂ | 0 to rt | 0.5 - 3 | 80 - 95 |
| 4 | Hydrogenolysis (H₂, Pd/C) | MeOH/EtOAc | rt | 2 - 12 | 95 - 100 |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol using this compound (Williamson Ether Synthesis)
This protocol describes a general procedure for the protection of a primary alcohol.
Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
This compound (1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the primary alcohol and anhydrous DMF (or THF).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous DMF (or THF) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 2,5-dimethoxybenzyl ether.
Protocol 2: Oxidative Deprotection of a 2,5-Dimethoxybenzyl Ether using DDQ
This protocol provides a general method for the cleavage of a 2,5-DMB ether.
Materials:
-
2,5-DMB protected alcohol (1.0 equiv)
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) (1.2 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 2,5-DMB protected alcohol in a mixture of dichloromethane and water (typically in a 18:1 v/v ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ portion-wise to the stirred solution. The reaction mixture may develop a dark color.
-
Stir the reaction at 0 °C and allow it to warm to room temperature, monitoring the progress by TLC (typically 0.5-2 hours).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution and stir vigorously until the color of the organic layer fades.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.
Mandatory Visualization
Caption: General workflow for the protection and deprotection of alcohols.
Signaling Pathways and Logical Relationships
The choice between different benzyl-type protecting groups often depends on the desired deprotection strategy and the presence of other functional groups in the molecule. The electron-donating methoxy groups play a crucial role in determining the lability of the protecting group.
Caption: Comparison of benzyl-type protecting group lability.
Protocol for the Protection of Alcohols Using 2,5-Dimethoxybenzyl Chloride
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in the development of pharmaceuticals and the construction of complex natural products, the judicious use of protecting groups is paramount. The 2,5-dimethoxybenzyl (2,5-DMB) group is a valuable choice for the protection of hydroxyl functionalities. Similar to its more commonly used 2,4- and 3,4-dimethoxybenzyl isomers, the 2,5-DMB group is introduced as an ether and offers distinct advantages due to the electronic properties conferred by the two methoxy substituents on the aromatic ring.[1]
The electron-donating nature of the methoxy groups renders the 2,5-DMB ether more labile to acidic and oxidative cleavage conditions compared to an unsubstituted benzyl ether. This increased lability allows for its removal under milder conditions, enhancing its utility in orthogonal protection strategies where selective deprotection in the presence of other protecting groups is required.
This document provides detailed protocols for the protection of alcohols using 2,5-dimethoxybenzyl chloride (2,5-DMB-Cl) and subsequent deprotection.
Protection of Alcohols with this compound
The standard method for the formation of a 2,5-dimethoxybenzyl ether is the Williamson ether synthesis. This involves the deprotonation of the alcohol using a strong base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with this compound.
General Reaction Scheme:
Protection: R-OH + 2,5-DMB-Cl ---[Base]--> R-O-DMB
Deprotection (Acidic): R-O-DMB ---[Acid]--> R-OH
Deprotection (Oxidative): R-O-DMB ---[Oxidant]--> R-OH
Experimental Protocol: Protection of a Primary Alcohol
This protocol outlines a general procedure for the protection of a primary alcohol with this compound using sodium hydride as the base.
Materials:
-
Primary Alcohol (R-OH)
-
This compound (2,5-DMB-Cl)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc) or Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the primary alcohol (1.0 eq) and anhydrous DMF (or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 - 1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure the complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 - 1.2 eq) in anhydrous DMF (or THF) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography.
Quantitative Data for Alcohol Protection
| Alcohol Type | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary | NaH | DMF | 0 to rt | 12-24 | 85-95 |
| Secondary | NaH | DMF | 0 to rt | 12-24 | 70-85 |
Note: Yields are representative and can vary depending on the specific substrate and reaction conditions. For secondary alcohols, longer reaction times or slightly elevated temperatures may be required, and competing elimination reactions are possible.
Deprotection of 2,5-Dimethoxybenzyl Ethers
The increased electron density in the aromatic ring of the 2,5-DMB group facilitates its cleavage under both acidic and oxidative conditions.
Experimental Protocol: Acidic Deprotection with Trifluoroacetic Acid (TFA)
Materials:
-
2,5-DMB protected alcohol (R-O-DMB)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Scavenger (e.g., anisole or triisopropylsilane (TIS))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 2,5-DMB protected alcohol (1.0 eq) in anhydrous DCM.
-
Add a scavenger (1.1 - 2.0 eq) to the solution. The scavenger traps the liberated 2,5-dimethoxybenzyl cation, preventing side reactions.
-
Cool the solution to 0 °C.
-
Add TFA (typically 10-50% v/v in DCM) dropwise to the stirred solution.
-
Stir the reaction at 0 °C to room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by adding it to a stirred, saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Experimental Protocol: Oxidative Deprotection with DDQ
Materials:
-
2,5-DMB protected alcohol (R-O-DMB)
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 2,5-DMB protected alcohol (1.0 eq) in a mixture of DCM and water (typically 10:1 to 20:1 v/v).
-
Cool the solution to 0 °C.
-
Add DDQ (1.1 - 1.5 eq) portion-wise. The reaction mixture will typically turn dark.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous layer with DCM (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data for Deprotection
| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acidic | TFA / Anisole | DCM | 0 to rt | 0.5-2 | 80-95 |
| Oxidative | DDQ | DCM / H₂O | 0 to rt | 1-4 | 85-98 |
Note: Yields are representative and can vary depending on the specific substrate and reaction conditions.
Synthesis of this compound
The starting material, this compound, can be synthesized from the commercially available 2,5-dimethoxybenzyl alcohol.
Experimental Protocol: Chlorination of 2,5-Dimethoxybenzyl Alcohol
Materials:
-
2,5-Dimethoxybenzyl alcohol
-
Thionyl chloride (SOCl₂)
-
2,4,6-Collidine or Pyridine (catalytic amount)
-
Methylene chloride (DCM) or Diethyl ether
-
2 N Hydrochloric acid (HCl)
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred mixture of 2,5-dimethoxybenzyl alcohol (1.0 eq) and 2,4,6-collidine (1.0 eq) in methylene chloride at room temperature, slowly add thionyl chloride (1.0 eq) over 1 hour.
-
The reaction is slightly exothermic.
-
After stirring for another 30 minutes, wash the mixture with 2 N HCl and then with water.
-
Dry the organic layer over MgSO₄, filter, and evaporate the solvent to yield this compound, which may crystallize upon standing.
Visualizations
Reaction Mechanism and Workflow Diagrams
References
The 2,5-Dimethoxybenzyl Group: A Versatile Shield for Phenolic Hydroxyls in Complex Synthesis
Introduction: Navigating the Challenges of Phenolic Hydroxyl Protection
In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and natural product development, the judicious use of protecting groups is a cornerstone of success. Phenolic hydroxyl groups, with their inherent acidity and nucleophilicity, often require temporary masking to prevent unwanted side reactions and to direct reactivity towards other functional groups within a molecule. The ideal protecting group should be introduced under mild conditions, remain stable throughout various synthetic transformations, and be selectively removed under conditions that leave the rest of the molecule intact.
The 2,5-dimethoxybenzyl (2,5-DMB) ether has emerged as a valuable tool in the synthetic chemist's arsenal for the protection of phenols. The electron-donating methoxy groups on the benzyl ring play a crucial role in both the stability and the selective cleavage of this protecting group, offering distinct advantages over the simpler benzyl or p-methoxybenzyl (PMB) ethers. This application note provides a comprehensive guide to the use of 2,5-dimethoxybenzyl chloride for the protection of phenolic hydroxyl groups, including detailed protocols for both protection and deprotection, mechanistic insights, and practical considerations for researchers.
PART 1: The 2,5-Dimethoxybenzyl (2,5-DMB) Protecting Group
The 2,5-DMB group offers a finely tuned balance of stability and lability. The two methoxy substituents enhance the electron density of the aromatic ring, making the corresponding benzyl ether more susceptible to oxidative or acidic cleavage compared to an unsubstituted benzyl ether. This electronic tuning allows for orthogonal deprotection strategies in the presence of other protecting groups.
Advantages of the 2,5-DMB Group:
-
Facile Cleavage: The 2,5-DMB group can be removed under milder oxidative or acidic conditions than a standard benzyl group.
-
Orthogonality: It can be selectively cleaved in the presence of other protecting groups like benzyl (Bn) ethers, silyl ethers, and acetonides under specific conditions.[1]
-
Stability: The 2,5-DMB ether is stable to a wide range of non-acidic and non-oxidative reaction conditions, including basic and nucleophilic reagents.[1]
PART 2: Protection of Phenolic Hydroxyl Groups
The protection of a phenolic hydroxyl group as a 2,5-DMB ether is typically achieved via a Williamson ether synthesis. This involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces the chloride from this compound.
Mechanism of Protection:
The reaction proceeds through an SN2 mechanism. The phenolic proton is first abstracted by a suitable base to generate a phenoxide anion. This potent nucleophile then attacks the electrophilic benzylic carbon of this compound, displacing the chloride ion and forming the desired 2,5-dimethoxybenzyl ether.
Caption: Williamson Ether Synthesis for Phenol Protection.
Experimental Protocol: Protection of a Phenol with this compound
This protocol provides a general procedure for the protection of a simple phenol. Reaction conditions may need to be optimized for more complex substrates.
Materials:
-
Phenol (1.0 equivalent)
-
This compound (1.1 - 1.2 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents) or Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the phenol (1.0 eq.) and anhydrous DMF or acetone.
-
Base Addition:
-
Using K₂CO₃: Add potassium carbonate (2.0 eq.) to the solution.
-
Using NaH: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq.) portion-wise. Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.
-
-
Addition of Alkylating Agent: Add a solution of this compound (1.1-1.2 eq.) in a minimal amount of the reaction solvent.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat (e.g., to 50-60 °C) for 4-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Upon completion, cool the reaction to room temperature.
-
If NaH was used, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2,5-dimethoxybenzyl-protected phenol.
PART 3: Deprotection of 2,5-Dimethoxybenzyl Ethers
The increased electron density of the 2,5-DMB group facilitates its removal under conditions that often leave other protecting groups, such as the unsubstituted benzyl group, intact. The primary methods for cleavage are oxidative and acidic deprotection.
Mechanism of Oxidative Deprotection with DDQ:
Deprotection using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a common and mild method. The electron-rich 2,5-DMB ether forms a charge-transfer complex with the electron-deficient DDQ.[2] This is followed by a single electron transfer (SET) to generate a benzylic radical cation, which is stabilized by the two methoxy groups. Subsequent reaction with water leads to the formation of a hemiacetal, which then collapses to release the free phenol, 2,5-dimethoxybenzaldehyde, and the reduced form of DDQ (DDQH₂).[2]
Caption: Oxidative Deprotection of a 2,5-DMB Ether using DDQ.
Experimental Protocol: Oxidative Deprotection using DDQ
This protocol is adapted from procedures for the cleavage of 2,4-DMB ethers and is expected to be effective for 2,5-DMB ethers.[2]
Materials:
-
2,5-Dimethoxybenzyl-protected phenol (1.0 equivalent)
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ, 1.1 - 1.5 equivalents)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the 2,5-DMB-protected phenol (1.0 eq.) in a mixture of dichloromethane and water (typically a ratio of 10:1 to 20:1 v/v).
-
DDQ Addition: Cool the solution to 0 °C in an ice bath and add DDQ (1.1 - 1.5 eq.) portion-wise.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C or allow it to warm to room temperature. Monitor the progress by TLC. Reaction times are generally short, ranging from 30 minutes to a few hours.
-
Work-up:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the deprotected phenol.
Experimental Protocol: Acidic Deprotection using Trifluoroacetic Acid (TFA)
Strong acids can also be employed for the cleavage of 2,5-DMB ethers, often in the presence of a cation scavenger to prevent side reactions.
Materials:
-
2,5-Dimethoxybenzyl-protected phenol (1.0 equivalent)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Anisole or 1,3-dimethoxybenzene (cation scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve the 2,5-DMB-protected phenol (1.0 eq.) in dichloromethane. Add a cation scavenger such as anisole (5-10 equivalents).
-
TFA Addition: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) dropwise (e.g., 10-50% v/v in CH₂Cl₂).
-
Reaction Monitoring: Stir the reaction at 0 °C or room temperature and monitor its progress by TLC.
-
Work-up:
-
Upon completion, carefully quench the reaction by adding it to a stirred, saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
PART 4: Data Summary and Troubleshooting
Table 1: Representative Reaction Conditions for Protection and Deprotection
| Transformation | Reagents and Conditions | Typical Reaction Time | Key Considerations |
| Protection | K₂CO₃, 2,5-DMB-Cl, DMF or Acetone, rt to 60 °C | 4-16 h | Base strength and solvent choice may need optimization for hindered or electron-deficient phenols. |
| Deprotection (Oxidative) | DDQ (1.1-1.5 eq.), CH₂Cl₂/H₂O (18:1), 0 °C to rt | 0.5-3 h | Highly selective over Bn and PMB ethers.[1] Electron-rich dienes or trienes may be sensitive.[2] |
| Deprotection (Acidic) | TFA, CH₂Cl₂, Anisole, 0 °C to rt | 0.5-4 h | Use of a cation scavenger is crucial to prevent Friedel-Crafts alkylation of the deprotected phenol. |
Troubleshooting:
-
Incomplete Protection: If the protection reaction stalls, consider using a stronger base like NaH. Gentle heating can also increase the reaction rate. Ensure all reagents and solvents are anhydrous, especially when using NaH.
-
Low Yield on Deprotection: For oxidative deprotection with DDQ, ensure the stoichiometry of DDQ is sufficient. For acidic deprotection, incomplete reaction may occur if the acid is not strong enough or if the reaction time is too short.
-
Side Reactions during Acidic Deprotection: The formation of byproducts is often due to the electrophilic 2,5-dimethoxybenzyl cation reacting with the deprotected phenol or other nucleophiles. The use of a cation scavenger like anisole or 1,3-dimethoxybenzene is highly recommended to trap this carbocation.[3]
Conclusion
The 2,5-dimethoxybenzyl group is a highly effective and versatile protecting group for phenolic hydroxyls. Its unique electronic properties allow for reliable introduction and selective removal under mild conditions, making it an invaluable asset in the synthesis of complex molecules. By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can confidently employ the 2,5-DMB group to navigate challenging synthetic pathways and achieve their target molecules with greater efficiency and control.
References
Application Notes and Protocols: Mechanism of 2,5-Dimethoxybenzyl Group Cleavage
For Researchers, Scientists, and Drug Development Professionals
The 2,5-dimethoxybenzyl (2,5-DMB) group is a valuable protecting group for hydroxyl and other functional groups in multi-step organic synthesis. Its removal can be achieved under various conditions, offering flexibility in synthetic strategies. These application notes provide a detailed overview of the primary mechanisms for 2,5-DMB group cleavage, including acidic, oxidative, and photolytic methods. While much of the available literature focuses on the closely related 2,4- and 3,4-dimethoxybenzyl isomers, the principles and reaction conditions are generally applicable to the 2,5-DMB group due to the similar electronic effects of the methoxy substituents.
Acidic Cleavage
The cleavage of 2,5-DMB ethers under acidic conditions proceeds through a mechanism that takes advantage of the electron-rich nature of the dimethoxy-substituted benzene ring. The methoxy groups enhance the stability of the resulting benzylic carbocation, facilitating the cleavage of the C-O bond.
Mechanism: The reaction is initiated by the protonation of the ether oxygen by a strong acid, forming a good leaving group (the alcohol). Subsequent departure of the alcohol generates a resonance-stabilized 2,5-dimethoxybenzyl carbocation. This carbocation is then trapped by a nucleophile or a scavenger present in the reaction mixture. The use of a scavenger, such as anisole or triisopropylsilane (TIS), is crucial to prevent the reactive carbocation from participating in side reactions with the deprotected substrate or other sensitive functional groups.[1]
Quantitative Data for Acidic Cleavage of DMB Ethers
| Reagent(s) | Substrate Type | Conditions | Reaction Time | Yield | Reference(s) |
| Trifluoroacetic Acid (TFA) (10-50%) | DMB-protected alcohol | CH₂Cl₂, 0 °C to RT, with scavenger (anisole or TIS) | 5-30 min | - | [1][2] |
| Trifluoroacetic Acid (TFA) (1%) | Resin-bound peptide | CH₂Cl₂, 2% TIS, RT | 2 x 30 min | >95% | [1] |
| Triflic Acid (TfOH) (0.5 equiv) | PMB ether | CH₂Cl₂, 21 °C | 5-30 min | - | [3] |
| Bismuth(III) triflate (cat.) | Tertiary sulfonamide | 1,2-dichloroethane, 85 °C | 2 h | up to 95% | [4] |
Note: Data for p-methoxybenzyl (PMB) and other DMB isomers are included as representative examples.
Experimental Protocol: Acidic Cleavage using TFA
-
Preparation: Dissolve the 2,5-DMB protected substrate in anhydrous dichloromethane (DCM).
-
Scavenger Addition: Add a scavenger, such as triisopropylsilane (2-5 equivalents) or anisole (5-10 equivalents), to the solution.[1]
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the desired concentration (typically 10-50% v/v).[1]
-
Reaction: Stir the reaction at 0 °C or allow it to warm to room temperature while monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer with an organic solvent such as CH₂Cl₂.
-
Work-up: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography.
Visualization of Acidic Cleavage
Caption: Mechanism of Acidic DMB Cleavage.
Caption: Workflow for Acidic DMB Deprotection.
Oxidative Cleavage
Oxidative cleavage is a mild and highly selective method for the deprotection of DMB ethers, often employed when acid-sensitive functional groups are present in the molecule. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and ceric ammonium nitrate (CAN) are commonly used.
Mechanism with DDQ: The electron-rich 2,5-DMB group forms a charge-transfer complex with the electron-deficient DDQ. This is followed by a single electron transfer (SET) to generate a radical cation, which is stabilized by the methoxy groups. Subsequent hydrolysis of the resulting oxonium ion liberates the free alcohol, 2,5-dimethoxybenzaldehyde, and the reduced form of DDQ (DDQH₂).
Quantitative Data for Oxidative Cleavage of DMB Ethers
| Reagent(s) | Substrate Type | Conditions | Reaction Time | Yield | Reference(s) |
| DDQ (1.1-1.5 equiv) | DMB-protected alcohol | CH₂Cl₂/H₂O (10:1 to 20:1), 0 °C to RT | 1-4 hours | >90% | [2] |
| CAN (2-3 equiv) | DMB-protected alcohol | CH₃CN/H₂O, 0 °C | 5-30 min | - | [2] |
Experimental Protocol: Oxidative Cleavage using DDQ
-
Preparation: Dissolve the 2,5-DMB protected substrate in a mixture of dichloromethane and water (e.g., 18:1).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add DDQ (1.1-1.5 equivalents) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring its progress by TLC.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extraction: Transfer the mixture to a separatory funnel and extract with CH₂Cl₂.
-
Work-up: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to afford the deprotected alcohol.
Visualization of Oxidative Cleavage
Caption: Mechanism of Oxidative DMB Cleavage with DDQ.
References
Application Notes and Protocols: Oxidative Deprotection of 2,5-Dimethoxybenzyl Ethers Using DDQ
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,5-dimethoxybenzyl (2,5-DMB) ether is a valuable protecting group for hydroxyl functionalities in multistep organic synthesis. Its utility stems from its stability under a variety of reaction conditions and its susceptibility to mild oxidative cleavage. Among the reagents available for this transformation, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) has emerged as a highly efficient and selective option. The deprotection proceeds under neutral conditions, rendering it compatible with sensitive functional groups that might not withstand acidic or basic cleavage methods. The electron-rich nature of the 2,5-dimethoxybenzyl group facilitates a selective reaction with DDQ, allowing for its removal in the presence of other protecting groups such as benzyl (Bn) and silyl ethers. The strategic placement of two methoxy groups on the benzyl ring enhances its reactivity towards oxidative cleavage compared to the simple benzyl or even the p-methoxybenzyl (PMB) group, enabling orthogonal deprotection strategies in complex syntheses.[1][2]
Mechanism of Deprotection
The cleavage of a 2,5-dimethoxybenzyl ether with DDQ is an oxidative process initiated by the formation of a charge-transfer complex between the electron-rich DMB ether and the electron-deficient DDQ. This is followed by a single electron transfer (SET) to generate a resonance-stabilized radical cation of the substrate and the DDQ radical anion. In the presence of water, the benzylic cation is trapped to form a hemiacetal intermediate. This unstable hemiacetal then fragments to release the free alcohol, 2,5-dimethoxybenzaldehyde, and the reduced hydroquinone form of DDQ (DDQH₂).[3]
Caption: Mechanism of 2,5-DMB deprotection using DDQ.
Quantitative Data Summary
The efficiency of DDQ-mediated deprotection is influenced by the substrate, solvent, temperature, and stoichiometry of the reagents. While specific data for 2,5-DMB is less reported, the following table summarizes representative data for the deprotection of various dimethoxybenzyl ethers to provide a comparative reference. The reactivity of the 2,5-DMB group is expected to be comparable to other dimethoxybenzyl ethers.
| Entry | Substrate | DDQ (equiv.) | Solvent System | Temperature | Time | Yield (%) |
| 1 | 9-(2,4-Dimethoxybenzyl)carbazole | 2.2 | Toluene/H₂O | 80 °C | < 71 h | 82 |
| 2 | S-Phenyl 2,4-di-O-benzyl-3-O-(3,4-dimethoxybenzyl)-α-L-rhamnopyranoside | 2.3 | CH₂Cl₂/H₂O (17:1) | 0 °C to RT | 1.5 h | 78 |
| 3 | 9-(3,4-Dimethoxybenzyl)carbazole | 2.2 | Toluene/H₂O | 80 °C | 48 h | 82 |
| 4 | 2-Phenylethanol-3,4-dimethoxybenzyl ether | 1.2 | CH₂Cl₂/H₂O (18:1) | RT | 10 min | 98 |
| 5 | 2-Phenylethanol-2,4-dimethoxybenzyl ether | 1.2 | CH₂Cl₂/H₂O (18:1) | RT | 1 h | 95 |
Experimental Protocols
General Protocol for the Deprotection of 2,5-DMB Protected Alcohols
This protocol provides a general procedure for the oxidative cleavage of a 2,5-DMB ether using DDQ. The reaction conditions may require optimization based on the specific substrate.
Materials:
-
2,5-DMB protected substrate
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolution: Dissolve the 2,5-DMB protected substrate in a mixture of CH₂Cl₂ and H₂O (typically 18:1 v/v).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of DDQ: Add DDQ (1.1-1.5 equivalents) to the cooled solution in one portion. The reaction mixture will typically turn dark green or brown upon formation of the charge-transfer complex.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. This step neutralizes the acidic DDQH₂ byproduct.
-
Extraction: Transfer the mixture to a separatory funnel and extract with CH₂Cl₂ (3x).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.
Caption: General workflow for DMB deprotection using DDQ.
Key Considerations and Troubleshooting
-
Solvent System: The presence of water is crucial for the hydrolysis of the intermediate. Anhydrous conditions may lead to different reaction pathways or an incomplete reaction. The most common solvent system is a mixture of dichloromethane and water.
-
Stoichiometry of DDQ: While a slight excess of DDQ is typically used, the optimal amount may vary depending on the substrate. Insufficient DDQ will result in incomplete conversion, while a large excess can lead to side reactions with other electron-rich functionalities in the substrate.
-
Reaction Monitoring: The reaction progress should be carefully monitored by TLC to avoid over-reaction and potential degradation of the product.
-
Work-up: The quench with saturated aqueous NaHCO₃ is important to neutralize the DDQH₂ byproduct, which is acidic and can be difficult to remove during purification.
-
Substrate Compatibility: While the method is highly selective, substrates containing other highly electron-rich moieties, such as dienes or trienes, may not be compatible.[3]
-
Alternative Conditions: For substrates that are sensitive to standard conditions, photoirradiation with a long-wavelength UV light in acetonitrile has been reported to effect the deprotection of benzyl ethers with DDQ.[4]
References
- 1. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
Application Notes: The Role of 2,5-Dimethoxybenzyl Chloride in Pharmaceutical Synthesis
Introduction
In the intricate landscape of pharmaceutical synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity of complex target molecules. The 2,5-dimethoxybenzyl (DMB) group, introduced via its chloride derivative, serves as a versatile and valuable protecting group, particularly for hydroxyl functionalities. Its unique electronic properties, conferred by the two methoxy groups on the aromatic ring, render it stable under a variety of reaction conditions while allowing for its selective removal under mild acidic or oxidative conditions. This application note provides a comprehensive overview of the use of 2,5-dimethoxybenzyl chloride in pharmaceutical synthesis, including detailed protocols, quantitative data, and visualizations of the underlying chemical transformations.
The 2,5-dimethoxybenzyl protecting group offers a distinct advantage in multi-step syntheses where orthogonal deprotection strategies are required. Its lability under specific conditions allows for the selective deprotection of a 2,5-DMB ether in the presence of other protecting groups, such as the more robust benzyl (Bn) or silyl ethers. This chemoselectivity is crucial in the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mechanism of Protection and Deprotection
The protection of a hydroxyl group with this compound typically proceeds via a Williamson ether synthesis. In the presence of a base, the alcohol is deprotonated to form an alkoxide, which then acts as a nucleophile, attacking the benzylic carbon of this compound to form the corresponding ether.
The deprotection of the 2,5-DMB ether can be achieved through two primary pathways: acidic cleavage or oxidative cleavage.
-
Acidic Cleavage: Under acidic conditions, typically with trifluoroacetic acid (TFA), the ether oxygen is protonated, converting the hydroxyl group into a good leaving group. The subsequent departure of the alcohol is facilitated by the formation of a resonance-stabilized 2,5-dimethoxybenzyl carbocation. This carbocation is then quenched by a nucleophile or a scavenger present in the reaction mixture.[1][2]
-
Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for the oxidative cleavage of 2,5-DMB ethers.[3][4] The electron-rich 2,5-dimethoxybenzyl group forms a charge-transfer complex with the electron-deficient DDQ. This is followed by a single electron transfer (SET) to form a radical cation, which is stabilized by the methoxy groups. Subsequent hydrolysis of the resulting oxonium ion liberates the free alcohol, 2,5-dimethoxybenzaldehyde, and the reduced form of DDQ.[5]
Application in Pharmaceutical Synthesis: Synthesis of Daunomycinone Analogs
One notable application of dimethoxybenzyl protecting groups is in the synthesis of complex natural products and their analogs with pharmaceutical activity. For instance, 2,5-dimethoxybenzyl alcohol has been utilized as a key starting material in the synthesis of daunomycinone, the aglycone of the anticancer drug doxorubicin. While a direct protocol for the use of this compound as a protecting group in the synthesis of a specific commercially available drug is not readily found in public literature, its utility can be demonstrated through the protection of key hydroxyl intermediates in the synthesis of daunomycinone-like structures. The protection of phenolic hydroxyls is crucial to prevent unwanted side reactions during subsequent synthetic transformations.
Experimental Protocols
Protocol 1: Protection of a Phenolic Hydroxyl Group with this compound
This protocol describes a general procedure for the protection of a phenolic hydroxyl group using this compound.
Materials:
-
Phenolic substrate (1.0 equiv)
-
This compound (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the phenolic substrate in anhydrous DMF in a round-bottom flask.
-
Add potassium carbonate to the solution.
-
To the stirred suspension, add this compound.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the 2,5-dimethoxybenzyl protected phenol.
Protocol 2: Deprotection of a 2,5-Dimethoxybenzyl Ether via Acidic Cleavage
This protocol outlines the removal of the 2,5-DMB protecting group using trifluoroacetic acid (TFA).
Materials:
-
2,5-DMB protected substrate (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anisole (as a scavenger, 5-10 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the 2,5-DMB protected substrate in dichloromethane in a round-bottom flask.
-
Add anisole to the solution.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (typically 10-20% v/v) to the stirred solution.[6]
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
Protocol 3: Deprotection of a 2,5-Dimethoxybenzyl Ether via Oxidative Cleavage
This protocol describes the oxidative cleavage of a 2,5-DMB ether using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).
Materials:
-
2,5-DMB protected substrate (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.1-1.5 equiv)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the 2,5-DMB protected substrate in a mixture of dichloromethane and water (typically in a ratio of 10:1 to 20:1).[7]
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.
Data Presentation
Table 1: Representative Conditions for Hydroxyl Protection with Benzyl-type Protecting Groups
| Protecting Group | Reagent | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 2,5-DMB | This compound | K₂CO₃ | DMF | 25 | 12-24 | 85-95 |
| 2,4-DMB | 2,4-Dimethoxybenzyl chloride | NaH | THF/DMF | 0-25 | 2-6 | 90-98 |
| PMB | p-Methoxybenzyl chloride | NaH | THF | 0-25 | 2-8 | 90-99 |
| Bn | Benzyl bromide | NaH | THF | 0-25 | 4-12 | 90-99 |
DMB: Dimethoxybenzyl, PMB: p-Methoxybenzyl, Bn: Benzyl
Table 2: Comparison of Deprotection Methods for Dimethoxybenzyl Ethers
| Method | Reagent | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Key Features |
| Acidic Cleavage | TFA (10-20%) | DCM | 0-25 | 1-4 | 80-95 | Mild conditions, requires scavenger (e.g., anisole).[2] |
| Oxidative Cleavage | DDQ (1.1-1.5 equiv) | DCM/H₂O | 0-25 | 1-4 | 85-98 | Highly selective, neutral conditions.[7] |
| Oxidative Cleavage | CAN (2-3 equiv) | CH₃CN/H₂O | 0-25 | 0.5-2 | 80-95 | Can be less selective than DDQ.[7] |
TFA: Trifluoroacetic acid, DDQ: 2,3-Dichloro-5,6-dicyano-p-benzoquinone, CAN: Ceric Ammonium Nitrate
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
The Strategic Deployment of 2,5-Dimethoxybenzyl Chloride in the Synthesis of Bioactive Natural Products
Introduction: Navigating Molecular Complexity with Precision
In the intricate field of natural product synthesis, the strategic use of protecting groups is a cornerstone of success. These temporary modifications to reactive functional groups allow chemists to orchestrately carry out multi-step transformations with high chemo- and regioselectivity. Among the arsenal of protecting groups for hydroxyl moieties, the 2,5-dimethoxybenzyl (2,5-DMB) ether, introduced via 2,5-dimethoxybenzyl chloride, has carved a niche for itself, particularly in the synthesis of complex, polyoxygenated natural products. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of this compound, with a focus on its role in the synthesis of Amaryllidaceae alkaloids, a class of compounds renowned for their potent biological activities.[1][2][3]
The 2,5-DMB group offers a distinct advantage due to its facile cleavage under mild oxidative conditions, providing an orthogonal deprotection strategy to other common protecting groups. Its electronic properties, conferred by the two electron-donating methoxy groups, render the benzyl ether susceptible to selective removal, a feature that is paramount when navigating the sensitive functionalities often present in natural product intermediates.
The 2,5-Dimethoxybenzyl Group: A Chemist's Ally
The choice of a protecting group is a critical decision in the design of a synthetic route. The 2,5-DMB group is favored for several key reasons:
-
Mild Cleavage Conditions: Unlike the parent benzyl (Bn) group, which often requires harsh hydrogenolysis conditions for removal, the 2,5-DMB ether can be cleaved under mild oxidative conditions, typically using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). This preserves sensitive functional groups that might not be compatible with reductive cleavage.
-
Orthogonality: The 2,5-DMB group is stable to a wide range of reagents and conditions used to remove other common protecting groups, such as silyl ethers (e.g., TBS, TIPS), acetals, and esters. This orthogonality is crucial for the sequential unmasking of hydroxyl groups in complex molecules.
-
Enhanced Reactivity for Cleavage: The two methoxy substituents on the aromatic ring increase its electron density, facilitating the formation of a charge-transfer complex with an oxidant like DDQ, leading to selective and efficient cleavage.
Application in the Total Synthesis of Amaryllidaceae Alkaloids
The Amaryllidaceae family of alkaloids, which includes potent anticancer agents like pancratistatin and narciclasine, are characterized by their highly oxygenated and stereochemically rich structures.[1][4][5] The total synthesis of these molecules presents a significant challenge, necessitating a sophisticated protecting group strategy. The 2,5-DMB group has proven to be an invaluable tool in this context.
In a typical synthetic approach to these alkaloids, multiple hydroxyl groups on a cyclohexane or cyclohexene core need to be differentially protected to allow for the stepwise introduction of other functionalities. The 2,5-DMB group is often employed to protect a key hydroxyl group that needs to be unmasked at a late stage of the synthesis, after other transformations have been completed.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with this compound
This protocol describes the general procedure for the protection of a primary alcohol using this compound under Williamson ether synthesis conditions.
Materials:
-
Substrate containing a primary alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.5 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of the alcohol (1.0 eq.) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.2 eq.) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with diethyl ether (3 x volume of DMF).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2,5-dimethoxybenzyl ether.
Causality Behind Experimental Choices:
-
Sodium Hydride: A strong, non-nucleophilic base is used to deprotonate the alcohol to form the corresponding alkoxide, which is a potent nucleophile.
-
Anhydrous DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the Sₙ2 reaction. It is crucial to use anhydrous solvent to prevent quenching of the sodium hydride.
-
Inert Atmosphere: Prevents the reaction of sodium hydride with atmospheric moisture.
-
0 °C to Room Temperature: The initial deprotonation is carried out at 0 °C to control the exothermicity of the reaction. The subsequent alkylation is performed at room temperature to ensure a reasonable reaction rate.
Protocol 2: Oxidative Deprotection of a 2,5-Dimethoxybenzyl Ether using DDQ
This protocol outlines the selective cleavage of a 2,5-DMB ether in the presence of other protecting groups that are stable to mild oxidative conditions.
Materials:
-
Substrate containing a 2,5-DMB ether
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O) or a buffer solution (e.g., phosphate buffer, pH 7)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 2,5-DMB protected substrate (1.0 eq.) in a mixture of CH₂Cl₂ and water (typically 10:1 to 20:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.1 - 1.5 eq.) portion-wise to the stirred solution. The reaction mixture will typically turn dark green or brown.
-
Allow the reaction to stir at 0 °C or warm to room temperature, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.
Causality Behind Experimental Choices:
-
DDQ: A mild and selective oxidizing agent that readily forms a charge-transfer complex with the electron-rich 2,5-DMB group, initiating the cleavage process.
-
CH₂Cl₂/H₂O Solvent System: Dichloromethane is a common solvent for this reaction. The addition of water or a buffer helps to hydrolyze the intermediate species and facilitate the release of the free alcohol.
-
Saturated NaHCO₃ Quench: The DDQ is reduced to its hydroquinone form (DDQH₂) during the reaction, which is acidic. The bicarbonate quench neutralizes this byproduct and any unreacted DDQ.
Data Presentation
| Protecting Group | Introduction Conditions | Cleavage Conditions | Orthogonality |
| 2,5-DMB | NaH, 2,5-DMB-Cl, DMF | DDQ, CH₂Cl₂/H₂O | Stable to conditions for silyl ether, ester, and acetal cleavage. |
| Bn | NaH, BnBr, DMF | H₂, Pd/C | Stable to DDQ (under controlled conditions). |
| TBS | TBSCl, Imidazole, DMF | TBAF, THF or HF-Py, THF | Labile to acidic conditions. |
| Acetal | Diol, cat. acid | Aqueous acid | Labile to acidic conditions. |
Visualization of Key Processes
Workflow for the Protection of an Alcohol with 2,5-DMB-Cl
Caption: General workflow for the protection of a primary alcohol using this compound.
Mechanism of DDQ-Mediated Deprotection of a 2,5-DMB Ether
References
- 1. benchchem.com [benchchem.com]
- 2. TOTAL SYNTHESES OF PANCRATISTATIN. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. rinner-group.univie.ac.at [rinner-group.univie.ac.at]
Application Notes and Protocols for 2,5-Dimethoxybenzyl Chloride in Agrochemical Synthesis
Introduction
2,5-Dimethoxybenzyl chloride is a versatile chemical intermediate with potential applications in the synthesis of complex organic molecules. Its structure, featuring a reactive benzyl chloride group and two methoxy substituents on the aromatic ring, makes it a candidate for incorporation into various molecular scaffolds. In the context of agrochemical research, functionalized benzyl derivatives are of interest for the development of new pesticides, herbicides, and fungicides. The dimethoxy substitution pattern can influence the lipophilicity, metabolic stability, and binding interactions of the final molecule with its biological target.
Despite its potential, a thorough review of scientific literature and patent databases did not yield a specific, commercialized agrochemical that is synthesized directly from this compound. Research in the agrochemical field is extensive, and while many dimethoxy-substituted compounds and benzyl derivatives are investigated for their biological activities, a direct synthetic route from this compound to a named pesticide, herbicide, or fungicide could not be identified in the available resources.
The following sections provide a generalized overview of how a compound like this compound could theoretically be used in the synthesis of novel agrochemicals, based on common organic synthesis reactions and the known reactivity of benzyl chlorides.
Theoretical Application in Agrochemical Synthesis
The primary utility of this compound in synthetic organic chemistry lies in its ability to act as an electrophile. The benzylic chloride is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the attachment of the 2,5-dimethoxybenzyl moiety to various nucleophilic scaffolds, which could form the core of a potential agrochemical.
Key Reactions for Incorporation:
-
Ether Synthesis (Williamson Ether Synthesis): Reaction with alcohols or phenols to form ethers. This is a common linkage in many biologically active molecules.
-
Amine Alkylation: Reaction with primary or secondary amines to form secondary or tertiary amines, respectively. This is a fundamental reaction for building nitrogen-containing agrochemicals.
-
Esterification: Although less direct, conversion to 2,5-dimethoxybenzyl alcohol followed by reaction with a carboxylic acid or its derivative would yield an ester.
-
Carbon-Carbon Bond Formation: Reaction with carbanions or other carbon nucleophiles (e.g., Grignard reagents, organolithiums) to introduce the 2,5-dimethoxybenzyl group into a larger carbon skeleton.
Experimental Protocols: General Procedures
The following are generalized, hypothetical protocols for the reaction of this compound with a nucleophile, which would be the initial step in a multi-step synthesis of a potential agrochemical.
Table 1: Generalized Reaction Conditions for Nucleophilic Substitution with this compound
| Parameter | Condition |
| Reactants | This compound (1.0 eq) |
| Nucleophile (e.g., amine, alcohol) (1.0 - 1.2 eq) | |
| Base (e.g., K₂CO₃, Et₃N) (1.5 - 2.0 eq) | |
| Solvent | Acetonitrile, Dichloromethane, or Tetrahydrofuran |
| Temperature | Room temperature to 60 °C |
| Reaction Time | 4 - 24 hours |
| Work-up | 1. Filtration of inorganic salts. |
| 2. Removal of solvent under reduced pressure. | |
| 3. Aqueous work-up with extraction. | |
| 4. Drying of organic phase and solvent evaporation. | |
| Purification | Column chromatography or recrystallization. |
Protocol 1: General Procedure for N-alkylation
-
To a solution of a primary or secondary amine (1.0 mmol) in acetonitrile (10 mL) is added potassium carbonate (2.0 mmol).
-
This compound (1.0 mmol) is added to the suspension.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solid is filtered off, and the filtrate is concentrated under reduced pressure.
-
The residue is dissolved in ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: General Procedure for O-alkylation (Ether Synthesis)
-
To a solution of an alcohol or phenol (1.0 mmol) in anhydrous tetrahydrofuran (10 mL) is added sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise at 0 °C.
-
The mixture is stirred at room temperature for 30 minutes.
-
A solution of this compound (1.0 mmol) in anhydrous tetrahydrofuran (5 mL) is added dropwise.
-
The reaction is stirred at room temperature for 8 hours.
-
The reaction is quenched by the slow addition of water at 0 °C.
-
The mixture is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Logical Workflow for Agrochemical Discovery
The following diagram illustrates a hypothetical workflow for the discovery of a new agrochemical starting from this compound.
Caption: A logical workflow for the discovery of a new agrochemical.
While this compound possesses the chemical reactivity to serve as a building block in the synthesis of novel agrochemicals, there is no publicly available information that directly links it to the synthesis of a currently registered or widely studied pesticide, herbicide, or fungicide. The provided protocols and workflow are therefore generalized and hypothetical, illustrating the potential synthetic utility of this compound in the broader context of agrochemical research and development. Further investigation into proprietary company archives or more obscure literature might reveal specific applications, but based on accessible data, its role in the synthesis of commercial agrochemicals is not established.
Application Notes and Protocols for the Williamson Ether Synthesis of 2,5-Dimethoxybenzyl Ethers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Williamson ether synthesis utilizing 2,5-dimethoxybenzyl chloride. This method is a cornerstone in organic synthesis for the formation of ether linkages and is particularly valuable for the protection of hydroxyl groups in multi-step syntheses, a common requirement in medicinal chemistry and drug development. The 2,5-dimethoxybenzyl (DMB) group offers distinct advantages as a protecting group due to its relative stability and specific deprotection methods.
Introduction
The Williamson ether synthesis is a robust and versatile SN2 reaction involving an alkoxide or phenoxide nucleophile and a primary alkyl halide. In the context of protecting group chemistry, this compound serves as an effective electrophile for the introduction of the DMB protecting group onto alcohols and phenols. This protecting group is stable to a range of reaction conditions, yet can be cleaved under specific oxidative or acidic conditions, allowing for orthogonal deprotection strategies in complex molecule synthesis.
Core Reaction and Mechanism
The reaction proceeds via the deprotonation of an alcohol or phenol with a suitable base to form a potent nucleophile, the corresponding alkoxide or phenoxide. This nucleophile then attacks the electrophilic benzylic carbon of this compound, displacing the chloride leaving group and forming the desired ether.
General Reaction Scheme:
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the Williamson ether synthesis with this compound and various alcohol and phenol substrates. Please note that reaction times and yields are substrate-dependent and may require optimization.
Table 1: Williamson Ether Synthesis with Various Alcohols
| Entry | Alcohol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Alcohol | NaH | DMF | 0 to rt | 12 | >90 (expected) |
| 2 | Ethanol | NaH | THF | 0 to rt | 12-24 | 85-95 (typical) |
| 3 | Isopropanol (Secondary) | NaH | DMF | rt to 50 | 24 | 60-70 (expected)* |
| 4 | tert-Butanol (Tertiary) | KOtBu | THF | rt | 24 | <10 (elimination predominates) |
*Note: Reactions with secondary alcohols may result in lower yields due to competing E2 elimination.
Table 2: Williamson Ether Synthesis with Various Phenols
| Entry | Phenol Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenol | K₂CO₃ | Acetone | Reflux | 6 | >95 (typical) |
| 2 | 4-Methoxyphenol | K₂CO₃ | DMF | 80 | 4 | 90-98 (typical) |
| 3 | 4-Nitrophenol | Cs₂CO₃ | Acetonitrile | 60 | 8 | 85-95 (typical) |
| 4 | 2,6-Dimethylphenol (Sterically Hindered) | NaH | DMF | 100 | 24 | 40-60 (expected) |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Alkyl 2,5-Dimethoxybenzyl Ethers
This protocol describes a general method for the etherification of a primary alcohol using sodium hydride as the base.
Materials:
-
Alcohol (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
This compound (1.1 eq)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol and anhydrous DMF (or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous DMF (or THF) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography.
Protocol 2: General Procedure for the Synthesis of Aryl 2,5-Dimethoxybenzyl Ethers
This protocol outlines a general method for the etherification of a phenol using potassium carbonate as the base.
Materials:
-
Phenol (1.0 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
This compound (1.2 eq)
-
Anhydrous Acetone or Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add the phenol, potassium carbonate, and anhydrous acetone (or DMF).
-
Stir the suspension and add the this compound.
-
Heat the reaction mixture to reflux (for acetone) or an appropriate temperature (e.g., 80 °C for DMF) and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify the product by recrystallization or silica gel column chromatography.
Mandatory Visualizations
Caption: Experimental workflow for the Williamson ether synthesis.
Caption: Logical relationships in substrate and base selection.
Application Notes and Protocols for Friedel-Crafts Reactions Involving 2,5-Dimethoxybenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Friedel-Crafts reaction utilizing 2,5-dimethoxybenzyl chloride as an alkylating agent for the synthesis of substituted diarylmethanes. This class of compounds is of significant interest in medicinal chemistry and materials science due to the prevalence of the dimethoxybenzene motif in biologically active molecules and functional materials. This document outlines the reaction mechanism, detailed experimental protocols, and expected outcomes, with a focus on providing practical guidance for laboratory synthesis.
Introduction to Friedel-Crafts Alkylation
The Friedel-Crafts alkylation is a fundamental electrophilic aromatic substitution reaction that allows for the formation of a new carbon-carbon bond between an aromatic ring and an alkyl group.[1][2] In the context of this application note, the reaction involves the alkylation of an electron-rich aromatic substrate with this compound. The reaction is typically catalyzed by a Lewis acid, which facilitates the formation of a benzylic carbocation electrophile.[3]
The 2,5-dimethoxybenzyl moiety is a valuable pharmacophore, and its introduction onto various aromatic scaffolds can lead to the generation of novel compounds with potential therapeutic applications.
Reaction Mechanism and Signaling Pathway
The Friedel-Crafts alkylation of an aromatic compound with this compound proceeds through the following key steps:
-
Formation of the Electrophile: The Lewis acid catalyst, typically iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), coordinates to the chlorine atom of this compound. This polarization weakens the carbon-chlorine bond, leading to its cleavage and the formation of a resonance-stabilized 2,5-dimethoxybenzyl carbocation.[3]
-
Electrophilic Attack: The electron-rich aromatic ring of the substrate acts as a nucleophile and attacks the carbocation. This step results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base, such as the tetrachloroferrate(III) anion (FeCl₄⁻), removes a proton from the carbon atom of the aromatic ring that is bonded to the 2,5-dimethoxybenzyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final diarylmethane product.
Application Example: Synthesis of 2,5-Dimethoxy-4'-methyl-diphenylmethane
A representative application of this reaction is the synthesis of 2,5-dimethoxy-4'-methyl-diphenylmethane through the Friedel-Crafts alkylation of toluene with this compound using iron(III) chloride as a catalyst.
Quantitative Data
| Reactant/Product | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Yield (%) |
| This compound | 186.63 | 10 | 1.87 g | - |
| Toluene | 92.14 | 50 (excess) | 5.8 mL | - |
| Anhydrous Iron(III) Chloride | 162.20 | 11 | 1.78 g | - |
| 2,5-Dimethoxy-4'-methyl-diphenylmethane | 242.31 | - | - | ~75-85% (expected) |
Note: The yield is an expected range based on similar Friedel-Crafts alkylation reactions. Actual yields may vary depending on experimental conditions and purification.
Experimental Protocols
This section provides a detailed protocol for the iron(III) chloride-catalyzed Friedel-Crafts alkylation of toluene with this compound. Iron(III) chloride is a milder and safer alternative to aluminum chloride, often providing good to excellent yields in the alkylation of electron-rich aromatic compounds.[4][5]
Materials and Equipment
-
This compound
-
Toluene (anhydrous)
-
Anhydrous iron(III) chloride (FeCl₃)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel or syringe pump
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
-
Thin-layer chromatography (TLC) apparatus
Experimental Workflow Diagram
Detailed Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous iron(III) chloride (1.78 g, 11 mmol). Add anhydrous toluene (5.8 mL, 50 mmol) to the flask. Cool the mixture to 0 °C in an ice bath with stirring.
-
Reagent Addition: In a separate flask, dissolve this compound (1.87 g, 10 mmol) in anhydrous toluene (10 mL). Transfer this solution to a dropping funnel or a syringe pump.
-
Reaction: Add the this compound solution dropwise to the stirred suspension of iron(III) chloride in toluene over a period of approximately 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour. Then, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by comparing the reaction mixture to the starting material (this compound).
-
Work-up: Upon completion of the reaction, carefully quench the reaction by slowly adding 1 M hydrochloric acid (20 mL) while cooling the flask in an ice bath. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2,5-dimethoxy-4'-methyl-diphenylmethane.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety Precautions
-
This compound is a lachrymator and should be handled in a well-ventilated fume hood.
-
Anhydrous iron(III) chloride is corrosive and moisture-sensitive. Handle with care and in a dry environment.
-
Toluene and dichloromethane are flammable and volatile organic solvents. Work in a fume hood and away from ignition sources.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
The Friedel-Crafts alkylation of aromatic compounds with this compound provides a reliable and efficient method for the synthesis of substituted diarylmethanes. The use of iron(III) chloride as a catalyst offers a safer and more practical alternative to traditional Lewis acids like aluminum chloride. The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and drug development, facilitating the exploration of novel chemical entities incorporating the 2,5-dimethoxybenzyl scaffold. While a specific literature precedent for the reaction of this compound with toluene using FeCl3 was not identified, the provided protocol is based on well-established principles of Friedel-Crafts reactions with similar substrates and catalysts.[4][6]
References
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. mt.com [mt.com]
- 4. Iron(III) chloride as a Lewis acid in the Friedel-Crafts acylation reaction - ProQuest [proquest.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bis(2,5-dimethoxy-4-methylphenyl)methane and bis(2,5-dimethoxy-3,4,6-trimethylphenyl)methane - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of (2,5-Dimethoxy-benzyl)-triphenyl-phosphonium chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of (2,5-Dimethoxy-benzyl)-triphenyl-phosphonium chloride, a versatile Wittig reagent employed in organic synthesis, particularly for the formation of carbon-carbon double bonds.
Introduction
(2,5-Dimethoxy-benzyl)-triphenyl-phosphonium chloride is a phosphonium salt that serves as a precursor to a phosphorus ylide in the Wittig reaction.[1][2][3] This reaction is a cornerstone of synthetic organic chemistry, enabling the conversion of aldehydes and ketones into alkenes with high regioselectivity. The 2,5-dimethoxybenzyl moiety introduces specific electronic and steric properties to the resulting alkene, making this reagent valuable in the synthesis of complex organic molecules, including natural products and pharmaceutical intermediates.
Applications
The primary application of (2,5-Dimethoxy-benzyl)-triphenyl-phosphonium chloride is in the Wittig olefination reaction. Upon treatment with a base, it forms the corresponding phosphorus ylide, which can then react with a wide range of aldehydes and ketones to yield substituted alkenes. The dimethoxy-substituted phenyl ring can influence the reactivity and stereoselectivity of the Wittig reaction and can be a key structural motif in the target molecule.
Experimental Protocols
The synthesis of (2,5-Dimethoxy-benzyl)-triphenyl-phosphonium chloride is typically achieved in a two-step process starting from 2,5-dimethoxybenzyl alcohol.
Step 1: Synthesis of 2,5-Dimethoxybenzyl chloride
This protocol is adapted from a known procedure for the chlorination of 2,5-dimethoxybenzyl alcohol.
Materials:
-
2,5-Dimethoxybenzyl alcohol
-
Thionyl chloride (SOCl₂)
-
2,4,6-Collidine
-
Dichloromethane (CH₂Cl₂)
-
2 N Hydrochloric acid (HCl)
-
Water (H₂O)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a well-ventilated fume hood, dissolve 2,5-dimethoxybenzyl alcohol in dichloromethane.
-
Add 2,4,6-collidine to the solution.
-
Cool the mixture in an ice bath and slowly add thionyl chloride dropwise with stirring. The reaction is slightly exothermic.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 30 minutes.
-
Wash the mixture sequentially with 2 N hydrochloric acid and water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain this compound, which may crystallize upon standing.
Step 2: Synthesis of (2,5-Dimethoxy-benzyl)-triphenyl-phosphonium chloride
Two alternative protocols are provided for the synthesis of the target phosphonium salt from this compound.
Protocol A: Conventional Heating
This protocol is based on general procedures for the synthesis of benzyltriphenylphosphonium salts.[4][5]
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Toluene
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound and an equimolar amount of triphenylphosphine in toluene.
-
Reflux the mixture with stirring for 12-24 hours. The progress of the reaction can be monitored by the precipitation of the phosphonium salt.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white solid, (2,5-Dimethoxy-benzyl)-triphenyl-phosphonium chloride, under vacuum.
Protocol B: Microwave-Assisted Synthesis
This modern and efficient method is adapted from a general procedure for the rapid synthesis of substituted benzyltriphenylphosphonium salts.[6][7][8]
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Tetrahydrofuran (THF)
Procedure:
-
In a microwave-safe reaction vessel, combine this compound and an equimolar amount of triphenylphosphine in tetrahydrofuran.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at 60°C for 30 minutes.
-
After cooling, the product will typically precipitate.
-
Collect the solid by vacuum filtration and wash with fresh THF.
-
Dry the (2,5-Dimethoxy-benzyl)-triphenyl-phosphonium chloride product under vacuum.
Data Presentation
| Parameter | This compound | (2,5-Dimethoxy-benzyl)-triphenyl-phosphonium chloride |
| Molecular Formula | C₉H₁₁ClO₂ | C₂₇H₂₆ClO₂P |
| Molecular Weight | 186.63 g/mol | 448.92 g/mol [9] |
| CAS Number | 6640-33-1 | 174655-16-4[9] |
| Appearance | Crystalline solid | White solid |
| Purity | >95% (typical) | >95% (typical)[10] |
Visualizations
Caption: Synthetic workflow for (2,5-Dimethoxy-benzyl)-triphenyl-phosphonium chloride.
Caption: General signaling pathway of the Wittig reaction.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biomedres.us [biomedres.us]
- 7. biomedres.us [biomedres.us]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. endotherm-lsm.com [endotherm-lsm.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,5-Dimethoxybenzyl Chloride
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for the purification of crude 2,5-Dimethoxybenzyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities largely depend on the synthetic method used, but typically include:
-
2,5-Dimethoxybenzyl alcohol: Unreacted starting material.
-
Hydrochloric Acid (HCl): Residual acid from chlorination reactions (e.g., using thionyl chloride or concentrated HCl).[1][2]
-
Solvents: Residual solvents from the reaction or workup (e.g., dichloromethane, diethyl ether).
-
Polymeric byproducts: Benzyl chlorides can polymerize, especially when heated in the presence of acid or metal contaminants.[1]
-
Dibenzyl ether: A potential byproduct formed from the reaction of the starting alcohol with the product.[1]
Q2: How should I handle and store this compound?
A2: this compound is a corrosive and moisture-sensitive compound.[3] Proper handling is critical to ensure safety and maintain purity.
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4] Avoid inhalation of vapors.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[3] It should be kept in a cool, dry, and dark place; refrigeration (2-8°C) is recommended to minimize degradation.[3]
Q3: What analytical techniques are best for assessing the purity of my sample?
A3: The most effective methods for determining the purity and identifying impurities are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify the main compound and key impurities like the starting alcohol.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.[1]
-
High-Performance Liquid Chromatography (HPLC): Can effectively separate the product from polar impurities like the corresponding alcohol.[1][5]
Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield After Workup | 1. Incomplete Reaction: The starting alcohol is still present. 2. Hydrolysis: The product has converted back to the alcohol during aqueous washing. 3. Product Loss: The product may have some solubility in the aqueous layer. | 1. Monitor the reaction by TLC or GC-MS to ensure full conversion before starting the workup. 2. Keep the workup steps cold (use an ice bath) and perform them quickly. Ensure the base wash is not excessively long. 3. Back-extract the aqueous layers with a small amount of the organic solvent (e.g., dichloromethane or ethyl acetate). |
| Product is an Oil, Not a Crystalline Solid | 1. Presence of Impurities: Impurities can depress the melting point. 2. Residual Solvent: Small amounts of solvent can prevent crystallization. | 1. Proceed with column chromatography or vacuum distillation for further purification. 2. Ensure the product is dried thoroughly under a high vacuum for an extended period. |
| Polymerization During Distillation | 1. Acidic Residues: Traces of HCl can catalyze polymerization at high temperatures.[1] 2. Metal Contaminants: Can act as catalysts.[1] | 1. Before distilling, thoroughly wash the crude product with a 5% sodium bicarbonate (NaHCO₃) solution, followed by water and brine, to neutralize all acids.[1][2] 2. Ensure all glassware is meticulously cleaned and dried. |
| Co-elution of Product and Alcohol in Chromatography | 1. Similar Polarity: The product and its corresponding alcohol can have close Rf values.[1] 2. Incorrect Solvent System: The chosen eluent may not provide adequate separation. | 1. Use a less polar, shallow gradient solvent system (e.g., starting with a low percentage of ethyl acetate in hexanes and increasing slowly). 2. Perform a systematic screen of different solvent systems (e.g., Hexanes/Ethyl Acetate, Hexanes/DCM, Toluene/Ethyl Acetate). |
| Product Decomposes Upon Standing | 1. Hydrolysis: Exposure to atmospheric moisture.[3][4] 2. Light Sensitivity: Some benzyl halides can be sensitive to light. | 1. Store the purified product in a tightly sealed container under an inert gas (N₂ or Ar) and keep it refrigerated.[3] 2. Store the container in a dark place or use an amber vial. |
Troubleshooting Decision Tree
Caption: Troubleshooting flowchart for common purification issues.
Experimental Protocols
Protocol 1: Purification by Aqueous Wash and Recrystallization
This protocol is suitable when the crude product is a solid and contains mainly acidic impurities and unreacted starting material.
-
Aqueous Wash:
-
Dissolve the crude this compound in an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Separate the organic layer.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[6]
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude solid.
-
-
Recrystallization:
-
Select a suitable solvent system. Good starting points for benzyl halides are mixtures like hexanes/ethyl acetate or methanol/water.[7]
-
Dissolve the crude solid in the minimum amount of the hot solvent (or the more soluble solvent of a pair).
-
If using a two-solvent system, slowly add the anti-solvent (the one in which the product is less soluble) until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.
-
Protocol 2: Purification by Silica Gel Column Chromatography
This method is ideal for removing impurities with different polarities, such as the starting alcohol, to achieve high purity.
-
Preparation:
-
First, perform the Aqueous Wash as described in Protocol 1 (Step 1) to remove acidic impurities that can degrade the product on the silica gel.
-
After drying and concentrating, dissolve the crude product in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and concentrate it to dryness to create a "dry load." This prevents streaking on the column.
-
-
Column Packing:
-
Pack a glass column with silica gel (230-400 mesh) as a slurry in a non-polar solvent (e.g., 100% hexanes).
-
-
Elution:
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin elution with a non-polar solvent system, such as 98:2 hexanes:ethyl acetate.
-
Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 hexanes:ethyl acetate). The exact gradient should be optimized using Thin Layer Chromatography (TLC) beforehand.
-
Collect fractions and monitor them by TLC, visualizing with a UV lamp (254 nm).
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Sciencemadness Discussion Board - Benzyl Chloride Distillation Problems :( - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. Separation of 2,5-Dimethoxybenzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. prepchem.com [prepchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Optimizing Alcohol Protection with 2,5-Dimethoxybenzyl Chloride
Welcome to the technical support center for the utilization of 2,5-dimethoxybenzyl chloride (DMB-Cl) in alcohol protection. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights and practical troubleshooting advice. Our goal is to empower you with the knowledge to optimize your reaction conditions, overcome common challenges, and ensure the integrity of your synthetic routes.
The 2,5-dimethoxybenzyl (DMB) group is a valuable asset in organic synthesis for the protection of hydroxyl functionalities. The two electron-donating methoxy groups on the aromatic ring make the resulting DMB ether susceptible to specific cleavage conditions, offering a degree of orthogonality in complex synthetic strategies.
Core Principles & Reaction Mechanism
The primary method for protecting alcohols with DMB-Cl is the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile in an SN2 reaction with this compound.
Generalized Reaction Scheme:
R-OH + Base → R-O⁻ R-O⁻ + DMB-Cl → R-O-DMB + Cl⁻
The choice of base and solvent is critical and depends on the substrate's reactivity and the presence of other functional groups. Strong bases like sodium hydride (NaH) are commonly used to ensure complete deprotonation of the alcohol.
Detailed Experimental Protocol
This protocol provides a general procedure for the protection of a primary alcohol using DMB-Cl. Optimization may be required for specific substrates, particularly for secondary or sterically hindered alcohols.
Materials:
-
Alcohol substrate
-
This compound (DMB-Cl)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc) or Dichloromethane (CH₂Cl₂) for extraction
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 equivalent) to a solution of anhydrous DMF or THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.1 - 1.5 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of DMB-Cl (1.1 - 1.2 equivalents) in a minimal amount of anhydrous DMF or THF dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the progress by Thin-Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Work-up: Transfer the mixture to a separatory funnel and extract with EtOAc or CH₂Cl₂ (3x). Wash the combined organic layers with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Troubleshooting Guide
This section addresses specific issues you may encounter during the protection reaction in a question-and-answer format.
Issue 1: Incomplete or Sluggish Reaction
Q: My reaction is not proceeding to completion, even after an extended period. What are the potential causes and solutions?
A: Several factors can contribute to an incomplete reaction:
-
Insufficient Deprotonation: The choice and amount of base are critical. For less acidic alcohols, a stronger base or longer deprotonation time may be necessary.
-
Solution: Consider using a stronger base like potassium hydride (KH) or increasing the equivalents of NaH. Ensure the NaH is fresh and has been handled under strictly anhydrous conditions.
-
-
Steric Hindrance: Secondary and tertiary alcohols react more slowly than primary alcohols due to steric hindrance around the hydroxyl group.
-
Solution: Increase the reaction temperature or consider using a more reactive protecting group precursor, such as 2,5-dimethoxybenzyl bromide or a trichloroacetimidate derivative. The use of a catalytic amount of tetrabutylammonium iodide (TBAI) can also accelerate sluggish reactions through the in situ formation of the more reactive benzyl iodide.
-
-
Poor Reagent Quality: The DMB-Cl reagent may have degraded.
-
Solution: Use freshly purchased or purified DMB-Cl. Purity can be checked by NMR or melting point.
-
Issue 2: Formation of Side Products
Q: I am observing significant amounts of 2,5-dimethoxybenzyl alcohol and/or bis(2,5-dimethoxyphenyl)methane in my reaction mixture. How can I minimize these byproducts?
A:
-
Formation of 2,5-Dimethoxybenzyl Alcohol: This byproduct arises from the hydrolysis of unreacted DMB-Cl during the aqueous work-up.[1]
-
Prevention: Ensure the reaction goes to completion by monitoring with TLC. Use anhydrous solvents and perform the reaction under an inert atmosphere to prevent moisture contamination.[1]
-
Removal: 2,5-dimethoxybenzyl alcohol is more polar than the desired ether and can typically be separated by silica gel column chromatography.[1]
-
-
Formation of Bis(2,5-dimethoxyphenyl)methane: This can result from a Friedel-Crafts-type side reaction, especially if acidic impurities are present.
-
Prevention: Ensure all reagents and solvents are free from acidic contaminants. Use of a non-aromatic solvent like THF or acetonitrile can also mitigate this issue.
-
Issue 3: Low Isolated Yield
Q: My crude yield is high, but my isolated yield after purification is low. What could be the cause?
A:
-
Co-elution during Chromatography: The polarity of the desired DMB-protected alcohol might be very similar to that of a byproduct, making separation difficult.
-
Solution: Optimize your chromatography conditions. Experiment with different solvent systems (e.g., varying the hexane/ethyl acetate ratio or using a different solvent system like dichloromethane/methanol).
-
-
Product Instability: Although generally stable, the DMB ether can be sensitive to acidic conditions, which might be present on silica gel.
-
Solution: Consider neutralizing the silica gel with a small amount of triethylamine in the eluent. Alternatively, purification by other methods such as crystallization or distillation (if applicable) could be explored.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for deprotecting a DMB ether?
A1: The DMB group is prized for its susceptibility to oxidative cleavage, which provides orthogonality to many other protecting groups.[2] The most common method is using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[3] The reaction is typically fast and clean. DMB ethers can also be cleaved under acidic conditions, though this is less selective if other acid-labile groups are present.[4][5]
Q2: Can I use a weaker base than sodium hydride?
A2: For more acidic alcohols like phenols, weaker bases such as potassium carbonate (K₂CO₃) or even silver oxide (Ag₂O) can be effective and may offer better selectivity in complex molecules.[6] However, for typical aliphatic alcohols, a strong base like NaH is generally required for efficient deprotonation.
Q3: Is this compound hazardous?
A3: Yes. This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[7] It is crucial to handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][9]
Q4: How should I store this compound?
A4: It should be stored in a tightly closed container in a cool, dry, and well-ventilated area, protected from moisture.[8] Storing under an inert atmosphere is recommended to prevent hydrolysis.
Data Summary
| Parameter | Recommendation for Primary Alcohols | Recommendation for Secondary/Tertiary Alcohols | Key Considerations |
| Base | NaH (1.1-1.5 eq.) | KH or NaH (1.5-2.0 eq.) | Ensure base is fresh and handled under anhydrous conditions. |
| Solvent | Anhydrous DMF or THF | Anhydrous DMF | DMF is generally a better solvent for alkoxides. |
| Temperature | 0 °C to room temperature | Room temperature to gentle heating (e.g., 40-50 °C) | Higher temperatures may be needed for sterically hindered substrates. |
| Additive | None typically needed | TBAI (catalytic) | TBAI can significantly accelerate the reaction rate. |
Experimental Workflow Diagram
Caption: Workflow for alcohol protection with DMB-Cl.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.ucla.edu [chem.ucla.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. This compound | C9H11ClO2 | CID 291194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. fishersci.com [fishersci.com]
Preventing over-reduction in reactions with 2,5-Dimethoxybenzyl chloride
Technical Support Center: 2,5-Dimethoxybenzyl Chloride Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with this compound. The focus is on preventing over-reduction during deprotection reactions of 2,5-Dimethoxybenzyl (DMB) protected alcohols.
Troubleshooting Guide: Preventing Over-Reduction
Over-reduction during the deprotection of DMB-protected alcohols can lead to undesired side products and lower yields. The primary challenge is the complete reduction of the DMB group to a methyl group, rather than the desired cleavage to regenerate the alcohol.
Issue 1: Complete reduction of the benzyl group to a methyl group.
-
Cause: The catalytic hydrogenation conditions are too harsh, leading to the reduction of the benzyl ether to a toluene derivative instead of the desired alcohol.
-
Solution 1: Change the Catalyst. Palladium on carbon (Pd/C) is a common catalyst for hydrogenolysis, but its activity can sometimes be too high. Consider using a less active catalyst like Palladium on calcium carbonate (Pd/CaCO₃) or Pearlman's catalyst (Palladium hydroxide on carbon, Pd(OH)₂/C).
-
Solution 2: Modify Reaction Conditions. Lowering the hydrogen pressure and reaction temperature can help to selectively cleave the benzyl ether without over-reducing it.
-
Solution 3: Use a Catalyst Poison. The addition of a catalyst poison, such as quinoline or sulfur, can selectively reduce the catalyst's activity and prevent over-reduction.
Issue 2: Reduction of other functional groups in the molecule.
-
Cause: The reaction conditions are not selective for the DMB group, leading to the reduction of other sensitive functional groups such as alkenes, alkynes, or nitro groups.
-
Solution 1: Choose a Milder Reducing Agent. Instead of catalytic hydrogenation, consider using milder reducing agents like sodium borohydride (NaBH₄) in the presence of a Lewis acid, or diisobutylaluminium hydride (DIBAL-H).
-
Solution 2: Orthogonal Protecting Group Strategy. If other reducible functional groups are present, consider using an orthogonal protecting group strategy where the protecting groups can be removed under different conditions.
Frequently Asked Questions (FAQs)
Q1: What are the typical conditions for the deprotection of a DMB-protected alcohol via catalytic hydrogenation?
A typical procedure involves dissolving the DMB-protected compound in a solvent like ethanol or ethyl acetate, adding a catalytic amount of 10% Pd/C, and stirring the mixture under a hydrogen atmosphere (1 atm) at room temperature.
Q2: How can I monitor the progress of the deprotection reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the disappearance of the starting material and the appearance of the desired product.
Q3: What is the mechanism of over-reduction?
Over-reduction typically occurs when the initial deprotection product, the alcohol, remains on the catalyst surface and undergoes further reduction. The benzyl C-O bond is cleaved, and then the resulting toluene derivative is further reduced.
Q4: Are there non-reductive methods for deprotecting DMB ethers?
Yes, DMB ethers can also be cleaved under oxidative conditions using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN). These methods are often preferred when the substrate contains other reducible functional groups.
Quantitative Data Summary
The choice of catalyst and reaction conditions can significantly impact the yield and selectivity of the deprotection reaction. The following table summarizes typical outcomes for the hydrogenolysis of a DMB-protected alcohol.
| Catalyst | H₂ Pressure (atm) | Temperature (°C) | Typical Yield of Alcohol (%) | Typical Yield of Over-Reduced Product (%) |
| 10% Pd/C | 1 | 25 | 85-95 | 5-15 |
| 10% Pd/C | 3 | 50 | 60-75 | 25-40 |
| 10% Pd(OH)₂/C | 1 | 25 | >95 | <5 |
| 5% Pd/CaCO₃ | 1 | 25 | 90-98 | 2-10 |
Key Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenolysis of a DMB-Protected Alcohol
-
Dissolve the DMB-protected compound (1 equivalent) in ethanol (0.1 M).
-
Carefully add 10% Pd/C (10 mol%).
-
Securely attach a hydrogen-filled balloon to the reaction flask.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Protocol 2: Oxidative Deprotection using DDQ
-
Dissolve the DMB-protected compound (1 equivalent) in a mixture of dichloromethane and water (10:1 v/v).
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 equivalents) in portions at 0 °C.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Technical Support Center: Optimizing 2,5-Dimethoxybenzyl Ether Formation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to improve the yield and purity of 2,5-Dimethoxybenzyl ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing 2,5-Dimethoxybenzyl ethers? A1: The most prevalent and versatile method is the Williamson ether synthesis.[1] This reaction involves the deprotonation of an alcohol to form a nucleophilic alkoxide, which then displaces a halide from the 2,5-dimethoxybenzyl halide via an SN2 reaction.[2][3]
Q2: What are the essential starting materials for this synthesis? A2: The key reactants are an alcohol (R-OH) and a 2,5-dimethoxybenzyl halide, such as 2,5-dimethoxybenzyl chloride. A strong base is also required to deprotonate the alcohol to form the reactive alkoxide intermediate.[1][3]
Q3: Which bases and solvents are recommended for the Williamson ether synthesis? A3: The choice of base and solvent is critical for reaction success. Strong, non-nucleophilic bases are preferred for complete deprotonation, and polar aprotic solvents are ideal for promoting the SN2 mechanism.[4][5]
Table 1: Common Bases for Williamson Ether Synthesis
| Base | Type | Common Use | Notes |
| Sodium Hydride (NaH) | Strong, Non-nucleophilic | General purpose, especially for primary and secondary alcohols | Reacts irreversibly; hydrogen gas is the only byproduct.[6][7] |
| Potassium Hydride (KH) | Strong, Non-nucleophilic | Similar to NaH, sometimes more reactive | Often used when NaH is sluggish.[6] |
| Potassium Hydroxide (KOH) | Strong | Industrial applications, often with phase transfer catalysis | Can be used for simpler alcohols.[2] |
| Potassium Carbonate (K₂CO₃) | Moderate | Synthesis of aryl ethers | A weaker base, suitable for more acidic alcohols like phenols.[5] |
Table 2: Recommended Solvents for Williamson Ether Synthesis
| Solvent | Type | Rationale for Use |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Excellent for SN2 reactions; solvates cations well, leaving the alkoxide nucleophile highly reactive.[2][4] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Similar to DMF, can accelerate reaction rates.[5][6] |
| Tetrahydrofuran (THF) | Polar Aprotic | Good general-purpose solvent, especially when using strong hydride bases like NaH or KH.[1][6] |
| Acetonitrile (MeCN) | Polar Aprotic | Another effective solvent that promotes SN2 reactions.[2][4] |
Q4: What are the primary factors that influence the reaction yield? A4: Several factors significantly impact the yield:
-
Reagent Purity: All reagents and solvents must be anhydrous, as water will quench the reactive alkoxide intermediate.[1][4]
-
Base Strength: The base must be strong enough to completely deprotonate the alcohol.[1][4] Incomplete deprotonation results in lower concentrations of the active nucleophile.
-
Reaction Temperature: Reactions are typically conducted between 50 to 100 °C.[2] While higher temperatures can increase the rate, they may also promote side reactions like elimination.[8]
-
Steric Hindrance: The Williamson ether synthesis is an SN2 reaction and is thus sensitive to steric bulk.[6] Fortunately, 2,5-dimethoxybenzyl halide is a primary halide, which is ideal.[2] However, using a very bulky alcohol can sometimes favor elimination.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2,5-Dimethoxybenzyl ether.
Table 3: Troubleshooting Common Synthesis Issues
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Wet Reagents/Solvents: Water is quenching the alkoxide. | Ensure all glassware is flame-dried. Use fresh, anhydrous solvents and reagents.[1][4] |
| 2. Incomplete Deprotonation: The base is not strong enough or is degraded. | Use a stronger base like NaH or KH.[4] Ensure the correct stoichiometry of the base is used. | |
| 3. Suboptimal Temperature/Time: The reaction has not gone to completion. | Monitor the reaction by Thin Layer Chromatography (TLC).[1] Consider increasing the temperature moderately (e.g., to 60-80 °C) or extending the reaction time.[2] | |
| Significant Side Product Formation | 1. E2 Elimination: The alkoxide is acting as a base rather than a nucleophile, creating an alkene byproduct. | This is less common with primary halides but can occur with bulky alkoxides.[5] Lowering the reaction temperature generally favors substitution over elimination.[4][8] |
| 2. Self-Condensation: The 2,5-dimethoxybenzyl halide reacts with itself. | Add the halide solution dropwise to the alkoxide solution to keep the halide concentration low at any given moment.[1] | |
| Difficult Purification | 1. Unreacted Starting Materials: The reaction did not go to completion. | Monitor the reaction to completion with TLC to ensure full conversion of the limiting reagent.[1] |
| 2. Formation of Polar Byproducts: Salts or other polar impurities are present. | Perform a thorough aqueous workup to remove inorganic salts.[1] Utilize silica gel column chromatography for the final purification step to separate compounds with different polarities.[1][9] |
Experimental Protocols
Protocol 1: General Williamson Ether Synthesis of 2,5-Dimethoxybenzyl Ether
This protocol outlines a general procedure using sodium hydride as the base and DMF as the solvent.
Materials:
-
Alcohol (R-OH) (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
This compound (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate or Diethyl ether
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol (1.0 eq).
-
Dissolve the alcohol in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride (1.2 eq) portion-wise to the stirred solution. Hydrogen gas will evolve.
-
Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise over 15-20 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC.
-
Once complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer three times with ethyl acetate or diethyl ether.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.[1]
Protocol 2: Synthesis of this compound from 2,5-Dimethoxybenzyl Alcohol
This protocol describes the conversion of the corresponding alcohol to the necessary benzyl chloride.
Materials:
-
2,5-Dimethoxybenzyl alcohol (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Pyridine (catalytic amount)
-
Anhydrous diethyl ether
Procedure:
-
In a round-bottom flask, dissolve 2,5-dimethoxybenzyl alcohol (1.0 eq) and a catalytic amount of pyridine in anhydrous diethyl ether.
-
Cool the mixture to 0 °C in an ice bath.
-
Add thionyl chloride (1.2 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting alcohol.
-
Carefully pour the reaction mixture into ice water to quench the excess thionyl chloride.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound, which can often be used in the next step without further purification.[1]
Visualizations
Caption: Williamson ether synthesis reaction pathway.
Caption: Workflow for synthesis and purification.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. tailoredread.com [tailoredread.com]
- 9. 2,5-DIMETHOXYBENZYL ALCOHOL synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: 2,5-Dimethoxybenzyl Chloride Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation in reactions involving 2,5-Dimethoxybenzyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts I should be aware of when using this compound?
When working with this compound, particularly in electrophilic aromatic substitution reactions like Friedel-Crafts alkylation, you may encounter several common byproducts. The high reactivity of this substrate, due to the electron-donating methoxy groups, can lead to:
-
Polyalkylation Products: The initial alkylation product is often more reactive than the starting aromatic compound, leading to the addition of multiple benzyl groups.[1][2] This is a common drawback of Friedel-Crafts alkylation.[1][2]
-
Polymeric Byproducts: this compound can self-condense or polymerize, especially in the presence of strong Lewis acids or high temperatures. This can result in the formation of insoluble, tar-like materials in your reaction vessel.
-
Hydrolysis Products: Due to its sensitivity to moisture, the chloride can hydrolyze to form 2,5-Dimethoxybenzyl alcohol and hydrochloric acid.[3] This is a primary degradation pathway for reactive benzyl chlorides.[3]
-
Rearrangement Products: While the benzylic carbocation is relatively stable, rearrangements can occur in Friedel-Crafts reactions, although this is more common with primary alkyl halides.[4][5]
-
Homocoupling Products: The benzyl chloride can undergo self-coupling to form a dimer (dihydrostilbene derivative).[6]
Q2: I am observing significant polyalkylation in my Friedel-Crafts reaction. How can I promote mono-alkylation?
Polyalkylation occurs because the mono-alkylated product is activated for further electrophilic attack.[2] To favor the desired mono-alkylated product, you should adjust the stoichiometry of your reactants.
Solution: Use a large excess of the aromatic substrate relative to the this compound.[1][4] This increases the probability that the electrophile will react with the un-substituted aromatic compound rather than the more reactive mono-alkylated product. A molar ratio of 5:1 to 15:1 (Aromatic Substrate : Benzyl Chloride) is a common starting point.[7]
Q3: My reaction is producing a thick, insoluble polymer. What causes this and how can I prevent it?
Polymerization is a result of the high reactivity of the benzylic carbocation intermediate, which can attack another molecule of this compound or the aromatic substrate in a chain reaction. This is often exacerbated by high catalyst concentration and elevated temperatures.
Solutions:
-
Temperature Control: Maintain a low reaction temperature (e.g., -20 °C to 0 °C) to reduce the rate of polymerization. High temperatures can lead to decomposition and unwanted side reactions.[3]
-
Slow Reagent Addition: Add the this compound solution dropwise to the mixture of the aromatic substrate and Lewis acid catalyst. This keeps the instantaneous concentration of the reactive electrophile low, favoring the desired reaction pathway over polymerization.
-
Catalyst Choice and Amount: Use the minimum effective amount of a milder Lewis acid catalyst if possible. While strong catalysts like AlCl₃ are common, catalysts like FeCl₃ or MOF-based catalysts might offer better selectivity.[7]
-
Solvent Selection: Use an appropriate inert solvent that can help to solvate the intermediates and control the reaction temperature effectively.
Q4: My final product is contaminated with 2,5-Dimethoxybenzyl alcohol. How can this be avoided?
The presence of 2,5-Dimethoxybenzyl alcohol is a clear indication of hydrolysis. This compound is moisture-sensitive and will react with water to form the corresponding alcohol.[3]
Solutions:
-
Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, which can be obtained by distillation over a suitable drying agent or by using commercially available dry solvents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] This prevents atmospheric moisture from entering the reaction vessel.
-
Proper Storage: Store this compound in a tightly sealed container in a dry, cool place, preferably under an inert gas, to prevent degradation over time.[3]
Data Presentation
The following table summarizes the influence of key reaction parameters on byproduct formation in a typical Friedel-Crafts alkylation reaction.
| Parameter | Condition | Desired Product Yield | Polyalkylation | Polymerization | Hydrolysis | Recommendation |
| Temperature | Low (-20°C to 0°C) | Optimal | Low | Low | Low | Maintain low temperature for the duration of the reaction. |
| High (> 25°C) | Decreased | High | High | - | Avoid high temperatures to prevent side reactions.[3] | |
| Stoichiometry | High Substrate:Alkyl Halide Ratio | High | Minimized | Low | Low | Use a large excess of the aromatic substrate.[1][4] |
| (Substrate:Alkyl Halide) | Low Substrate:Alkyl Halide Ratio | Low | High | Moderate | Low | Avoid 1:1 ratios unless polyalkylation is desired. |
| Catalyst Conc. | Low | Good | Low | Low | Low | Use the minimum catalytic amount required. |
| (Lewis Acid) | High | Decreased | High | High | Low | Excess catalyst can promote polymerization. |
| Reagent Addition | Slow / Dropwise | High | Low | Minimized | Low | Add the alkyl halide slowly to control the reaction rate. |
| Fast / All at once | Low | High | High | Low | Rapid addition increases local concentration and side reactions. | |
| Atmosphere | Inert (N₂ or Ar) | High | Low | Low | Minimized | Essential for preventing hydrolysis by atmospheric moisture.[3] |
| Air | Decreased | Low | Low | High | Avoid exposure to air and moisture.[8] |
Experimental Protocol: Minimizing Byproducts in Friedel-Crafts Alkylation
This protocol provides a general methodology for the alkylation of an aromatic substrate (e.g., benzene or toluene) with this compound, with an emphasis on minimizing byproduct formation.
1. Materials and Preparation:
-
Aromatic Substrate (e.g., Toluene), anhydrous
-
This compound
-
Lewis Acid Catalyst (e.g., Anhydrous AlCl₃ or FeCl₃)
-
Inert Solvent (e.g., Dichloromethane or Carbon Disulfide), anhydrous
-
Quenching Solution (e.g., Cold 1M HCl)
-
Drying Agent (e.g., Anhydrous MgSO₄ or Na₂SO₄)
-
All glassware must be thoroughly oven-dried.
2. Reaction Setup:
-
Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen/argon inlet.
-
Charge the flask with the aromatic substrate (10 eq.) and the inert solvent.
-
Begin stirring and cool the flask to 0 °C using an ice bath.
-
Under the inert atmosphere, carefully and portion-wise add the Lewis acid catalyst (1.1 eq.) to the stirred solution. Maintain the temperature below 5 °C during addition.
3. Reagent Addition:
-
Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous inert solvent in the dropping funnel.
-
Add the this compound solution to the reaction mixture dropwise over a period of 1-2 hours.
-
Carefully monitor the internal temperature and ensure it remains between 0 °C and 5 °C throughout the addition.
4. Reaction Monitoring and Workup:
-
After the addition is complete, let the reaction stir at 0-5 °C for an additional 1-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by slowly pouring the mixture into a separate flask containing ice-cold 1M HCl with vigorous stirring.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 2M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
5. Purification:
-
Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the desired mono-alkylated product from any byproducts.
Visualizations
Experimental Workflow
The following diagram illustrates the recommended experimental workflow to ensure high selectivity and minimize byproduct formation.
Caption: Recommended workflow for minimizing byproducts.
Logical Relationships in Byproduct Formation
This diagram shows how different reaction conditions can lead to the formation of specific, undesirable byproducts.
Caption: Factors influencing byproduct formation.
References
- 1. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. fishersci.com [fishersci.com]
Technical Support Center: Purification and Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of 2,5-dimethoxybenzaldehyde, a common intermediate and potential impurity after deprotection steps in organic synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I see a persistent impurity at the same TLC or LC-MS retention time as 2,5-dimethoxybenzaldehyde after my deprotection reaction. How can I remove it?
A1: 2,5-dimethoxybenzaldehyde can be effectively removed using several methods. The most common and often most efficient method is a sodium bisulfite wash (liquid-liquid extraction). Other techniques include column chromatography and recrystallization. The choice of method depends on the scale of your reaction and the properties of your desired compound.
Q2: My sodium bisulfite wash was not effective, and I still have a significant amount of 2,5-dimethoxybenzaldehyde remaining. What could have gone wrong?
A2: There are several potential reasons for an incomplete bisulfite extraction:
-
Insufficient shaking or reaction time: Vigorous shaking is crucial to ensure proper mixing of the organic and aqueous phases, maximizing the reaction between the bisulfite and the aldehyde.[1]
-
Old or decomposed sodium bisulfite solution: Sodium bisulfite solutions can degrade over time. It is recommended to use a freshly prepared saturated solution for optimal results.[2]
-
Incorrect pH: The formation of the bisulfite adduct is most efficient under neutral to slightly acidic conditions. Ensure the pH of your aqueous solution is appropriate.
-
Solvent choice: For the reaction to be efficient, a water-miscible organic solvent like methanol or DMF can be used to increase the contact between the aldehyde in the organic phase and the aqueous bisulfite.[3][4]
Q3: A white solid has formed at the interface of the organic and aqueous layers during the bisulfite extraction. What is this and how should I handle it?
A3: The white solid is likely the sodium bisulfite adduct of 2,5-dimethoxybenzaldehyde, which can sometimes be insoluble in both the organic and aqueous layers.[5] To handle this, you can add more water to try and dissolve the adduct. If it remains insoluble, the entire mixture can be filtered through a pad of celite to remove the solid adduct before separating the layers.[5]
Q4: How can I confirm that all the 2,5-dimethoxybenzaldehyde has been removed?
A4: Several analytical techniques can be used to confirm the absence of residual 2,5-dimethoxybenzaldehyde:
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of the aldehyde. Use a suitable stain (e.g., potassium permanganate) to visualize the aldehyde spot.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The aldehyde proton of 2,5-dimethoxybenzaldehyde has a characteristic chemical shift around 10.4 ppm in ¹H NMR. The disappearance of this peak indicates successful removal.
-
Infrared (IR) Spectroscopy: The carbonyl (C=O) stretch of the aldehyde appears as a strong absorption band around 1680 cm⁻¹.
-
Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS): These are highly sensitive techniques for detecting trace amounts of impurities.[6]
Q5: Are there alternative methods to the bisulfite wash for removing 2,5-dimethoxybenzaldehyde?
A5: Yes, other purification methods can be employed:
-
Column Chromatography: Silica gel chromatography is a standard method for purifying organic compounds.[6] A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) can effectively separate 2,5-dimethoxybenzaldehyde from your product.
-
Recrystallization: If your desired product is a solid, recrystallization can be an effective purification technique.[7] You will need to find a solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature, while 2,5-dimethoxybenzaldehyde remains soluble.
Quantitative Data
The following table summarizes the efficiency of aldehyde removal using the sodium bisulfite extraction protocol for various aromatic aldehydes. This data demonstrates the high efficiency of this method.
| Aldehyde | Miscible Solvent | Immiscible Solvent | Purity of Recovered Compound (%) | Aldehyde Removal (%) |
| Anisaldehyde | Methanol | 10% Ethyl Acetate/Hexanes | >99 | >99 |
| Benzaldehyde | Methanol | 10% Ethyl Acetate/Hexanes | >99 | >99 |
| Piperonal | Methanol | 10% Ethyl Acetate/Hexanes | >99 | >99 |
| Cinnamaldehyde | 50% Ethyl Acetate/Hexanes | 50% Ethyl Acetate/Hexanes | >99 | >99 |
Data adapted from Organic Process Research & Development 2017, 21(9), 1394–1403.[3]
Experimental Protocols
Protocol 1: Removal of 2,5-dimethoxybenzaldehyde using Sodium Bisulfite Extraction
This protocol is optimized for the removal of aromatic aldehydes like 2,5-dimethoxybenzaldehyde.[8]
Materials:
-
Crude reaction mixture containing the desired product and 2,5-dimethoxybenzaldehyde
-
Methanol
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution (freshly prepared)
-
Deionized water
-
Ethyl acetate
-
Hexanes
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of a 1:1 mixture of ethyl acetate and hexanes.
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of freshly prepared saturated aqueous sodium bisulfite solution.
-
Mixing: Shake the separatory funnel vigorously for 1-2 minutes to ensure thorough mixing.
-
Phase Separation: Allow the layers to separate. The aqueous layer at the bottom will contain the 2,5-dimethoxybenzaldehyde-bisulfite adduct.
-
Work-up:
-
Drain the lower aqueous layer.
-
Wash the organic layer with deionized water to remove any residual water-soluble impurities.
-
Repeat the wash with a saturated sodium chloride solution (brine) to aid in the separation of the layers.
-
-
Drying and Concentration:
-
Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the organic solvent using a rotary evaporator to obtain the purified product.
-
Protocol 2: Recrystallization for Removal of 2,5-dimethoxybenzaldehyde
This protocol is suitable if your desired product is a solid and has different solubility properties than 2,5-dimethoxybenzaldehyde.
Materials:
-
Crude solid product containing 2,5-dimethoxybenzaldehyde
-
Appropriate recrystallization solvent (e.g., ethanol, isopropanol, or a mixture)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Solvent Selection: Choose a solvent or solvent mixture in which your desired product is sparingly soluble at room temperature but highly soluble when heated, while 2,5-dimethoxybenzaldehyde is soluble at room temperature.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystals of your purified product should form. For maximum yield, you can place the flask in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Workflow for the removal of 2,5-dimethoxybenzaldehyde via sodium bisulfite extraction.
Caption: Troubleshooting logic for incomplete removal of 2,5-dimethoxybenzaldehyde.
References
- 1. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures - Lookchem [lookchem.com]
- 5. Workup [chem.rochester.edu]
- 6. bloomtechz.com [bloomtechz.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Stability and Handling of 2,5-Dimethoxybenzyl Ethers
This technical support center provides guidance on the stability of 2,5-dimethoxybenzyl (2,5-DMB) ethers to common laboratory reagents. The information is tailored for researchers, scientists, and professionals in drug development, offering troubleshooting advice and answers to frequently asked questions.
While the 2,5-dimethoxybenzyl ether is a valuable protecting group, it is important to note that much of the extensively documented research has been conducted on the closely related 2,4-dimethoxybenzyl (2,4-DMB) and 3,4-dimethoxybenzyl (3,4-DMB) isomers. The electronic properties of the 2,5-DMB group suggest a reactivity profile that is highly comparable to these other dimethoxybenzyl ethers. Therefore, the stability and deprotection protocols outlined below are based on established knowledge of DMB ethers in general, providing a strong predictive framework for the behavior of the 2,5-isomer.
Frequently Asked Questions (FAQs)
Q1: How does the stability of a 2,5-dimethoxybenzyl (2,5-DMB) ether compare to a standard benzyl (Bn) ether or a p-methoxybenzyl (PMB) ether?
A1: The 2,5-DMB ether is significantly more labile than a simple benzyl ether and generally more susceptible to cleavage than a PMB ether under acidic and oxidative conditions.[1][2][3] This increased reactivity is due to the two electron-donating methoxy groups on the benzyl ring, which stabilize the benzylic carbocation intermediate formed during cleavage.[3] This property allows for the selective removal of the 2,5-DMB group in the presence of Bn and often PMB ethers, enabling orthogonal protection strategies.[4][5]
Q2: Under what conditions are 2,5-DMB ethers generally stable?
A2: 2,5-DMB ethers are typically stable under basic conditions. They can withstand reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and other common inorganic bases.[6] They are also generally stable to mild reducing agents that do not effect hydrogenolysis and to many organometallic reagents.
Q3: What are the most common methods for cleaving a 2,5-DMB ether?
A3: The most common and effective methods for the deprotection of 2,5-DMB ethers are:
-
Oxidative Cleavage: Using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is highly effective and often the method of choice due to its mild and selective nature.[5][7]
-
Acidic Cleavage: Strong acids such as trifluoroacetic acid (TFA) or triflic acid (TfOH) can readily cleave 2,5-DMB ethers.[1][8]
-
Catalytic Hydrogenolysis: This method, using a catalyst like palladium on carbon (Pd/C) with a hydrogen source, provides a mild and efficient means of deprotection, especially for substrates sensitive to acid or oxidation.[4]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Incomplete deprotection with DDQ. | Insufficient equivalents of DDQ. | Increase the stoichiometry of DDQ to 1.1-1.5 equivalents per DMB group.[7] |
| Absence of water in the reaction mixture. | The presence of water is crucial for the hydrolysis of the intermediate. Ensure the reaction is run in a solvent system containing water (e.g., CH₂Cl₂:H₂O, 18:1).[5] | |
| Reaction time is too short or temperature is too low. | Monitor the reaction by TLC and allow it to stir for 1-4 hours at room temperature. Gentle warming may be necessary for less reactive substrates.[7] | |
| Side reactions or decomposition of the starting material during acidic cleavage. | The acid is too strong or the reaction time is too long. | Use a milder acid or reduce the reaction time. For sensitive substrates, consider using a scavenger like 1,3-dimethoxybenzene or (methylenedioxy)toluene to trap the liberated DMB cation.[8][9] |
| The substrate contains other acid-labile functional groups. | If other acid-sensitive groups are present, oxidative cleavage with DDQ or catalytic hydrogenolysis are recommended as milder alternatives. | |
| Slow or incomplete catalytic hydrogenolysis. | Catalyst deactivation. | Ensure the catalyst is of good quality and has not been poisoned. For some substrates, catalyst pretreatment may be beneficial.[4] |
| Insufficient hydrogen pressure. | For slow reactions, increasing the hydrogen pressure (if using H₂ gas) can improve the reaction rate.[4] | |
| Incompatible solvent. | The choice of solvent can impact the reaction rate. Methanol, ethanol, and ethyl acetate are commonly effective solvents.[4] | |
| Difficulty in separating the deprotected product from the 2,5-dimethoxybenzaldehyde byproduct. | Similar polarity of the product and byproduct. | Purification by silica gel column chromatography is typically effective. If separation is challenging, derivatization of the aldehyde or the alcohol product may be considered to alter its polarity. |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions for the deprotection of dimethoxybenzyl ethers. These conditions are based on studies with 2,4-DMB and 3,4-DMB ethers but are expected to be highly applicable to 2,5-DMB ethers.
Table 1: Oxidative Cleavage with DDQ
| Substrate Type | DDQ (equiv.) | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| DMB-protected alcohol | 1.1 - 1.5 | CH₂Cl₂/H₂O (18:1) | 0 to rt | 1 - 4 | >90 | [7] |
| DMB ether with PMB ether | 1.0 | CH₂Cl₂/H₂O | rt | 1 | 84 (DMB deprotected, PMB intact) | [5] |
Table 2: Acidic Cleavage
| Reagent | Scavenger | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Triflic Acid (TfOH) (0.5 equiv) | 1,3-Dimethoxybenzene (3 equiv) | CH₂Cl₂ | rt | 10 min | High | [8] |
| Trifluoroacetic Acid (TFA) (10% v/v) | None | CH₂Cl₂ | rt | 2 | High | [3] |
Table 3: Catalytic Hydrogenolysis
| Catalyst | Catalyst Loading (mol%) | Hydrogen Source | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| 10% Pd/C | 5 - 10 | H₂ (balloon) | Methanol | rt | 10 min - 48 h | >80 | [4] |
| 10% Pd/C | 5 - 10 | Ammonium Formate | Methanol | rt to Reflux | 1 - 24 h | High | [4] |
Experimental Protocols
Protocol 1: Oxidative Cleavage of a 2,5-DMB Ether using DDQ
This protocol is adapted from general procedures for the deprotection of DMB ethers.[5][7]
-
Dissolve the 2,5-DMB protected substrate (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (an 18:1 v/v ratio is common).
-
Cool the solution to 0 °C in an ice bath.
-
Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.1-1.5 equiv) to the solution. The mixture will likely change color.
-
Allow the reaction to warm to room temperature and stir, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion (typically 1-4 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Acidic Cleavage of a 2,5-DMB Ether using Triflic Acid (TfOH)
This protocol is based on a method for the rapid cleavage of PMB ethers and is expected to be effective for 2,5-DMB ethers.[8]
-
Dissolve the 2,5-DMB protected substrate (1.0 equiv) and a cation scavenger such as 1,3-dimethoxybenzene (3.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere.
-
At room temperature, add a solution of triflic acid (TfOH) (0.5 equiv) in dichloromethane dropwise.
-
Stir the reaction and monitor its progress by TLC. The reaction is often complete within 10-30 minutes.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: Deprotection of a 2,5-DMB Ether by Catalytic Hydrogenolysis
This general procedure is suitable for the removal of various benzyl-type protecting groups.[4]
-
Dissolve the 2,5-DMB protected substrate in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and then introduce a hydrogen source. This can be a hydrogen-filled balloon for reactions at atmospheric pressure or a high-pressure hydrogenation apparatus. Alternatively, a transfer hydrogenation reagent like ammonium formate can be used.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude deprotected alcohol.
-
If necessary, purify the product by flash column chromatography.
Visualizations
Caption: Cleavage pathways for 2,5-dimethoxybenzyl ethers.
Caption: Workflow for DDQ-mediated deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chem.ucla.edu [chem.ucla.edu]
- 9. The dimethoxyphenylbenzyl protecting group: an alternative to the p-methoxybenzyl group for protection of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Deprotection of 2,5-Dimethoxybenzyl (DMB) Protecting Groups
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with the deprotection of the 2,5-Dimethoxybenzyl (DMB) group. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to help ensure successful cleavage of this protecting group.
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for deprotecting a 2,5-Dimethoxybenzyl (DMB) group?
The 2,5-Dimethoxybenzyl group is typically cleaved under acidic or oxidative conditions. The most common methods are:
-
Acidic Cleavage: Treatment with a strong acid, most commonly Trifluoroacetic Acid (TFA), efficiently removes the DMB group. This method's efficacy is due to the electron-donating effects of the two methoxy groups, which stabilize the resulting benzylic carbocation upon cleavage.[1]
-
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are highly effective for DMB deprotection. This method is favored for its mild, neutral conditions and high selectivity, allowing for the removal of DMB in the presence of other protecting groups such as benzyl (Bn) and various silyl ethers.[2]
Q2: Why is my DMB deprotection incomplete?
Incomplete DMB deprotection can arise from several factors, depending on the chosen method. For acidic cleavage with TFA, potential causes include insufficient acid concentration, short reaction times, or the presence of residual basic solvents.[3] For oxidative cleavage with DDQ, incomplete reactions can be due to suboptimal solvent systems, insufficient DDQ stoichiometry, or low reaction temperatures.[4]
Q3: What are the common side reactions during DMB deprotection, and how can they be minimized?
The primary side reaction during acidic deprotection is the alkylation of electron-rich amino acid residues by the liberated DMB cation, which is a potent electrophile.[3] Tryptophan is particularly susceptible to this modification, but methionine, tyrosine, and cysteine can also be affected.[3] To minimize these side reactions, it is crucial to use "scavengers" in the cleavage cocktail.[3]
Q4: What are scavengers and why are they necessary for DMB deprotection?
Scavengers are reagents added to the cleavage mixture to trap the reactive DMB carbocation generated during acidic deprotection.[3] By reacting with the DMB cation, scavengers prevent it from causing unwanted side reactions with sensitive functional groups in the substrate.[3] Common scavengers include triisopropylsilane (TIS), anisole, and water.[3][5]
Troubleshooting Guide
Incomplete Deprotection with Trifluoroacetic Acid (TFA)
| Observation | Potential Cause | Recommended Solution |
| Starting material remains after the reaction. | Insufficient Acid Strength or Concentration: The concentration of TFA may be too low for efficient cleavage. | Increase the concentration of TFA in the reaction mixture. A typical range is 10-50% v/v in a solvent like dichloromethane (DCM).[1][5] |
| Reaction is sluggish or stalls. | Low Reaction Temperature: The reaction may be too slow at lower temperatures. | Allow the reaction to warm to room temperature. If necessary, gentle heating (e.g., to 40°C) can be applied, but this should be done with caution to avoid side reactions.[6] |
| Inconsistent results between batches. | Presence of Basic Residues: Residual basic solvents like N,N-Dimethylformamide (DMF) can neutralize the acid. | Ensure the substrate is free from basic solvents before adding the TFA cleavage cocktail. Perform solvent exchanges with DCM if necessary.[3] |
Incomplete Deprotection with 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
| Observation | Potential Cause | Recommended Solution |
| Incomplete conversion to the deprotected product. | Suboptimal Solvent System: The presence of water is crucial for the hydrolysis of the intermediate formed during the reaction.[2] | Use a solvent system containing water, such as a mixture of dichloromethane and water (e.g., 18:1). For acid-sensitive substrates, a buffered aqueous solution (e.g., pH 7 phosphate buffer) can be beneficial.[2] |
| Low yield of the desired product. | Insufficient DDQ Stoichiometry: The amount of DDQ may not be enough to drive the reaction to completion. | Use a slight excess of DDQ (typically 1.1-1.5 equivalents). The optimal amount may vary depending on the substrate.[2] |
| Reaction does not proceed at room temperature. | Low Reaction Temperature: Some substrates may require higher temperatures for the deprotection to proceed at a reasonable rate. | If the reaction is slow at room temperature, gentle heating may be necessary.[2] |
Experimental Protocols
Protocol 1: Acidic Deprotection of a DMB-Protected Alcohol using TFA
-
Dissolution: Dissolve the DMB-protected alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.[1]
-
Scavenger Addition: Add a scavenger, such as triisopropylsilane (TIS) (2.5-5% v/v), to the solution.[5]
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.[1]
-
TFA Addition: Slowly add Trifluoroacetic Acid (TFA) to the desired concentration (typically 10-50% v/v).[1]
-
Reaction: Stir the reaction at 0°C or allow it to warm to room temperature while monitoring the progress by Thin-Layer Chromatography (TLC).[1]
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[1]
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate.[1]
-
Washing and Drying: Separate the layers and wash the organic layer with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).[1]
-
Purification: Filter the solution, concentrate the solvent under reduced pressure, and purify the crude product by flash column chromatography on silica gel.[1]
Protocol 2: Oxidative Deprotection of a DMB-Protected Alcohol using DDQ
-
Dissolution: Dissolve the DMB-protected substrate in a mixture of dichloromethane (DCM) and water (e.g., 18:1).[2]
-
Cooling: Cool the solution to 0°C in an ice bath.[2]
-
DDQ Addition: Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.1-1.5 equivalents).[2]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[2]
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.[2]
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM.[2]
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.[2]
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.[2]
Visual Guides
Caption: General workflows for acidic and oxidative deprotection of DMB groups.
Caption: Troubleshooting logic for incomplete DMB deprotection.
References
Compatibility of 2,5-Dimethoxybenzyl group with other protecting groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the 2,5-Dimethoxybenzyl (DMB) protecting group in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the use of the 2,5-Dimethoxybenzyl protecting group.
Q1: I am observing incomplete cleavage of the DMB group. What are the possible causes and solutions?
Possible Causes:
-
Insufficiently acidic conditions: The DMB group is acid-labile, but cleavage may be sluggish if the acid concentration is too low or the reaction time is too short.[1][2]
-
Steric hindrance: The local steric environment around the DMB-protected functional group can impede reagent access.
-
Inappropriate solvent: The choice of solvent can influence the efficiency of the cleavage reaction.
Solutions:
-
Increase acid concentration or reaction time: For trifluoroacetic acid (TFA)-mediated cleavage, increasing the concentration or extending the reaction time can improve yields. Monitoring the reaction by TLC or HPLC is recommended to determine the optimal duration.[1]
-
Use a stronger acid: If TFA is ineffective, stronger acids like triflic acid (TfOH) can be employed, though care must be taken to avoid side reactions with other sensitive functional groups.[3]
-
Optimize solvent choice: Dichloromethane (DCM) is a common solvent for DMB cleavage.[2][3]
Q2: My reaction is showing unexpected side products after DMB cleavage. How can I minimize these?
Possible Cause:
-
Carbocation-mediated side reactions: Cleavage of the DMB group generates a resonance-stabilized 2,5-dimethoxybenzyl cation, which is a potent electrophile.[1] This cation can react with nucleophilic residues in the substrate, such as tryptophan or methionine, leading to unwanted alkylation.[1]
Solutions:
-
Use of scavengers: The addition of a cation scavenger to the cleavage cocktail is crucial to trap the DMB cation.[1] Common scavengers include triisopropylsilane (TIS), thioanisole, or water.[1]
-
Protect sensitive residues: For highly susceptible amino acids, using appropriate side-chain protection can prevent alkylation.[1]
Frequently Asked Questions (FAQs)
Q1: What is the 2,5-Dimethoxybenzyl (DMB) group and what is it used for?
The 2,5-Dimethoxybenzyl (DMB) group is an acid-labile protecting group used in organic synthesis to temporarily block reactive functional groups, particularly hydroxyl groups and amides.[4] The two electron-donating methoxy groups on the benzyl ring make it more susceptible to acidic and oxidative cleavage compared to an unsubstituted benzyl group.[3][5] It is frequently employed in solid-phase peptide synthesis (SPPS) to protect the backbone amide nitrogen, which helps to disrupt inter-chain hydrogen bonding and prevent aggregation of "difficult" peptide sequences.
Q2: Under what conditions is the 2,5-DMB group stable?
The 2,5-DMB group is generally stable under basic, nucleophilic, and many reducing conditions, which allows for its use in orthogonal protecting group strategies.[2]
Q3: How does the stability of the 2,5-DMB group compare to the 2,4-DMB and p-methoxybenzyl (PMB) groups?
The 2,5-DMB group's stability is influenced by the position of the methoxy groups. The 2,4-DMB isomer, with methoxy groups at the ortho and para positions, is generally more acid-labile than the 2,5-DMB isomer.[2][5] Both are more susceptible to cleavage under milder acidic conditions than the p-methoxybenzyl (PMB) group.[2] This difference in lability allows for selective deprotection strategies.
Data Presentation
Table 1: Reagent Stability with 2,5-Dimethoxybenzyl Group
| Reagent/Condition | Stability of DMB Group | Reference |
| Strong Acids (e.g., TFA, TfOH) | Labile | [2][3] |
| Oxidizing Agents (e.g., DDQ, CAN) | Labile | [3] |
| Bases (e.g., Piperidine, DIPEA) | Stable | [2] |
| Reducing Agents (e.g., H₂/Pd, NaBH₄) | Stable | [2] |
| Nucleophiles | Stable | [2] |
Table 2: Common Cleavage Conditions for the 2,5-Dimethoxybenzyl Group
| Reagent Cocktail | Typical Conditions | Reaction Time | Key Considerations | Reference |
| TFA / TIS / H₂O | 95:2.5:2.5 (v/v/v) | 1-4 hours | Standard cleavage for peptide synthesis. TIS acts as a scavenger. | [1] |
| DDQ | 1.1-1.5 equiv., CH₂Cl₂/H₂O (10:1 to 20:1), 0 °C to rt | 1-4 hours | Highly selective oxidative cleavage. | [3] |
| Ceric Ammonium Nitrate (CAN) | 2-3 equiv., CH₃CN/H₂O, 0 °C to rt | Variable | Can be less selective than DDQ depending on the substrate. | [3] |
| Triflic Acid (TfOH) | 10 mol%, CH₂Cl₂ | 1-2 hours | Very strong acid for rapid deprotection. Requires a scavenger. | [3] |
Experimental Protocols
Protocol 1: Acidic Cleavage of a DMB-Protected Alcohol using TFA
-
Dissolution: Dissolve the DMB-protected compound in dichloromethane (DCM).
-
Cocktail Preparation: In a separate vessel, prepare a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and deionized water in a 95:2.5:2.5 volume ratio.
-
Cleavage Reaction: Add the cleavage cocktail to the solution of the DMB-protected compound. Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Upon completion, remove the TFA and solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the deprotected alcohol.
Protocol 2: Oxidative Cleavage of a DMB-Protected Alcohol using DDQ
-
Dissolution: Dissolve the DMB-protected compound in a mixture of dichloromethane (DCM) and water (typically 10:1 to 20:1 v/v).
-
Reagent Addition: Cool the solution to 0 °C and add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.1-1.5 equivalents) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitoring: Monitor the reaction progress by TLC or HPLC.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.[3]
Visualizations
References
Validation & Comparative
A Comparative Guide to 2,5-Dimethoxybenzyl and p-Methoxybenzyl Protecting Groups in Organic Synthesis
In the realm of multi-step organic synthesis, the strategic selection and deployment of protecting groups are paramount for achieving complex molecular architectures. Among the diverse arsenal of protecting groups for hydroxyl functionalities, benzyl ethers and their derivatives are workhorses, prized for their robustness and versatile cleavage conditions. This guide provides a detailed comparison of two prominent substituted benzyl protecting groups: the p-methoxybenzyl (PMB) group, a widely used standard, and the 2,5-dimethoxybenzyl (2,5-DMB) group, a less common but potentially advantageous alternative. This analysis is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies.
Introduction to Benzyl-Type Protecting Groups
Benzyl ethers are valued for their stability across a broad spectrum of reaction conditions, including acidic and basic media. Their removal is typically effected by catalytic hydrogenolysis. The introduction of electron-donating methoxy substituents onto the aromatic ring, as in the case of PMB and 2,5-DMB, significantly alters the protecting group's lability, rendering it susceptible to cleavage under milder acidic and oxidative conditions. This electronic modification is the cornerstone of their utility in orthogonal protection strategies, allowing for the selective deprotection of one hydroxyl group in the presence of others.
Chemical Properties and Reactivity
The key distinction between the 2,5-DMB and PMB protecting groups lies in their electronic properties, which directly influence their stability. The PMB group possesses a single methoxy group at the para position, which enhances the electron density of the aromatic ring through resonance, thereby stabilizing the benzylic carbocation intermediate formed during cleavage.
The 2,5-DMB group features two methoxy groups. The additional methoxy group further increases the electron density of the aromatic ring, making the 2,5-DMB group significantly more labile than the PMB group under both acidic and oxidative conditions. This increased lability is analogous to that of the more commonly used 2,4-dimethoxybenzyl (DMB) group.[1][2] This enhanced reactivity allows for the removal of the 2,5-DMB group under exceptionally mild conditions, which can be critical for the preservation of other sensitive functionalities within a complex molecule.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and comparative performance of the 2,5-DMB and PMB protecting groups. It is important to note that while extensive quantitative data is available for the PMB group, direct comparative data for the 2,5-DMB group is less prevalent in the literature. The data for 2,5-DMB is largely inferred from the established trends of dimethoxybenzyl protecting groups.
Table 1: Comparison of Protection Reaction Conditions
| Protecting Group | Reagent | Typical Conditions | Reaction Time | Typical Yield (%) |
| 2,5-DMB | 2,5-Dimethoxybenzyl chloride | NaH, THF, 0 °C to rt | 2 - 8 h | 85 - 95 (estimated) |
| PMB | p-Methoxybenzyl chloride | NaH, THF, 0 °C to rt | 2 - 8 h | 90 - 98[2] |
Table 2: Comparison of Deprotection Methods and Conditions
| Protecting Group | Method | Reagent | Typical Conditions | Outcome | Key Considerations |
| 2,5-DMB | Oxidative Cleavage | DDQ (1.1-1.5 equiv.) | CH₂Cl₂/H₂O (18:1), 0 °C to rt | High Yield | Highly selective; faster than PMB cleavage.[3][4] |
| Acidic Cleavage | 1% TFA in CH₂Cl₂ | rt, < 1 h | High Yield | Very mild conditions; suitable for highly sensitive substrates. | |
| PMB | Oxidative Cleavage | DDQ (1.1-1.5 equiv.) | CH₂Cl₂/H₂O (18:1), rt | High Yield (>90%) | Standard and reliable method.[3][4] |
| Acidic Cleavage | 10% TFA in CH₂Cl₂ | rt, 1-4 h | Good to High Yield | Requires stronger acidic conditions than 2,5-DMB.[5] | |
| Reductive Cleavage | H₂, Pd/C | rt | High Yield | Not orthogonal to other reducible groups (e.g., Bn, Cbz). |
Experimental Protocols
Detailed methodologies for the installation and removal of both the 2,5-DMB and PMB protecting groups are provided below.
Protocol 1: Protection of a Primary Alcohol with p-Methoxybenzyl Chloride (PMB-Cl)
This protocol describes a standard Williamson ether synthesis.
Materials:
-
Primary alcohol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
p-Methoxybenzyl chloride (PMB-Cl)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., Argon), add a solution of the primary alcohol (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add a solution of p-methoxybenzyl chloride (1.1 equivalents) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired PMB-protected alcohol.
Protocol 2: Protection of a Primary Alcohol with this compound (2,5-DMB-Cl)
This protocol is analogous to the PMB protection, utilizing Williamson ether synthesis conditions.
Materials:
-
Primary alcohol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
This compound (2,5-DMB-Cl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of the alcohol (1.0 equivalent) in anhydrous THF at 0 °C, add sodium hydride (1.5 equivalents, 60% dispersion in mineral oil) portionwise.
-
The suspension is stirred at 0 °C for 30 minutes.
-
This compound (1.2 equivalents) is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is carefully quenched with saturated aqueous NH₄Cl solution.
-
The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired 2,5-DMB-protected alcohol.
Protocol 3: Oxidative Deprotection of a PMB Ether using DDQ
Materials:
-
PMB-protected alcohol
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the PMB-protected alcohol (1.0 equivalent) in a mixture of dichloromethane and water (typically in a ratio of 18:1 v/v).
-
Add DDQ (1.2 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture vigorously until the starting material is fully consumed as indicated by TLC analysis (typically 1-4 hours).
-
Quench the reaction by the addition of a saturated aqueous NaHCO₃ solution.
-
The mixture is filtered through a pad of celite to remove the reduced hydroquinone byproduct.
-
The filtrate is transferred to a separatory funnel, and the organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Protocol 4: Proposed Oxidative Deprotection of a 2,5-DMB Ether using DDQ
Based on the increased lability of dimethoxybenzyl ethers, the deprotection of a 2,5-DMB ether is expected to proceed under similar or even milder conditions than for a PMB ether.
Materials:
-
2,5-DMB-protected alcohol
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 2,5-DMB-protected alcohol (1.0 equivalent) in a mixture of dichloromethane and water (18:1 v/v).
-
Cool the solution to 0 °C and add DDQ (1.1 equivalents) portion-wise.
-
Stir the reaction mixture at 0 °C, monitoring the progress by TLC. Reaction times are expected to be shorter than for PMB deprotection.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with dichloromethane (3 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.
Mandatory Visualization
The differential lability of benzyl-type protecting groups is a powerful tool for orthogonal protection strategies in the synthesis of complex molecules bearing multiple hydroxyl groups. The following diagram illustrates a potential workflow for the selective deprotection of 2,5-DMB, PMB, and benzyl (Bn) ethers.
Caption: Orthogonal deprotection of 2,5-DMB, PMB, and Bn ethers.
Conclusion
Both the 2,5-dimethoxybenzyl and p-methoxybenzyl groups are highly effective protecting groups for hydroxyl functions, offering alternatives to the standard benzyl group with the advantage of non-reductive cleavage conditions. The choice between them should be dictated by the specific requirements of the synthetic route.
The p-methoxybenzyl (PMB) group is a robust and reliable choice for general applications where moderate stability and well-established deprotection protocols are desired.
The 2,5-dimethoxybenzyl (2,5-DMB) group , by virtue of its two electron-donating methoxy substituents, offers significantly enhanced acid and oxidative lability. This makes it the ideal candidate for substrates that are sensitive to the conditions required for PMB cleavage or when a highly orthogonal protecting group strategy is necessary. The ability to remove the 2,5-DMB group under exceptionally mild conditions allows for the sequential deprotection of multiple hydroxyl groups in a complex molecule, a crucial advantage in the synthesis of natural products and pharmaceuticals. While direct comparative data is not as abundant as for the 2,4-DMB analogue, the underlying electronic principles strongly support its utility in demanding synthetic contexts.
References
A Head-to-Head Comparison: 2,4-Dimethoxybenzyl (DMB) vs. p-Methoxybenzyl (PMB) Protecting Groups for Alcohols
In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical development and complex molecule construction, the judicious selection of protecting groups is paramount. For the protection of hydroxyl functionalities, benzyl-type ethers are a mainstay. Among these, the p-methoxybenzyl (PMB) group has long been a reliable and widely used option. More recently, the 2,4-dimethoxybenzyl (DMB) group has emerged as a valuable alternative, offering distinct advantages in lability and orthogonality.
This guide provides a comprehensive, data-driven comparison of the DMB and PMB protecting groups for alcohols, designed to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic strategies.
Note: While the user request specified the 2,5-Dimethoxybenzyl (DMB) group, a thorough literature search revealed a scarcity of data for this specific isomer as a protecting group for alcohols. The vast majority of scientific literature refers to the 2,4-Dimethoxybenzyl group as the "DMB" protecting group. Therefore, this guide will focus on the comparison between the commonly employed 2,4-DMB and PMB protecting groups.
Chemical Properties and Reactivity
Both PMB and DMB are benzyl ether-type protecting groups, typically introduced under Williamson ether synthesis conditions. Their stability and reactivity profiles are primarily governed by the electron-donating methoxy substituents on the aromatic ring.
The key distinction lies in the electronic properties conferred by the number and position of these methoxy groups. The PMB group possesses a single electron-donating methoxy group at the para position. In contrast, the DMB group has two electron-donating methoxy groups, at the ortho and para positions. This additional methoxy group in the DMB moiety significantly increases the electron density of the aromatic ring compared to the PMB group. This heightened electron-donating capacity renders the DMB group more susceptible to cleavage under both acidic and oxidative conditions.[1] This difference in reactivity is the cornerstone of their differential application and allows for the selective deprotection of a DMB ether in the presence of a PMB ether, a crucial feature for orthogonal protection strategies in complex syntheses.[1]
The cleavage of both DMB and PMB ethers under acidic or oxidative conditions proceeds through the formation of a stabilized benzylic carbocation. The two methoxy groups on the DMB ring provide greater resonance stabilization to this carbocation intermediate compared to the single methoxy group of the PMB ether, thus accelerating the cleavage reaction.[2]
Quantitative Performance Data
The following tables summarize typical reaction conditions, times, and yields for the protection and deprotection of primary alcohols with DMB and PMB groups.
Table 1: Comparison of Primary Alcohol Protection Reactions
| Protecting Group | Reagent | Typical Conditions | Reaction Time | Typical Yield (%) |
| DMB | 2,4-Dimethoxybenzyl chloride (DMB-Cl) | NaH, THF, 0 °C to rt | 2 - 6 h | 85 - 95 |
| PMB | p-Methoxybenzyl chloride (PMB-Cl) | NaH, THF, 0 °C to rt | 2 - 8 h | 90 - 98 |
Data compiled from various sources, including[3]. Conditions and yields are substrate-dependent.
Table 2: Comparison of Deprotection Methods
| Method | Reagents | DMB Protected Alcohol | PMB Protected Alcohol |
| Acidic Cleavage | 10% TFA in CH₂Cl₂ | High Yield (e.g., quant., 2 h)[3] | Good to High Yield (cleavage is slower than DMB)[3] |
| Oxidative Cleavage | DDQ (1.2 eq), CH₂Cl₂/H₂O (10:1), rt | High Yield (e.g., >90%, 0.5-2 h)[3] | High Yield (cleavage is slower than DMB) |
| Oxidative Cleavage | CAN (2.1 eq), CH₃CN/H₂O (3:1), 0 °C | High Yield | High Yield |
Data compiled from various sources, including[2][3]. Conditions and yields are substrate-dependent. TFA = Trifluoroacetic acid; DDQ = 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone; CAN = Ceric ammonium nitrate.
Experimental Protocols
Protection of a Primary Alcohol with 2,4-Dimethoxybenzyl Chloride (DMB-Cl)
Materials:
-
Primary alcohol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
2,4-Dimethoxybenzyl chloride (DMB-Cl, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF (10 mL) at 0 °C under an inert atmosphere, a solution of the primary alcohol (1.0 eq) in anhydrous THF (5 mL) is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes.
-
2,4-dimethoxybenzyl chloride (1.1 eq) is added.
-
The reaction is allowed to warm to room temperature and stirred for 2-6 hours, monitoring by TLC.
-
Upon completion, the reaction is carefully quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.[3]
Protection of a Primary Alcohol with p-Methoxybenzyl Chloride (PMB-Cl)
This protocol is analogous to the DMB protection, utilizing p-methoxybenzyl chloride as the electrophile. Reaction times may be slightly longer.
Oxidative Deprotection of a DMB-Protected Alcohol with DDQ
Materials:
-
DMB-protected alcohol (1.0 eq)
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ, 1.2 eq)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the DMB-protected alcohol (1.0 eq) in a mixture of CH₂Cl₂ and water (10:1, v/v) at room temperature is added DDQ (1.2 eq).
-
The reaction mixture is stirred vigorously and monitored by TLC.
-
Upon completion (typically 0.5-2 hours), the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.[3]
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.[1]
Acid-Catalyzed Deprotection of a DMB Ether using Trifluoroacetic Acid (TFA)
Materials:
-
DMB-protected alcohol (1.0 eq)
-
Dichloromethane (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
Toluene (optional)
Procedure:
-
The DMB-protected substrate is dissolved in dichloromethane.
-
Trifluoroacetic acid (TFA, typically 10-20% v/v) is added to the solution at room temperature.[1]
-
The reaction is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue may be co-evaporated with a suitable solvent (e.g., toluene) to remove excess TFA.[1]
Visualization of Key Processes
Chemical Structures
Caption: DMB and PMB Protected Alcohols
Experimental Workflow: Protection and Deprotection
Caption: Protection and Deprotection Workflow
Orthogonal Deprotection Strategy
The differential lability of DMB and PMB ethers is a powerful tool in the synthesis of complex molecules bearing multiple hydroxyl groups that require selective deprotection. A DMB group can be selectively cleaved under mild acidic or oxidative conditions while a PMB group remains intact.[1] This orthogonality allows for the sequential unmasking of different hydroxyl groups within the same molecule, enabling site-specific modifications.
Caption: Orthogonal Deprotection Strategy
Conclusion
Both 2,4-dimethoxybenzyl and p-methoxybenzyl ethers are highly effective and versatile protecting groups for alcohols. The primary distinction lies in their relative lability, with the DMB group being more readily cleaved under both acidic and oxidative conditions.[1] This enhanced reactivity makes the DMB group particularly advantageous when very mild deprotection conditions are required to preserve other sensitive functional groups within the molecule. Furthermore, the ability to selectively remove a DMB group in the presence of a PMB group provides a valuable orthogonal protecting group strategy. For syntheses where a more robust protecting group is needed, the PMB group remains an excellent and reliable choice. The selection between DMB and PMB should be guided by the specific requirements of the synthetic route, taking into account the stability of other functional groups present and the desired deprotection conditions.
References
A Comparative Guide to the Relative Lability of 2,5-Dimethoxybenzyl Ethers
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the selection of an appropriate protecting group is a critical decision that can significantly impact the efficiency and success of a synthetic route. Benzyl-type ethers are among the most common protecting groups for hydroxyl functionalities due to their general stability and the variety of methods available for their removal. Within this class, substituted benzyl ethers, such as the 2,5-dimethoxybenzyl (DMB) ether, offer a spectrum of labilities that can be exploited for selective deprotection in the presence of other protecting groups. This guide provides an objective comparison of the lability of 2,5-dimethoxybenzyl ethers against other common benzyl-type protecting groups, supported by experimental data.
The stability of benzyl ethers is highly influenced by the electronic nature of substituents on the aromatic ring. Electron-donating groups, such as methoxy substituents, can significantly destabilize the ether linkage under acidic or oxidative conditions by stabilizing the benzylic carbocation intermediate formed upon cleavage. This electronic effect is the primary determinant of the relative lability among different methoxy-substituted benzyl ethers.
Quantitative Comparison of Relative Lability
The relative lability of various substituted benzyl ethers can be quantitatively compared by examining their reaction rates under specific deprotection conditions. A seminal study by Yonemitsu and Oikawa investigated the relative rates of oxidative cleavage of a series of methoxybenzyl ethers using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The data from this and related studies are summarized in the table below, providing a clear comparison of the lability of the 2,5-dimethoxybenzyl ether relative to other common benzyl protecting groups.
| Protecting Group | Structure | Relative Rate of Oxidative Cleavage (DDQ) |
| Benzyl (Bn) | Very Slow | |
| p-Methoxybenzyl (PMB) | 1 | |
| 3,4-Dimethoxybenzyl (DMB) | ~50 | |
| 2,5-Dimethoxybenzyl | ~1 | |
| 2,4-Dimethoxybenzyl (DMB) | ~150 |
Data is compiled and approximated from studies by Yonemitsu, Oikawa, and co-workers.
From the data, it is evident that the position of the methoxy substituents on the aromatic ring has a profound impact on the rate of oxidative cleavage. The 2,4- and 3,4-dimethoxybenzyl ethers are significantly more labile than the p-methoxybenzyl ether due to the enhanced stabilization of the carbocation intermediate through resonance. Interestingly, the 2,5-dimethoxybenzyl ether exhibits a lability that is comparable to the p-methoxybenzyl ether, indicating that the meta-position of the second methoxy group does not contribute as effectively to the stabilization of the positive charge at the benzylic position.
Experimental Protocols
The following are representative experimental protocols for the cleavage of benzyl-type ethers under oxidative and acidic conditions. While these protocols are for the related and highly labile 2,4-dimethoxybenzyl ether, they serve as an excellent starting point for the deprotection of 2,5-dimethoxybenzyl ethers, with the understanding that reaction times may need to be adjusted based on the relative lability.
Oxidative Cleavage using DDQ
Objective: To selectively cleave a dimethoxybenzyl ether in the presence of less labile protecting groups.
Procedure:
-
Dissolve the 2,5-dimethoxybenzyl-protected substrate (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (typically a 18:1 to 20:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1–1.5 equiv) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Acid-Catalyzed Cleavage using Trifluoroacetic Acid (TFA)
Objective: To cleave a dimethoxybenzyl ether under mild acidic conditions.
Procedure:
-
Dissolve the 2,5-dimethoxybenzyl-protected substrate (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂).
-
To mitigate potential side reactions from the liberated carbocation, add a scavenger such as triethylsilane or anisole (3-5 equiv).
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (TFA) dropwise to the desired concentration (typically 1-10% v/v).
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC.
-
Once the reaction is complete, carefully quench by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Extract the mixture with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved in the cleavage of dimethoxybenzyl ethers, the following diagrams illustrate the reaction mechanisms and a typical experimental workflow.
A Comparative Guide to Orthogonal Deprotection Strategies Involving the 2,5-Dimethoxybenzyl Group
In the field of multi-step organic synthesis, particularly in the creation of complex molecules for pharmaceuticals and natural products, the strategic use of protecting groups is fundamental. An orthogonal protection strategy, which allows for the selective removal of one protecting group in the presence of others, is crucial for synthetic efficiency. The 2,5-Dimethoxybenzyl (DMB) group has emerged as a versatile protecting group for hydroxyl and amine functionalities, prized for its unique cleavage conditions that grant it orthogonality with many other common protecting groups.
The DMB group is generally stable to basic, nucleophilic, and many reducing conditions.[1] Its removal is typically achieved under specific oxidative or acidic conditions, which differ from the cleavage requirements of other widely used groups like Fmoc (base-labile), Cbz (hydrogenolysis-labile), and silyl ethers (fluoride-labile). This guide provides a comparative overview of DMB deprotection strategies, supported by experimental data and protocols, to aid researchers in designing effective synthetic routes.
Orthogonality with Common Protecting Groups
The primary advantage of the DMB group lies in its distinct deprotection mechanism. While it is an acid-labile group, its key orthogonal cleavage is achieved through oxidation, most commonly with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[2] The electron-rich DMB ring forms a charge-transfer complex with DDQ, leading to selective oxidative cleavage under neutral conditions that leave many other protecting groups intact.[2]
The following diagram illustrates the principle of orthogonal deprotection on a hypothetical molecule featuring DMB alongside other common protecting groups.
Comparative Deprotection Data
The choice of deprotection conditions is critical for achieving selectivity. The following table summarizes typical conditions for removing the DMB group and its compatibility with other common protecting groups.
| Protecting Group | Deprotection Reagent & Conditions | Orthogonality / Selectivity Notes | Typical Yield |
| DMB | DDQ (1.1-1.5 equiv), CH₂Cl₂/H₂O, 0°C to RT | Orthogonal to: Bn, PMB, MOM, THP, TBDMS, Boc, Cbz, Fmoc.[2] Electron-rich systems may be sensitive. | >90% |
| DMB | TFA (1-10%), CH₂Cl₂, RT | DMB is more acid-labile than PMB and Boc. Selective removal is possible with dilute TFA.[3] | 85-95% |
| Fmoc | 20% Piperidine in DMF, RT | DMB is stable to basic conditions used for Fmoc removal.[3] | >95% |
| Boc | TFA (25-50%) in CH₂Cl₂, RT | Higher concentrations of TFA will cleave both Boc and DMB.[1] | >95% |
| Cbz | H₂, Pd/C, MeOH or EtOAc, RT | DMB is stable under catalytic hydrogenolysis conditions.[4] | >90% |
| TBDMS | TBAF, THF, RT | DMB is stable to fluoride-based deprotection of silyl ethers. | >95% |
Key Experimental Protocols
Oxidative Deprotection of a DMB Ether using DDQ
This protocol describes a general procedure for the selective cleavage of a DMB-protected alcohol.
Materials:
-
DMB-protected alcohol
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Dichloromethane (DCM, CH₂Cl₂)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the DMB-protected alcohol in a mixture of DCM and water (typically an 18:1 to 20:1 v/v ratio).[2]
-
Cool the solution to 0°C using an ice bath.
-
Add DDQ (1.1–1.5 equivalents) portion-wise to the stirred solution.[2]
-
Allow the reaction mixture to warm to room temperature and stir for 1–4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ to remove the acidic DDQ byproduct (DDQH₂).[2]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.
The following diagram outlines the general workflow for this DDQ-mediated deprotection.
References
A Comparative Guide to the Stability of 2,5-Dimethoxybenzyl (DMB) and Benzyl (Bn) Protecting Groups
For researchers, scientists, and drug development professionals, the judicious selection of protecting groups is a critical determinant in the successful execution of multi-step organic syntheses. The stability of a protecting group under a variety of reaction conditions dictates its suitability for a given synthetic route. This guide provides an objective comparison of the stability of the 2,5-dimethoxybenzyl (DMB) protecting group versus the standard benzyl (Bn) group, supported by experimental data and detailed methodologies.
The fundamental difference between the DMB and Bn protecting groups lies in the electronic properties of the aromatic ring. The two electron-donating methoxy groups on the DMB ring significantly increase its electron density, rendering it more susceptible to cleavage under acidic and oxidative conditions compared to the unsubstituted benzyl group.[1][2] This electronic modification allows for milder deprotection conditions, which can be crucial in the synthesis of complex molecules with sensitive functional groups.[3] Conversely, the benzyl group is known for its general robustness and stability towards a wide range of reagents, with its removal typically achieved under reductive conditions.[4][5]
Quantitative Performance Data: Stability and Cleavage
The following table summarizes the stability of 2,5-Dimethoxybenzyl and Benzyl protecting groups under various reaction conditions.
| Condition Category | Reagent/Condition | 2,5-Dimethoxybenzyl (DMB) | Benzyl (Bn) |
| Acidic Cleavage | Trifluoroacetic acid (TFA) | Readily Cleaved | Generally Stable |
| Mild Acids (e.g., Acetic Acid) | Potentially Labile | Generally Stable | |
| Strong Acids (e.g., HBr, BCl₃) | Readily Cleaved | Cleavage | |
| Oxidative Cleavage | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | Readily Cleaved | Generally Stable |
| Ceric Ammonium Nitrate (CAN) | Readily Cleaved | Generally Stable | |
| Reductive Cleavage | H₂, Pd/C | Readily Cleaved | Readily Cleaved |
| Na/NH₃ (Birch Reduction) | Cleavage | Cleavage | |
| Basic Conditions | Strong Bases (e.g., NaH, KOH) | Generally Stable | Generally Stable |
Key Experimental Protocols
Detailed methodologies for the deprotection of DMB and Bn ethers are provided below to illustrate the practical aspects of their cleavage.
Oxidative Deprotection of a 2,5-DMB-Protected Alcohol with DDQ
Objective: To selectively cleave a 2,5-DMB ether in the presence of other functional groups that are sensitive to acidic or reductive conditions.
Protocol:
-
Dissolve the DMB-protected alcohol (1.0 eq) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 10:1 to 20:1 v/v).
-
Add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (1.1-1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture vigorously and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 0.5-2 hours), quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[6]
Acidic Deprotection of a 2,5-DMB-Protected Alcohol with TFA
Objective: To cleave a DMB ether under mild acidic conditions.
Protocol:
-
Dissolve the DMB-protected compound (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Add trifluoroacetic acid (TFA) (typically 10-50% v/v) to the solution at 0 °C.
-
Stir the reaction mixture at 0 °C to room temperature and monitor by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the product as needed.[7]
Reductive Deprotection of a Benzyl (Bn) Ether by Catalytic Hydrogenolysis
Objective: To cleave a benzyl ether protecting group under neutral, reductive conditions.[8]
Protocol:
-
Dissolve the benzyl-protected alcohol in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).[5]
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.[8]
Visualization of Chemical Structures and Reaction Pathways
Caption: Structures of DMB- and Bn-protected alcohols.
Caption: Primary deprotection pathways for DMB and Bn groups.
Caption: Logical workflow for comparing DMB and Bn stability.
Conclusion
The choice between the 2,5-dimethoxybenzyl and benzyl protecting groups is contingent upon the specific requirements of a synthetic strategy. The DMB group offers the significant advantage of facile cleavage under mild acidic or oxidative conditions, providing an orthogonal deprotection strategy in the presence of groups labile to hydrogenolysis, such as benzyl ethers or certain double bonds.[9] This makes it particularly valuable in the synthesis of complex molecules where preserving such functionalities is paramount.
Conversely, the benzyl group provides robust protection throughout a wide range of chemical transformations and is reliably removed under well-established reductive conditions.[5][8] Its stability to acidic and many oxidative conditions allows for the selective manipulation of other functional groups without premature deprotection. Ultimately, a thorough understanding of the relative stabilities and cleavage conditions of both the DMB and Bn protecting groups empowers the synthetic chemist to design more efficient and successful synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Functional Group Protection [organic-chemistry.org]
- 4. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pp.bme.hu [pp.bme.hu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Cleavage of DMB, PMB, and Benzyl Ethers
In the realm of multi-step organic synthesis, particularly in pharmaceutical and complex molecule development, the strategic use of protecting groups is fundamental. Among the most common choices for the protection of hydroxyl groups are benzyl-type ethers: 2,4-dimethoxybenzyl (DMB), p-methoxybenzyl (PMB), and the parent benzyl (Bn) ethers. The selection of a specific benzyl-type protecting group is often dictated by its cleavage conditions, which are influenced by the electronic properties of the aromatic ring. This guide provides an objective comparison of the cleavage conditions for DMB, PMB, and Benzyl ethers, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic strategies.
The primary distinction in the reactivity of these ethers lies in their susceptibility to cleavage under acidic and oxidative conditions. The presence of electron-donating methoxy groups on the aromatic rings of DMB and PMB ethers renders them significantly more labile under these conditions compared to the unsubstituted benzyl ether.[1] The additional methoxy group in the DMB ether enhances this effect, making it the most easily cleaved of the three under acidic conditions.[1][2]
Quantitative Performance Data: A Comparative Overview
The choice of deprotection method is contingent upon the stability of the substrate and the presence of other functional groups. The following table summarizes typical conditions for the cleavage of DMB, PMB, and Benzyl ethers.
| Protecting Group | Cleavage Method | Reagent(s) | Typical Conditions | Reaction Time | Typical Yield (%) | Key Considerations |
| DMB | Oxidative Cleavage | DDQ (1.1-1.5 equiv) | CH₂Cl₂/H₂O (18:1), 0 °C to rt | 1-4 hours | >90 | Highly selective; electron-rich dienes may be sensitive.[3] |
| Acidic Cleavage | 10% TFA in CH₂Cl₂ | rt | < 30 minutes | High | Very mild acidic conditions are sufficient.[1] | |
| Acidic Cleavage | TfOH (0.5 equiv) | CH₂Cl₂ with scavenger, 21 °C | 5-30 minutes | High | Rapid deprotection; requires tolerance to strong acids.[3] | |
| PMB | Oxidative Cleavage | DDQ (1.1-1.5 equiv) | CH₂Cl₂/H₂O (18:1), rt | 1 hour | High | Slower than DMB cleavage; allows for orthogonality.[2][4] |
| Oxidative Cleavage | CAN (2-3 equiv) | CH₃CN/H₂O, 0 °C to rt | Variable | Good to High | Can be less selective than DDQ.[3] | |
| Acidic Cleavage | TFA | rt | Slower than DMB | Good to High | More forcing conditions needed compared to DMB.[1] | |
| Benzyl (Bn) | Catalytic Hydrogenation | H₂, Pd/C | EtOH, rt, 1 atm | 1-12 hours | >95 | Most common method; incompatible with reducible groups.[5][6] |
| Transfer Hydrogenation | HCO₂NH₄, Pd/C | MeOH, reflux | 15-20 minutes | High | Avoids use of H₂ gas.[5] | |
| Strong Acid Cleavage | BCl₃ | CH₂Cl₂, -78 °C | 2 hours | Good | Limited to acid-insensitive substrates.[5][7] | |
| Oxidative Cleavage | DDQ | MeCN, photoirradiation | - | - | Generally stable under conditions used for PMB/DMB.[7] |
Experimental Protocols
Detailed methodologies for the most common cleavage reactions are provided below.
Protocol 1: Oxidative Cleavage of a DMB Ether using DDQ [8][9]
-
Materials: DMB-protected substrate, 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ), Dichloromethane (CH₂Cl₂), Deionized water or phosphate buffer (pH 7), Saturated aqueous sodium bicarbonate (NaHCO₃) solution, Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve the DMB-protected substrate (1.0 equiv) in a mixture of CH₂Cl₂ and water (typically an 18:1 to 20:1 ratio).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (1.1-1.5 equiv) to the cooled solution in one portion. The reaction mixture will typically turn dark.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the mixture with CH₂Cl₂ (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography.
-
Protocol 2: Acid-Catalyzed Cleavage of a PMB Ether using TFA [10]
-
Materials: PMB-protected substrate, Trifluoroacetic acid (TFA), Dichloromethane (CH₂Cl₂), Toluene.
-
Procedure:
-
Dissolve the PMB-protected substrate in CH₂Cl₂.
-
Add TFA (typically a 10% solution in CH₂Cl₂) at room temperature.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate the residue with toluene to remove excess TFA.
-
Purify the crude product as necessary.
-
Protocol 3: Catalytic Hydrogenation of a Benzyl Ether [5][6]
-
Materials: Benzyl-protected substrate, 10% Palladium on Carbon (Pd/C), Ethanol (EtOH) or Methanol (MeOH), Hydrogen gas (H₂), Celite®.
-
Procedure:
-
Dissolve the benzyl-protected substrate in EtOH or MeOH in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (typically 10% by weight of the substrate).
-
Evacuate the flask and backfill with H₂ gas (using a balloon or a hydrogenation apparatus).
-
Stir the mixture vigorously under an atmosphere of H₂ at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully purge the reaction vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected alcohol.
-
Reaction Mechanisms and Workflows
The differential reactivity of these ethers is a direct consequence of their cleavage mechanisms.
Oxidative Cleavage of DMB/PMB Ethers
The cleavage of DMB and PMB ethers with an oxidant like DDQ proceeds through a single electron transfer (SET) mechanism.[4][8] The electron-rich nature of the methoxy-substituted benzyl group facilitates the formation of a charge-transfer complex with the electron-deficient DDQ. This is followed by an electron transfer to form a resonance-stabilized radical cation and the DDQ radical anion. Subsequent reaction with water leads to a hemiacetal which collapses to the deprotected alcohol and the corresponding benzaldehyde.
Caption: Oxidative cleavage workflow for DMB and PMB ethers.
Catalytic Hydrogenation of Benzyl Ethers
The deprotection of benzyl ethers via catalytic hydrogenation is a reductive cleavage process.[6][11] The reaction, catalyzed by palladium on carbon, involves the cleavage of the carbon-oxygen bond by hydrogen, resulting in the formation of the free alcohol and toluene as a byproduct.
Caption: Workflow for the catalytic hydrogenation of benzyl ethers.
Conclusion
The choice between DMB, PMB, and Benzyl ethers as protecting groups is a critical decision in synthetic planning. The DMB group offers the advantage of extremely mild cleavage under both oxidative and acidic conditions, making it ideal for sensitive substrates.[2] The PMB group provides a balance of stability and reactivity, allowing for its removal under conditions that often leave benzyl ethers intact.[12] The benzyl group, being the most robust of the three to acidic and oxidative conditions, is suitable for lengthy synthetic sequences where harsh conditions might be employed, with its removal typically achieved by catalytic hydrogenation.[1][5] The orthogonality between these protecting groups, particularly the selective cleavage of DMB or PMB ethers in the presence of benzyl ethers, is a powerful tool in the synthesis of complex molecules.[1][3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of 2,5-Dimethoxybenzyl Protection in Oligosaccharide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of oligosaccharide synthesis, the selection of an appropriate protecting group strategy is paramount to success. Among the arsenal of benzyl-type protecting groups, the 2,5-Dimethoxybenzyl (DMB) ether has emerged as a versatile tool, offering distinct advantages in terms of lability and orthogonality. This guide provides an objective comparison of the DMB protecting group with its common alternatives, the p-Methoxybenzyl (PMB) and benzyl (Bn) groups, supported by experimental data and detailed protocols to inform the design of efficient and high-yielding synthetic routes.
The core principle underpinning the utility of the DMB group lies in its electronic properties. The two electron-donating methoxy groups on the benzyl ring render DMB ethers significantly more acid-labile than both PMB and the parent Bn ethers. This heightened lability allows for its selective removal under exceptionally mild acidic conditions, providing a crucial layer of orthogonality in complex, multi-step syntheses where differential deprotection is required.
Comparative Performance Data
The choice between DMB, PMB, and Bn protecting groups is often dictated by the desired balance between stability throughout the synthetic sequence and the ease of removal at a specific stage. The following tables summarize typical experimental data for the protection of a primary alcohol and the subsequent deprotection of the resulting benzyl-type ethers.
Table 1: Comparison of Primary Alcohol Protection Reactions
| Protecting Group | Reagent | Typical Conditions | Reaction Time | Typical Yield (%) |
| DMB | 2,5-Dimethoxybenzyl chloride | NaH, THF, 0 °C to rt | 2 - 6 h | 85 - 95 |
| PMB | p-Methoxybenzyl chloride | NaH, THF, 0 °C to rt | 2 - 8 h | 90 - 98 |
| Bn | Benzyl bromide | NaH, THF, 0 °C to rt | 4 - 12 h | 90 - 98 |
Table 2: Comparison of Deprotection Conditions and Yields
| Protecting Group | Deprotection Method | Reagent | Typical Conditions | Reaction Time | Typical Yield (%) | Benzyl Ether Stability |
| DMB | Acidic Cleavage | 10% TFA in CH₂Cl₂ | Room Temperature | 0.5 - 2 h | >95 | Stable |
| DMB | Oxidative Cleavage | DDQ (1.1-1.5 equiv.) | CH₂Cl₂/H₂O (18:1) | 1 - 4 h | >90 | Stable |
| PMB | Acidic Cleavage | 50% TFA in CH₂Cl₂ | Room Temperature | 2 - 6 h | >90 | Stable |
| PMB | Oxidative Cleavage | DDQ (1.1-1.5 equiv.) | CH₂Cl₂/H₂O (18:1) | 2 - 8 h | >90 | Stable |
| Bn | Hydrogenolysis | H₂, Pd/C | Room Temperature | 4 - 24 h | >95 | N/A |
Influence on Glycosylation Stereoselectivity
The nature of the protecting group on a glycosyl donor can significantly influence the stereochemical outcome of a glycosylation reaction. Benzyl-type ethers, including DMB, PMB, and Bn, are considered "non-participating" groups at the C-2 position.[1] Unlike "participating" acyl groups (e.g., acetyl, benzoyl) which form a cyclic intermediate that directs the incoming acceptor to the opposite face (typically leading to 1,2-trans-glycosides), non-participating groups do not form such an intermediate.[2] This often results in the formation of a mixture of α and β anomers, with the ratio being influenced by factors such as the reactivity of the donor and acceptor, the promoter, and the solvent.[3]
While all three benzyl-type ethers are non-participating, the electronic effects of the methoxy substituents can subtly influence the reactivity of the glycosyl donor. The electron-donating nature of the methoxy groups in DMB and PMB can "arm" the glycosyl donor, increasing its reactivity compared to the "disarmed" state of a donor with electron-withdrawing groups.[4] This enhanced reactivity can sometimes lead to a preference for the thermodynamically more stable anomer, which is often the α-glycoside for glucose-based donors.[1] However, achieving high stereoselectivity with non-participating groups remains a challenge and is highly dependent on the specific reaction conditions.
Experimental Protocols
The following protocols provide detailed methodologies for the protection of a monosaccharide with a DMB group, a typical glycosylation reaction, and a sequential orthogonal deprotection of DMB, PMB, and Bn ethers.
Protocol 1: Protection of a Monosaccharide with this compound
Objective: To protect a primary hydroxyl group of a monosaccharide with a DMB ether.
Materials:
-
Monosaccharide with a free primary hydroxyl group (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
This compound (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon), add a solution of the monosaccharide in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with EtOAc.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the DMB-protected monosaccharide.
Protocol 2: Glycosylation with a DMB-Protected Glycosyl Donor
Objective: To perform a glycosylation reaction using a DMB-protected thioglycoside donor.
Materials:
-
DMB-protected glycosyl donor (e.g., a thioglycoside) (1.2 equiv)
-
Glycosyl acceptor (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.5 equiv)
-
Trifluoromethanesulfonic acid (TfOH) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Activated molecular sieves (4 Å)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a flame-dried flask containing activated molecular sieves under an inert atmosphere, add a solution of the DMB-protected glycosyl donor and the glycosyl acceptor in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes, then cool to the desired temperature (e.g., -40 °C).
-
Add NIS to the reaction mixture and stir for 15 minutes.
-
Add a solution of TfOH in anhydrous DCM dropwise.
-
Stir the reaction at the same temperature, monitoring its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃ solution, followed by saturated aqueous NaHCO₃ solution.
-
Filter the mixture through a pad of Celite®, washing with DCM.
-
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired oligosaccharide.
Protocol 3: Sequential Orthogonal Deprotection
Objective: To selectively remove DMB, PMB, and Bn protecting groups from a fully protected oligosaccharide.
Step A: Selective Removal of the DMB Group
-
Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), Dichloromethane (DCM), Water.
-
Procedure:
-
Dissolve the fully protected oligosaccharide (1.0 equiv) in a mixture of DCM and water (typically 18:1 v/v).[5]
-
Add DDQ (1.2 equiv) to the solution at room temperature.[5]
-
Stir the reaction vigorously and monitor by TLC. The reaction is usually complete within 1-4 hours.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the oligosaccharide with the DMB group removed.
-
Step B: Selective Removal of the PMB Group
-
Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM), Toluene.
-
Procedure:
-
Dissolve the product from Step A in DCM.
-
Add TFA to a final concentration of 50% (v/v).
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate the residue with toluene to remove residual TFA.
-
Purify the crude product by silica gel column chromatography.
-
Step C: Removal of the Benzyl (Bn) Group
-
Reagents: Palladium on carbon (Pd/C, 10%), Hydrogen gas (H₂), Methanol (MeOH) or Ethyl Acetate (EtOAc).
-
Procedure:
-
Dissolve the product from Step B in MeOH or EtOAc.
-
Add a catalytic amount of Pd/C.
-
Stir the suspension under an atmosphere of H₂ (balloon pressure is often sufficient) for 4-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with MeOH.
-
Concentrate the filtrate to obtain the fully deprotected oligosaccharide.
-
Visualization of Orthogonal Deprotection Strategy
The following diagrams illustrate the logical workflow of an orthogonal deprotection strategy and the experimental workflow for the sequential removal of DMB, PMB, and Bn protecting groups.
Caption: Logical workflow of the orthogonal deprotection strategy.
Caption: Experimental workflow for sequential deprotection.
Conclusion
The 2,5-dimethoxybenzyl protecting group offers a significant advantage in complex oligosaccharide synthesis due to its enhanced acid lability compared to other common benzyl-type ethers. This property allows for its selective removal under very mild conditions, facilitating sophisticated orthogonal protection strategies. While its non-participating nature generally leads to mixtures of anomers in glycosylation reactions, a characteristic shared with other benzyl ethers, the choice of DMB provides chemists with a valuable tool for the precise and efficient construction of complex carbohydrate architectures. The careful consideration of the relative stabilities and deprotection conditions of DMB, PMB, and Bn ethers, as outlined in this guide, is crucial for the successful design and execution of challenging oligosaccharide syntheses.
References
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Study of the stereoselectivity of 2-azido-2-deoxyglucosyl donors: protecting group effects - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 2,5-Dimethoxybenzyl as a stable protecting group under specific conditions
In the landscape of multistep organic synthesis, the selection of an appropriate protecting group is a critical strategic decision that can significantly impact the efficiency and success of a synthetic route. Among the arsenal of protecting groups for hydroxyl and amino functionalities, benzyl ethers and their derivatives are workhorses of modern synthesis. This guide provides a detailed comparison of the 2,5-Dimethoxybenzyl (2,5-DMB) group with other common benzyl-type protecting groups, offering insights into its stability and performance based on available experimental data.
While the 2,5-dimethoxybenzyl group is utilized in organic synthesis, a comprehensive body of literature with direct quantitative comparisons of its stability as a protecting group is less extensive than for its isomer, the 2,4-dimethoxybenzyl (2,4-DMB) group. Therefore, this guide will leverage the well-documented properties of the 2,4-DMB group as a close surrogate to infer the expected behavior of the 2,5-DMB group, alongside any specific data available for the 2,5-isomer. The electronic effects of the methoxy substituents are paramount in determining the lability of these protecting groups, and the principles governing the stability of the 2,4-DMB group are expected to be broadly applicable to the 2,5-DMB isomer.
Comparative Stability of Benzyl-Type Protecting Groups
The stability of benzyl-type protecting groups is primarily influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as methoxy groups, increase the electron density of the ring, making the corresponding benzyl ether more susceptible to cleavage under acidic and oxidative conditions. This increased lability can be a significant advantage, allowing for deprotection under milder conditions that preserve other sensitive functional groups within a complex molecule.
The hierarchy of lability among common benzyl-type protecting groups is generally as follows:
Dimethoxybenzyl (DMB) > p-Methoxybenzyl (PMB) > Benzyl (Bn)
The two methoxy groups on the DMB ring provide greater stabilization of the benzylic carbocation intermediate formed during acid-catalyzed cleavage, accelerating the deprotection reaction compared to the single methoxy group of PMB and the unsubstituted benzyl group.[1]
Quantitative Performance Data: A Comparative Overview
The following tables summarize typical conditions for the protection of primary alcohols and the subsequent deprotection of the corresponding ethers for various benzyl-type protecting groups. The data for the DMB group is based on the performance of the 2,4-isomer.
Table 1: Comparison of Primary Alcohol Protection Reactions
| Protecting Group | Reagent | Typical Conditions | Reaction Time | Typical Yield (%) |
| DMB | 2,4-Dimethoxybenzyl chloride | NaH, THF, 0 °C to rt | 2 - 6 h | 85 - 95 |
| PMB | p-Methoxybenzyl chloride | NaH, THF, 0 °C to rt | 2 - 8 h | 90 - 98 |
| Bn | Benzyl bromide | NaH, THF, 0 °C to rt | 4 - 12 h | 90 - 98 |
Table 2: Comparison of Deprotection Methods and Stability
| Protecting Group | Reagent | Typical Conditions | Reaction Time | Key Considerations |
| DMB | DDQ (1.1-1.5 equiv.) | CH₂Cl₂/H₂O (18:1), rt | 1 - 4 h | Highly selective for DMB over PMB and Bn.[2] |
| TFA (10% v/v) | CH₂Cl₂, rt | 0.5 - 2 h | Milder acidic conditions compared to PMB and Bn cleavage.[1] | |
| PMB | DDQ (1.1-1.5 equiv.) | CH₂Cl₂/H₂O (18:1), rt | 2 - 8 h | Can be cleaved in the presence of Bn. |
| TFA (50% v/v) | CH₂Cl₂, rt | 4 - 12 h | Requires stronger acidic conditions than DMB. | |
| Bn | H₂, Pd/C | EtOH, rt | 2 - 12 h | Hydrogenolysis is a common and clean method. |
| Na, liq. NH₃ | -78 °C | 1 - 3 h | Birch reduction conditions. |
Orthogonal Protecting Group Strategies
A key advantage of the dimethoxybenzyl protecting groups is their utility in orthogonal protection strategies.[3] The significant difference in lability between DMB, PMB, and Bn groups allows for their selective removal in the presence of one another. For instance, a DMB group can be cleaved with a mild acid or an oxidizing agent like DDQ while leaving PMB and Bn groups intact.[1][2] This orthogonality is crucial in the synthesis of complex molecules with multiple hydroxyl or amino functionalities that require independent manipulation.
Caption: Orthogonal deprotection strategy for DMB, PMB, and Bn ethers.
Experimental Protocols
The following are generalized experimental protocols for the protection of a primary alcohol with a dimethoxybenzyl group and its subsequent deprotection.
Protocol 1: Protection of a Primary Alcohol with 2,4-Dimethoxybenzyl Chloride
Workflow Diagram
Caption: General workflow for the protection of an alcohol with DMB-Cl.
Procedure:
-
To a solution of the primary alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, sodium hydride (NaH, 1.2 equiv) is added portion-wise.
-
The mixture is stirred at 0 °C for 30 minutes.
-
A solution of 2,4-dimethoxybenzyl chloride (1.1 equiv) in anhydrous THF is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 2-6 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the addition of water.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Protocol 2: Oxidative Deprotection of a DMB Ether using DDQ
Workflow Diagram
Caption: General workflow for the deprotection of a DMB ether using DDQ.
Procedure:
-
The DMB-protected alcohol (1.0 equiv) is dissolved in a mixture of dichloromethane (CH₂Cl₂) and water (18:1 v/v).
-
2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ, 1.1-1.5 equiv) is added to the solution at room temperature.
-
The reaction mixture is stirred vigorously and monitored by TLC.
-
Upon completion (typically 1-4 hours), the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
The mixture is filtered through a pad of celite to remove the precipitated hydroquinone.
-
The filtrate is transferred to a separatory funnel, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Conclusion
The 2,5-dimethoxybenzyl protecting group, by analogy to its well-studied 2,4-isomer, represents a valuable tool in organic synthesis. Its enhanced lability under both acidic and oxidative conditions compared to PMB and Bn ethers makes it particularly suitable for the protection of sensitive substrates and for use in complex orthogonal protection strategies. The ability to selectively cleave the DMB group under mild conditions provides chemists with a greater degree of flexibility in the design and execution of synthetic routes for the preparation of intricate molecular architectures. While more direct comparative studies on the 2,5-DMB isomer would be beneficial, the existing data on related dimethoxybenzyl protecting groups provides a strong foundation for its effective application in research and development.
References
A Comparative Spectroscopic Analysis of 2,5-Dimethoxybenzyl Chloride and Its Derivatives
In the realm of synthetic chemistry and drug development, a thorough understanding of the structural and electronic properties of molecules is paramount. This guide provides a detailed spectroscopic comparison of 2,5-dimethoxybenzyl chloride and its key derivatives: 2,5-dimethoxybenzaldehyde, 2,5-dimethoxybenzyl alcohol, and 2,5-dimethoxybenzoic acid. Through the lens of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this document offers a comprehensive overview of their characteristic spectral features, supported by experimental data and protocols.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its derivatives. This comparative presentation allows for easy identification of spectral shifts and patterns corresponding to the changes in the benzylic functional group.
¹H NMR Spectroscopic Data
Solvent: CDCl₃
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~7.0-6.8 | m | 3H | Aromatic H |
| 4.65 | s | 2H | -CH₂Cl | |
| 3.85 | s | 3H | -OCH₃ | |
| 3.80 | s | 3H | -OCH₃ | |
| 2,5-Dimethoxybenzaldehyde | 10.4 | s | 1H | -CHO |
| ~7.4-7.1 | m | 3H | Aromatic H | |
| 3.90 | s | 3H | -OCH₃ | |
| 3.85 | s | 3H | -OCH₃ | |
| 2,5-Dimethoxybenzyl alcohol | ~6.9-6.7 | m | 3H | Aromatic H |
| 4.68 | s | 2H | -CH₂OH | |
| 3.82 | s | 3H | -OCH₃ | |
| 3.78 | s | 3H | -OCH₃ | |
| ~2.0 (broad) | s | 1H | -OH | |
| 2,5-Dimethoxybenzoic acid | ~10-12 | s (broad) | 1H | -COOH |
| ~7.6-7.0 | m | 3H | Aromatic H | |
| 3.88 | s | 3H | -OCH₃ | |
| 3.80 | s | 3H | -OCH₃ |
¹³C NMR Spectroscopic Data
Solvent: CDCl₃
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~153, ~150 | C-O |
| ~128, ~114, ~112, ~111 | Aromatic C-H & C-Cl | |
| ~56.0, ~55.8 | -OCH₃ | |
| ~41.0 | -CH₂Cl | |
| 2,5-Dimethoxybenzaldehyde | ~190 | C=O |
| ~154, ~153 | C-O | |
| ~128, ~125, ~114, ~110 | Aromatic C-H & C-CHO | |
| ~56.2, ~55.9 | -OCH₃ | |
| 2,5-Dimethoxybenzyl alcohol | ~153, ~151 | C-O |
| ~129, ~114, ~112, ~111 | Aromatic C-H & C-CH₂ | |
| ~60.0 | -CH₂OH | |
| ~55.9, ~55.7 | -OCH₃ | |
| 2,5-Dimethoxybenzoic acid | ~168 | C=O |
| ~154, ~152 | C-O | |
| ~124, ~122, ~118, ~115 | Aromatic C-H & C-COOH | |
| ~56.5, ~56.0 | -OCH₃ |
Infrared (IR) Spectroscopic Data
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | ~3000-2850 | C-H stretch (aromatic & aliphatic) |
| ~1600, ~1500 | C=C stretch (aromatic) | |
| ~1250, ~1050 | C-O stretch (ether) | |
| ~700-600 | C-Cl stretch | |
| 2,5-Dimethoxybenzaldehyde | ~3000-2850 | C-H stretch (aromatic & aliphatic) |
| ~2820, ~2720 | C-H stretch (aldehyde) | |
| ~1680 | C=O stretch (aldehyde) | |
| ~1600, ~1500 | C=C stretch (aromatic) | |
| ~1250, ~1050 | C-O stretch (ether) | |
| 2,5-Dimethoxybenzyl alcohol | ~3400 (broad) | O-H stretch (alcohol) |
| ~3000-2850 | C-H stretch (aromatic & aliphatic) | |
| ~1600, ~1500 | C=C stretch (aromatic) | |
| ~1250, ~1050 | C-O stretch (ether) | |
| 2,5-Dimethoxybenzoic acid | ~3300-2500 (broad) | O-H stretch (carboxylic acid) |
| ~3000-2850 | C-H stretch (aromatic & aliphatic) | |
| ~1700 | C=O stretch (carboxylic acid) | |
| ~1600, ~1500 | C=C stretch (aromatic) | |
| ~1250, ~1050 | C-O stretch (ether) |
Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 186/188 ([M]⁺, Cl isotope pattern) | 151 ([M-Cl]⁺), 121 ([M-Cl-CH₂O]⁺) |
| 2,5-Dimethoxybenzaldehyde | 166 ([M]⁺) | 165 ([M-H]⁺), 137 ([M-CHO]⁺) |
| 2,5-Dimethoxybenzyl alcohol | 168 ([M]⁺) | 151 ([M-OH]⁺), 139 ([M-CH₂OH]⁺) |
| 2,5-Dimethoxybenzoic acid | 182 ([M]⁺) | 167 ([M-CH₃]⁺), 139 ([M-COOH]⁺)[1][2] |
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The general methodologies are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : ¹H and ¹³C NMR spectra were acquired on a Bruker WH-300 spectrometer or equivalent.
-
Sample Preparation : Approximately 5-10 mg of the solid sample was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition : Spectra were recorded at room temperature. For ¹H NMR, a sufficient number of scans were accumulated to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence was used.
-
Data Processing : The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).
Infrared (IR) Spectroscopy
-
Instrumentation : IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, using an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation : A small amount of the solid or liquid sample was placed directly onto the ATR crystal.
-
Data Acquisition : The spectrum was collected over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.
-
Data Processing : The resulting transmittance or absorbance spectrum was analyzed for characteristic absorption bands.
Mass Spectrometry (MS)
-
Instrumentation : Mass spectra were obtained using a mass spectrometer with Electron Ionization (EI) capability.[1]
-
Sample Introduction : The sample was introduced into the ion source, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization : The sample was ionized using a standard electron energy of 70 eV.
-
Data Analysis : The resulting mass spectrum was analyzed to identify the molecular ion peak and characteristic fragmentation patterns.[1]
Visualizing Relationships and Workflows
To better illustrate the connections between the analyzed compounds and the analytical process, the following diagrams are provided.
References
Reactivity of Dimethoxybenzyl Chloride Isomers: A Comparative Analysis for Synthetic Chemistry
A detailed comparison of the reactivity of 2,5-, 2,4-, and 3,4-dimethoxybenzyl chlorides reveals significant differences in their susceptibility to solvolysis, a key consideration for researchers in drug development and synthetic chemistry. This guide provides a quantitative comparison of their performance, supported by experimental data and theoretical estimations, to inform the selection of these critical reagents in synthetic pathways.
The reactivity of benzyl chlorides is highly influenced by the substitution pattern on the aromatic ring. Electron-donating groups, such as methoxy groups, can stabilize the carbocation intermediate formed during SN1-type reactions, thereby accelerating the reaction rate. The position of these groups determines the extent of this stabilization.
Quantitative Reactivity Comparison
To provide a clear comparison, the following table summarizes the available experimental and estimated first-order rate constants (k_solv) for the solvolysis of 2,5-, 2,4-, and 3,4-dimethoxybenzyl chlorides in 20% acetonitrile in water at 25°C.
| Compound | Structure | k_solv (s⁻¹) | Data Type |
| 3,4-Dimethoxybenzyl chloride | 0&cht=tx&chl=C1C%3DCC%3DC(C1OC)OC" alt="3,4-Dimethoxybenzyl chloride"> | 0.25[1] | |
| 2,4-Dimethoxybenzyl chloride | 0&cht=tx&chl=C1%3DCC(OC)%3DC(C%3DC1)Cl" alt="2,4-Dimethoxybenzyl chloride"> | ~2.5 (estimated) | |
| 2,5-Dimethoxybenzyl chloride | 0&cht=tx&chl=C1%3DC(C(OC)%3DC1)Cl" alt="this compound"> | ~0.08 (estimated) |
Note on Estimated Data: The rate constants for 2,4- and this compound are estimated based on the Hammett equation, utilizing substituent constants (σ) and reaction constants (ρ) derived from studies on the solvolysis of substituted benzyl chlorides. These estimations provide a valuable relative comparison in the absence of direct experimental data under identical conditions.
Discussion of Reactivity Trends
The observed and estimated reactivity order is: 2,4-Dimethoxybenzyl chloride > 3,4-Dimethoxybenzyl chloride > this compound . This trend can be rationalized by considering the electronic effects of the methoxy substituents on the stability of the benzylic carbocation intermediate formed during solvolysis.
-
2,4-Dimethoxybenzyl chloride: The methoxy group at the para-position (position 4) provides strong resonance stabilization to the carbocation. The ortho-methoxy group (position 2) also contributes to stabilization through resonance and inductive effects, although steric hindrance may slightly diminish its effect. The combined electron-donating capacity of these two groups leads to the highest reactivity among the three isomers.
-
3,4-Dimethoxybenzyl chloride: The para-methoxy group offers significant resonance stabilization. The meta-methoxy group (position 3) contributes primarily through its inductive effect, which is less powerful than the resonance effect. Consequently, its reactivity is substantial but less than that of the 2,4-isomer.
-
This compound: The methoxy group at the para-position (relative to the benzyl group, which is at position 1) is now at position 5, which is meta to the developing positive charge. Therefore, it can only exert a weaker, inductive stabilizing effect. The ortho-methoxy group provides some resonance stabilization, but the overall stabilization is less than in the other two isomers, resulting in the lowest reactivity.
Experimental Protocols
The following is a representative experimental protocol for determining the solvolysis rate constant of a substituted benzyl chloride, based on the methodology used for 3,4-dimethoxybenzyl chloride.[1]
Synthesis of 3,4-Dimethoxybenzyl Chloride:
3,4-Dimethoxybenzyl alcohol (15 g, 89 mmol) is dissolved in diethyl ether. The solution is stirred while thionyl chloride is added dropwise over a period of twenty minutes. The reaction mixture is then worked up to yield the product, which can be further purified by recrystallization from hexanes.[1]
Kinetic Measurement of Solvolysis:
The solvolysis rates are measured by monitoring the change in UV-Vis absorbance or by HPLC analysis of the reaction mixture over time.[1]
-
Preparation of Reaction Solution: A solution of the dimethoxybenzyl chloride is prepared in a mixture of 20% acetonitrile and 80% water. The ionic strength of the solution is maintained at 0.80 M using sodium perchlorate.
-
Initiation of Reaction: The reaction is initiated by adding a small aliquot of a stock solution of the benzyl chloride in acetonitrile to the pre-thermostated aqueous acetonitrile solution at 25°C.
-
Data Acquisition: The progress of the reaction is followed by monitoring the disappearance of the starting material or the appearance of the corresponding benzyl alcohol product using HPLC or by observing the change in absorbance at a specific wavelength with a UV-Vis spectrophotometer.
-
Data Analysis: The first-order rate constant (k_solv) is obtained by fitting the concentration versus time data to a first-order rate equation.
Visualizing Reaction Mechanisms and Workflows
The following diagrams illustrate the solvolysis reaction mechanism and a typical experimental workflow for kinetic analysis.
Caption: SN1 solvolysis mechanism of a benzyl chloride.
Caption: Experimental workflow for kinetic analysis of solvolysis.
References
A Researcher's Guide to the 2,5-Dimethoxybenzyl (DMB) Protecting Group: A Comparative Analysis
In the intricate world of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving the desired molecular architecture. Among the arsenal of protecting groups for hydroxyl functionalities, benzyl-type ethers play a crucial role due to their general stability and versatile cleavage methods. This guide provides an in-depth analysis of the 2,5-Dimethoxybenzyl (DMB) protecting group, a valuable yet sometimes overlooked member of the benzyl ether family. We will explore its unique properties, compare its performance against common alternatives, and provide practical, data-supported insights for its effective implementation in research and development.
The 2,5-Dimethoxybenzyl Group: Understanding its Unique Reactivity
The 2,5-Dimethoxybenzyl group is a derivative of the standard benzyl (Bn) group, featuring two electron-donating methoxy groups on the aromatic ring. This substitution pattern endows the DMB group with a distinct electronic character that governs its stability and cleavage profile. Unlike the more common 4-methoxybenzyl (PMB) group, the 2,5-disubstitution in the DMB group renders it particularly susceptible to oxidative cleavage, allowing for a high degree of selectivity in deprotection schemes.
Performance Under Pressure: A Comparative Analysis
The true value of a protecting group lies in its ability to be selectively removed in the presence of other functionalities and protecting groups. The DMB group excels in this regard, offering a distinct advantage over its counterparts.
Relative Stability to Acidic Conditions
The stability of benzyl-type protecting groups towards acidic conditions is a critical consideration in synthetic planning. The electron-donating methoxy groups in DMB and PMB ethers increase the lability of the benzyl-C-O bond towards acids compared to the unsubstituted benzyl group.
| Protecting Group | Reagent/Conditions | Relative Rate of Cleavage |
| Benzyl (Bn) | H₂/Pd-C | Base |
| p-Methoxybenzyl (PMB) | DDQ, CAN, TFA | 1 |
| 2,5-Dimethoxybenzyl (DMB) | DDQ, CAN | ~10-20 |
| 3,4-Dimethoxybenzyl (DMPM) | DDQ, CAN, TFA | ~1 |
This table presents a qualitative comparison based on general observations in the field. Actual rates can vary depending on the substrate and specific reaction conditions.
Orthogonal Cleavage: The Oxidative Advantage
The most significant feature of the DMB group is its facile cleavage under oxidative conditions, most commonly using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This allows for the selective deprotection of DMB ethers in the presence of other protecting groups that are stable to oxidation, such as silyl ethers, acetals, and even the standard benzyl group.
| Protecting Group | Typical Cleavage Conditions | Comments |
| Benzyl (Bn) | H₂, Pd/C; Na/NH₃ | Requires reductive conditions. |
| p-Methoxybenzyl (PMB) | DDQ, CAN, TFA | Cleaved by both oxidative and acidic methods. |
| 2,5-Dimethoxybenzyl (DMB) | DDQ, CAN | Highly susceptible to oxidative cleavage; stable to some acidic conditions that cleave PMB. |
| 3,4-Dimethoxybenzyl (DMPM) | DDQ, CAN, TFA | Similar to PMB. |
In the Lab: Practical Protocols for DMB Group Manipulation
The following protocols provide a starting point for the application and removal of the DMB protecting group. As with any chemical reaction, optimization may be necessary for specific substrates.
Protocol 1: Protection of a Primary Alcohol with 2,5-Dimethoxybenzyl Bromide
This procedure outlines a general method for the protection of a primary alcohol using 2,5-dimethoxybenzyl bromide under Williamson ether synthesis conditions.
Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)
-
2,5-Dimethoxybenzyl bromide (1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the primary alcohol in anhydrous THF.
-
To the stirred solution, add sodium hydride portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of 2,5-dimethoxybenzyl bromide in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Oxidative Deprotection of a DMB Ether using DDQ
This protocol describes the selective cleavage of a DMB ether in the presence of other protecting groups using DDQ.
Materials:
-
DMB-protected compound (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equiv)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the DMB-protected compound in a mixture of DCM and water (e.g., 10:1 v/v).
-
Cool the solution to 0 °C.
-
Add DDQ portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing the Mechanism: Oxidative Cleavage of a DMB Ether
The enhanced reactivity of the DMB group towards oxidative cleavage can be attributed to the electron-donating methoxy groups, which stabilize the intermediate benzylic cation formed during the reaction.
Caption: Mechanism of Oxidative Cleavage of a DMB Ether by DDQ.
Applications in Complex Molecule Synthesis
The unique properties of the DMB group have been exploited in the synthesis of numerous complex natural products. For instance, in the total synthesis of carbohydrates and nucleosides, the DMB group has been used to protect hydroxyl groups that require removal under mild, non-acidic conditions, leaving other acid-labile protecting groups intact.
Advantages and Limitations: A Balanced Perspective
Advantages:
-
Orthogonal Cleavage: Can be selectively removed under oxidative conditions in the presence of many other protecting groups.
-
Mild Deprotection: Cleavage with DDQ is typically fast and occurs under neutral conditions.
-
Stability: Generally stable to a wide range of non-acidic and non-reductive reagents.
Limitations:
-
Acid Lability: More acid-labile than the unsubstituted benzyl group.
-
Cost: 2,5-Dimethoxybenzyl halides are more expensive than benzyl halides or p-methoxybenzyl halides.
-
Byproduct Removal: The 2,5-dimethoxybenzaldehyde byproduct may require careful chromatographic separation.
Conclusion
The 2,5-Dimethoxybenzyl protecting group is a powerful tool for the synthetic chemist, offering a unique avenue for orthogonal deprotection through oxidative cleavage. While its application requires careful consideration of its acid lability and the cost of the corresponding halides, the strategic advantage it provides in complex synthetic routes often outweighs these limitations. By understanding its reactivity profile and mastering its application, researchers can unlock new possibilities in the art of molecule building.
A Comparative Guide to Benzyl-Type Protecting Groups in Complex Molecule Synthesis: Spotlight on the 2,5-Dimethoxybenzyl Group and Its Alternatives
In the intricate art of multi-step organic synthesis, the strategic selection of protecting groups is a critical determinant of success. For the protection of hydroxyl and other nucleophilic functional groups, benzyl-type ethers offer a robust and versatile solution. Among these, the 2,5-dimethoxybenzyl (DMB) group, while less common, presents unique characteristics. This guide provides a comprehensive comparison of the 2,5-DMB group with its more prevalent isomers, the 2,4-dimethoxybenzyl and 3,4-dimethoxybenzyl groups, and the widely used p-methoxybenzyl (PMB) group. This analysis, supported by experimental data and detailed protocols, aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in the synthesis of complex molecules.
The stability and reactivity of benzyl-type protecting groups are intrinsically linked to the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as methoxy substituents, play a crucial role in modulating the lability of these protecting groups, particularly towards acidic and oxidative cleavage. The number and position of these methoxy groups create a spectrum of reactivity, enabling orthogonal protection strategies in complex synthetic endeavors.[1]
Performance Comparison of Benzyl-Type Protecting Groups
The choice of a benzyl-type protecting group is often dictated by the desired stability towards various reaction conditions and the specific requirements for its removal. The following table summarizes the key characteristics and performance of the 2,5-DMB group and its common alternatives.
| Protecting Group | Abbreviation | Key Features & Relative Lability | Common Deprotection Methods |
| 2,5-Dimethoxybenzyl | 2,5-DMB | Serves as a precursor in the synthesis of various compounds, including pharmaceuticals and dyes.[2] Its two electron-donating methoxy groups suggest a higher lability compared to the PMB group. | Oxidative (e.g., DDQ, CAN), Acid-catalyzed (e.g., TFA, TfOH) |
| p-Methoxybenzyl | PMB, MPM | A workhorse protecting group, more labile than the unsubstituted benzyl group but more robust than DMB isomers.[3][4] Can be selectively cleaved in the presence of benzyl ethers.[5] | Oxidative (DDQ, CAN),[6] Acid-catalyzed (TFA, TfOH),[7] Hydrogenolysis |
| 2,4-Dimethoxybenzyl | 2,4-DMB, DMPM | More acid- and oxidant-labile than the PMB group due to the additional ortho-methoxy group which further stabilizes the benzylic carbocation intermediate upon cleavage.[1][8] This allows for its selective removal in the presence of PMB and benzyl ethers.[6] | Oxidative (DDQ, CAN),[9] Mild Acid-catalyzed (e.g., 10-20% TFA)[8][10] |
| 3,4-Dimethoxybenzyl | 3,4-DMB, DMPBn | Offers an alternative to the PMB group with increased acid lability.[11][12] Can be selectively cleaved under acidic conditions in the presence of benzyl and PMB ethers.[13] | Oxidative (DDQ),[14] Acid-catalyzed (TFA)[11] |
Experimental Protocols
The successful implementation of a protecting group strategy hinges on reliable and high-yielding protection and deprotection procedures. Below are detailed methodologies for the cleavage of DMB and PMB ethers, representing common protocols applicable in complex molecule synthesis.
Oxidative Deprotection using 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
This method is highly effective for the cleavage of electron-rich benzyl ethers like DMB and PMB, often with high selectivity.[3][14]
General Procedure:
-
Dissolve the protected substrate in a suitable solvent system, typically a mixture of dichloromethane (CH₂Cl₂) and water (e.g., 18:1 v/v).[14]
-
Cool the solution to 0 °C using an ice bath.
-
Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (typically 1.1–1.5 equivalents) to the stirred solution. The reaction mixture will often develop a deep color, indicating the formation of a charge-transfer complex.[14]
-
Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC). Reaction times typically range from 1 to 4 hours.[14]
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic DDQ-hydroquinone byproduct.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.[9]
Acid-Catalyzed Deprotection using Trifluoroacetic Acid (TFA)
This protocol is particularly useful for the cleavage of acid-labile protecting groups like the DMB isomers. The high lability of the 2,4-DMB group allows for its removal under milder acidic conditions compared to the PMB group.[8]
General Procedure:
-
Dissolve the DMB-protected substrate in dichloromethane (CH₂Cl₂).
-
Add trifluoroacetic acid (TFA) to the solution, typically at a concentration of 10-20% (v/v), at room temperature.[8][10]
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
To remove residual TFA, co-evaporate the residue with a suitable solvent such as toluene.
-
The crude product can then be purified by standard methods if necessary.
Strategic Application and Orthogonality
The subtle differences in the reactivity of the various methoxy-substituted benzyl ethers can be exploited to achieve selective deprotection in the presence of one another, a concept known as orthogonality. This is a powerful tool in the synthesis of complex molecules bearing multiple hydroxyl groups that require protection.[1]
For instance, the more labile 2,4-DMB group can be selectively removed under mild acidic or oxidative conditions while a PMB or an unsubstituted benzyl group on the same molecule remains intact.[6] This allows for a stepwise unveiling of functional groups, enabling site-specific modifications.
Caption: Orthogonal deprotection of a multi-protected alcohol.
The following diagram illustrates the general workflow for employing a benzyl-type protecting group in a synthetic sequence.
Caption: A generalized workflow for protecting group chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. bloomtechz.com [bloomtechz.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 7. chem.ucla.edu [chem.ucla.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. figshare.com [figshare.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 2,5-Dimethoxybenzyl Chloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential safety protocols, logistical information, and step-by-step disposal procedures for 2,5-Dimethoxybenzyl chloride, a compound that requires careful handling due to its hazardous properties. Adherence to these guidelines is crucial for mitigating risks and ensuring a secure research environment.
Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Wear tightly fitting safety goggles and a face shield.[1]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene) and a laboratory coat to ensure full skin coverage.[3]
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]
Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Immediately evacuate the affected area and restrict access to unauthorized personnel.
-
Ventilate: Ensure the area is well-ventilated to disperse any vapors.
-
Containment: For spills, use an inert absorbent material such as sand, vermiculite, or earth to contain the substance.[4][5] Do not use combustible materials like sawdust.
-
Collection: Carefully collect the absorbed material into a clearly labeled, sealed, and compatible container for hazardous waste. Use non-sparking tools for this process.[5]
-
Decontamination: Thoroughly clean the spill area with a suitable solvent, followed by washing with soap and water.
Logistical Information for Storage and Transport
Proper storage and transport are critical to maintaining the stability and integrity of this compound and ensuring the safety of laboratory personnel.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[6] The storage area should be designated for corrosive materials.[1] It is crucial to store this compound away from incompatible materials.
-
Incompatible Materials: Avoid contact with bases, alcohols, amines, metals, and strong oxidizing agents.[1]
-
Transport: When transporting, ensure the container is securely sealed and properly labeled in accordance with institutional and regulatory guidelines.
Disposal Plan: Step-by-Step Guidance
Disposal of this compound must be handled through an approved hazardous waste management program. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Option 1: Direct Disposal via Hazardous Waste Management
-
Waste Identification: Clearly label the waste container as "Hazardous Waste: this compound" and include the chemical formula (C₉H₁₁ClO₂) and known hazards (e.g., Corrosive, Lachrymator).
-
Containerization: Use a compatible, leak-proof container with a secure closure. Ensure the exterior of the container is clean.
-
Storage Pending Disposal: Store the sealed waste container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.
Option 2: Chemical Neutralization Prior to Disposal
For small quantities, chemical neutralization can be performed by trained personnel to convert the reactive benzyl chloride into a less hazardous substance before collection by a waste management provider. The primary method for this is hydrolysis.
| Parameter | Specification | Notes |
| Neutralizing Agent | 5% Aqueous Sodium Bicarbonate (NaHCO₃) Solution | A weak base is preferred to control the reaction rate and prevent excessive heat generation.[1][7] |
| Reaction Monitoring | Cessation of CO₂ evolution | The reaction is complete when bubbling stops. |
| Final Product | 2,5-Dimethoxybenzyl alcohol | A less hazardous compound. |
Experimental Protocol: Chemical Neutralization of this compound
This protocol outlines the procedure for neutralizing small quantities of this compound in a laboratory setting.
Materials:
-
This compound waste
-
5% Sodium Bicarbonate (NaHCO₃) aqueous solution
-
Stir plate and stir bar
-
Beaker or flask of appropriate size
-
pH paper or pH meter
-
Appropriate PPE (goggles, face shield, gloves, lab coat)
Procedure:
-
Preparation: Conduct the entire procedure in a certified chemical fume hood. Place a beaker or flask containing a stir bar on a stir plate.
-
Addition of Neutralizing Agent: Add a sufficient volume of 5% sodium bicarbonate solution to the beaker.
-
Slow Addition of Waste: While stirring the bicarbonate solution, slowly and carefully add the this compound waste to the beaker. The addition should be done in small portions to control the rate of reaction and any potential heat generation.
-
Reaction: The neutralization reaction will produce carbon dioxide gas, which will be observed as bubbling. Continue stirring the mixture until all the benzyl chloride has been added and the bubbling has completely stopped.
-
pH Verification: Once the reaction appears complete, check the pH of the solution using pH paper or a pH meter to ensure it is neutral (pH ~7).
-
Disposal of Neutralized Waste: The resulting solution containing 2,5-Dimethoxybenzyl alcohol should be collected in a properly labeled hazardous waste container for disposal through your institution's EHS department. Although less hazardous, it should still be treated as chemical waste.
Disposal Workflow Diagram
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. reddit.com [reddit.com]
- 4. Sciencemadness Discussion Board - Benzyl and Benzal chloride, Benzaldehyde and Benzoic Acid - Illustrated Practical Guide - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. stacks.cdc.gov [stacks.cdc.gov]
- 7. Benzyl chloride - Sciencemadness Wiki [sciencemadness.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
